Product packaging for Butyl 2-furoate(Cat. No.:CAS No. 583-33-5)

Butyl 2-furoate

Cat. No.: B1604542
CAS No.: 583-33-5
M. Wt: 168.19 g/mol
InChI Key: PAMQYEWNNPDBLM-UHFFFAOYSA-N
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Description

Butyl 2-furoate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B1604542 Butyl 2-furoate CAS No. 583-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl furan-2-carboxylate
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InChI

InChI=1S/C9H12O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PAMQYEWNNPDBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30207025
Record name Butyl 2-furoate
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Molecular Weight

168.19 g/mol
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CAS No.

583-33-5
Record name Butyl 2-furancarboxylate
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Record name Butyl furoate
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Record name 2-Furancarboxylic acid, butyl ester
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Foundational & Exploratory

Butyl 2-furoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl 2-furoate, a furan derivative, is a chemical compound with applications in the flavor and fragrance industry and potential for exploration in pharmaceutical and materials science. This technical guide provides a detailed overview of its chemical and physical properties, structure, synthesis, and analytical methodologies. Furthermore, it explores the reported biological activities of related furan-2-carboxylate compounds, suggesting potential areas of investigation for this compound in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₃[2]
Molecular Weight 168.19 g/mol [2]
CAS Number 585-02-4[2]
Appearance Pale yellow oily liquid (est.)[2]
Boiling Point 233 °C @ 760 mmHg[2]
83-84 °C @ 1.00 mm Hg[2]
Density 1.052 - 1.058 g/cm³ @ 25 °C[2]
Refractive Index 1.469 - 1.475 @ 20 °C[2]
Flash Point 92.78 °C (199 °F) TCC[2]
Solubility Soluble in alcohol. Insoluble in water (534.2 mg/L @ 25 °C est.).[2]
logP (o/w) 2.631 (est.)[2]
Vapor Pressure 0.061 mmHg @ 25 °C (est.)[2]

Chemical Structure

The chemical structure of this compound consists of a furan ring substituted at the 2-position with a butyl ester group.

  • IUPAC Name: butyl furan-2-carboxylate[2]

  • SMILES: CCCCOC(=O)c1ccco1[2]

  • InChI: InChI=1S/C9H12O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h4-5,7H,2-3,6H2,1H3[2]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis: Fischer Esterification

A general and widely used method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.[3]

Reactants:

  • 2-Furoic acid

  • n-Butanol

  • Acid catalyst (e.g., concentrated Sulfuric acid, p-Toluenesulfonic acid)

  • Solvent (excess n-butanol can serve as the solvent)

General Procedure:

  • A mixture of 2-furoic acid (1 mmol), the corresponding alcohol (e.g., n-butanol, 2 mmol), and a solid acid catalyst (50 mg) is placed in a reaction vessel.[4]

  • The mixture is stirred at an elevated temperature (e.g., 125 °C) for a specified period (e.g., 24 hours).[4]

  • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with an organic solvent (e.g., acetone).[4]

  • The catalyst is removed by filtration.[4]

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is evaporated under reduced pressure.[4]

Fischer_Esterification_Workflow Reactants 2-Furoic Acid + n-Butanol + Acid Catalyst Reaction Heating and Stirring Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cooling and Extraction Monitoring->Workup Proceed if complete Purification Filtration and Evaporation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Purification

The crude product from the synthesis can be purified by standard laboratory techniques.

  • Column Chromatography: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent.[4]

  • High Vacuum Distillation: For higher purity, especially for applications in polymerization, high vacuum distillation can be employed. This method is effective for separating furan carboxylates from less volatile impurities. A patent for the purification of related furan dicarboxylates suggests distillation at pressures lower than 4 mbar.[5]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. A typical GC method would involve a non-polar or medium-polarity capillary column. The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 168, along with characteristic fragment ions.[6]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been described for the analysis of this compound.[1]

    • Column: Newcrom R1[1]

    • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[1]

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

m/zInterpretation
168Molecular ion [M]⁺
113Loss of butoxy radical (•OCH₂CH₂CH₂CH₃)
95Furanoyl cation [C₅H₃O₂]⁺
57Butyl cation [C₄H₉]⁺
39Cyclopropenyl cation [C₃H₃]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • ~7.5 ppm (dd): Proton on C5 of the furan ring.

  • ~7.1 ppm (dd): Proton on C3 of the furan ring.

  • ~6.5 ppm (dd): Proton on C4 of the furan ring.

  • ~4.3 ppm (t): Methylene protons (-OCH₂-) of the butyl group.

  • ~1.7 ppm (m): Methylene protons (-OCH₂CH₂ -) of the butyl group.

  • ~1.4 ppm (m): Methylene protons (-CH₂CH₂ CH₃) of the butyl group.

  • ~0.9 ppm (t): Methyl protons (-CH₃) of the butyl group.

¹³C NMR (Predicted):

  • ~159 ppm: Carbonyl carbon (C=O).

  • ~147 ppm: C2 of the furan ring.

  • ~145 ppm: C5 of the furan ring.

  • ~118 ppm: C3 of the furan ring.

  • ~112 ppm: C4 of the furan ring.

  • ~65 ppm: Methylene carbon (-OCH₂-) of the butyl group.

  • ~31 ppm: Methylene carbon (-OCH₂C H₂-) of the butyl group.

  • ~19 ppm: Methylene carbon (-CH₂C H₂CH₃) of the butyl group.

  • ~14 ppm: Methyl carbon (-CH₃) of the butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration
~3100C-H stretching (furan ring)
~2960-2870C-H stretching (butyl group)
~1720C=O stretching (ester)
~1580, ~1470C=C stretching (furan ring)
~1290, ~1180C-O stretching (ester)

Biological Activity and Potential Applications in Drug Development

While specific biological studies on this compound are limited, the furan-2-carboxylate scaffold is present in numerous compounds with interesting pharmacological activities.

Antimicrobial and Anti-inflammatory Effects

Furan derivatives have been reported to exhibit both anti-inflammatory and antimicrobial properties.[7] These activities are attributed to their ability to modulate various signaling pathways, such as the MAPK and PPAR-γ pathways, and to selectively inhibit microbial growth.[7] The antimicrobial mechanism may involve the disruption of the cell cycle and inhibition of biofilm formation.[7]

Potential Signaling Pathways

Given the reported anti-inflammatory and antimicrobial activities of furan derivatives, this compound could potentially modulate key signaling pathways involved in these processes. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and immune responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Butyl_Furoate This compound (Potential Inhibition) Butyl_Furoate->IKK ? Butyl_Furoate->NFkB ?

Caption: A potential mechanism of action for the anti-inflammatory effects of furan derivatives, such as this compound, could involve the inhibition of the NF-κB signaling pathway.

Safety Information

Toxicity Data:

  • Oral LD50 (mouse): 1500 mg/kg[2]

  • Intraperitoneal LD50 (rat): 100 - 150 mg/kg

It is important to handle this compound with appropriate safety precautions in a laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a well-characterized chemical with established physical and chemical properties. Standard organic synthesis and purification techniques can be employed for its preparation and isolation. While its primary current application is in the flavor and fragrance industry, the biological activities reported for the broader class of furan-2-carboxylates suggest that this compound may be a valuable starting point for further investigation in the field of drug discovery, particularly in the development of new antimicrobial and anti-inflammatory agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to the Synthesis of Butyl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for butyl furan-2-carboxylate, a valuable ester in the fragrance, flavor, and pharmaceutical industries. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the successful synthesis of this compound.

Introduction

Butyl furan-2-carboxylate, also known as butyl 2-furoate, is an organic compound characterized by a fruity, somewhat earthy aroma. Its utility extends from serving as a fragrance and flavoring agent to acting as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. The furan moiety is a key heterocyclic motif present in numerous biologically active compounds, making its derivatives, such as butyl furan-2-carboxylate, of significant interest to the drug development sector. This guide will focus on the two principal methods for its synthesis: Fischer-Speier Esterification and Transesterification.

Core Synthesis Pathways

The synthesis of butyl furan-2-carboxylate is most commonly achieved through two primary pathways:

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of furan-2-carboxylic acid with n-butanol.[1] The reaction is an equilibrium process, and strategies are employed to drive it towards the product side.

  • Transesterification: This pathway involves the conversion of a different ester of furan-2-carboxylic acid (e.g., methyl or ethyl furan-2-carboxylate) into the butyl ester by reaction with n-butanol in the presence of a catalyst.

Fischer-Speier Esterification

The Fischer-Speier esterification is a direct and widely used method for preparing esters from carboxylic acids and alcohols.[1] The reaction is typically catalyzed by a strong Brønsted or Lewis acid.

Fischer_Esterification Furan-2-Carboxylic Acid Furan-2-Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Furan-2-Carboxylic Acid->Protonated Carbonyl + H+ n-Butanol n-Butanol Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Protonated Carbonyl Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + n-Butanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Butyl Furan-2-Carboxylate Butyl Furan-2-Carboxylate Protonated Ester->Butyl Furan-2-Carboxylate - H+ Water Water Protonated Ester->Water

Figure 1: Fischer Esterification Pathway

This protocol details the synthesis of butyl furan-2-carboxylate from furan-2-carboxylic acid and n-butanol using concentrated sulfuric acid as a catalyst.

Materials:

  • Furan-2-carboxylic acid

  • n-Butanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-2-carboxylic acid (1.0 equivalent). Add an excess of n-butanol (3.0-5.0 equivalents), which also serves as the solvent.[2]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.3 equivalents) to the mixture. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.[3]

  • Reflux: Add a few boiling chips to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of n-butanol (approximately 117 °C). Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted furan-2-carboxylic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.

  • Add diethyl ether or ethyl acetate to the separatory funnel to extract the product. Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The aqueous layer is drained, and the organic layer is retained.

  • Washing: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[3] Separate the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent and excess n-butanol.

  • Purification: The crude butyl furan-2-carboxylate can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.[4]

Transesterification

Transesterification is an alternative method where an existing ester of furan-2-carboxylic acid, such as methyl or ethyl 2-furoate, is reacted with n-butanol to form butyl furan-2-carboxylate.[1] This reaction is also an equilibrium process and is typically catalyzed by an acid or a base.

Transesterification Methyl Furan-2-Carboxylate Methyl Furan-2-Carboxylate Tetrahedral Intermediate Tetrahedral Intermediate Methyl Furan-2-Carboxylate->Tetrahedral Intermediate + n-Butanol, Catalyst n-Butanol n-Butanol Catalyst Catalyst Butyl Furan-2-Carboxylate Butyl Furan-2-Carboxylate Tetrahedral Intermediate->Butyl Furan-2-Carboxylate - Methanol Methanol Methanol Tetrahedral Intermediate->Methanol

Figure 2: Transesterification Pathway

This protocol outlines the synthesis of butyl furan-2-carboxylate via the acid-catalyzed transesterification of methyl furan-2-carboxylate with n-butanol.

Materials:

  • Methyl furan-2-carboxylate

  • n-Butanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of methanol)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Equipment:

  • Round-bottom flask

  • Distillation head and condenser (or Dean-Stark apparatus)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl furan-2-carboxylate (1.0 equivalent) and a large excess of n-butanol (5.0-10.0 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid (0.05-0.1 equivalents).

  • Reaction and Methanol Removal: Heat the mixture to reflux. To drive the equilibrium towards the product, the methanol formed during the reaction needs to be removed. This can be achieved by simple distillation if the boiling point difference is sufficient, or more effectively by using a Dean-Stark apparatus with toluene to azeotropically remove the methanol.

  • Work-up: Once the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data and Comparison

The choice of synthesis pathway and catalyst can significantly impact the reaction efficiency. The following table summarizes typical quantitative data for the synthesis of butyl furan-2-carboxylate.

Synthesis PathwayCatalystReactant Ratio (Acid/Alcohol or Ester/Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Fischer EsterificationH₂SO₄1:3 to 1:5 (Furan-2-carboxylic acid:n-butanol)~117 (Reflux)2-4Typically >80% Yield[3]
Fischer Esterificationp-TsOH1:3 to 1:5 (Furan-2-carboxylic acid:n-butanol)~117 (Reflux)4-8Typically >85% Yield[1]
Fischer EsterificationTungstophosphoric acid/zirconia1:33 (Furan-2-carboxylic acid:n-butanol)1402490% Conversion[5]
TransesterificationBF₃·OEt₂1:1.2 (Methyl acetoacetate:n-butanol)110-115 (Reflux)3>95% Yield (General)[6]

Physicochemical and Spectroscopic Data

For the characterization of the synthesized butyl furan-2-carboxylate, the following data is provided.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₉H₁₂O₃[7]
Molecular Weight168.19 g/mol [8]
Boiling Point233 °C at 760 mmHg[7]
Density1.053 g/cm³[7]
Refractive Index1.469 - 1.475 @ 20 °C[7]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the butyl chain protons and the furan ring protons. The approximate chemical shifts (δ) are: ~7.5 ppm (dd, 1H, H5), ~7.1 ppm (dd, 1H, H3), ~6.4 ppm (dd, 1H, H4), ~4.3 ppm (t, 2H, -OCH₂-), ~1.7 ppm (m, 2H, -OCH₂CH₂-), ~1.4 ppm (m, 2H, -CH₂CH₃), ~0.9 ppm (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the furan ring carbons, and the butyl chain carbons. Expected chemical shifts (δ) are approximately: ~159 ppm (C=O), ~146 ppm (C2), ~144 ppm (C5), ~118 ppm (C3), ~112 ppm (C4), ~65 ppm (-OCH₂-), ~31 ppm (-OCH₂CH₂-), ~19 ppm (-CH₂CH₃), ~14 ppm (-CH₃).[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks include a strong C=O stretching vibration for the ester at ~1720 cm⁻¹, C-O stretching vibrations at ~1290 and ~1180 cm⁻¹, and C-H stretching vibrations of the furan ring and the alkyl chain.[10]

Experimental Workflow Diagram

The general workflow for the synthesis and purification of butyl furan-2-carboxylate via Fischer esterification is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Furan-2-carboxylic acid + n-Butanol Catalyst H2SO4 Reflux Heat under Reflux (2-4 hours) Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Neutralization Neutralize with NaHCO3 Cooling->Neutralization Extraction Extract with Et2O or EtOAc Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Solvent Removal Rotary Evaporation Drying->Solvent Removal Distillation Vacuum Distillation Solvent Removal->Distillation Product Pure Butyl Furan-2-Carboxylate Distillation->Product

Figure 3: General Experimental Workflow

Conclusion

This technical guide has detailed the primary synthetic pathways for butyl furan-2-carboxylate, with a focus on Fischer-Speier esterification and transesterification. The provided experimental protocols offer a practical basis for the laboratory synthesis of this important ester. By understanding the reaction mechanisms, optimizing reaction conditions, and employing appropriate purification techniques, researchers can efficiently synthesize butyl furan-2-carboxylate for its various applications in research and industry. The quantitative data and spectroscopic information included serve as a valuable resource for reaction planning and product characterization.

References

Physical properties of Butyl 2-furoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Butyl 2-furoate, specifically its boiling point and density. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties of this compound

This compound (CAS No. 583-33-5) is a colorless to pale yellow oily liquid.[1] It is utilized in the flavor and fragrance industry and also serves as a solvent in the pharmaceutical and cosmetic sectors.[2] A summary of its key physical properties is provided in the table below.

PropertyValueConditions
Boiling Point 231.7 °Cat 760 mmHg[2]
233.0 °Cat 760 mmHg[1]
83.0 - 84.0 °Cat 1.0 mmHg[1]
233 °C(estimate)[3][4][5]
Density 1.053 g/cm³Not Specified
1.0520 - 1.0580 g/cm³at 25.00 °C[1]
1.0555 g/cm³Not Specified

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the boiling point and density of liquid compounds like this compound.

Boiling Point Determination via Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and reliable method for determining the boiling point of a substance for which a sufficient quantity is available is through simple distillation.[4][6][7]

Apparatus:

  • A round-bottom distillation flask (e.g., 100 mL)[3]

  • A condenser

  • A receiving flask

  • A calibrated thermometer or temperature probe[3]

  • A heating source (e.g., heating mantle)[1]

  • Boiling chips or a magnetic stir bar[6]

Procedure:

  • The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[6]

  • The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask, ensuring it accurately measures the temperature of the vapor in equilibrium with the boiling liquid.

  • The liquid is heated to its boiling point.

  • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies and is collected in the receiving flask.

  • The temperature is recorded when it stabilizes, which indicates the equilibrium boiling point of the substance at the prevailing atmospheric pressure.[8]

  • The observed boiling point is corrected to standard pressure (760 mmHg) if necessary.

Density Determination Using a Pycnometer

The density of a liquid can be determined with high precision using a pycnometer, also known as a specific gravity bottle.[9][10] This method is detailed in international guidelines such as OECD Test Guideline 109.[2][5]

Apparatus:

  • A pycnometer (a glass flask with a close-fitting stopper containing a capillary tube)[9][10]

  • An analytical balance

  • A constant temperature bath

Procedure:

  • The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately determined using an analytical balance.

  • The pycnometer is filled with a reference liquid of known density (e.g., distilled water) and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25°C).

  • The stopper is inserted, and any excess liquid that emerges from the capillary is carefully removed. The exterior of the pycnometer is dried.

  • The mass of the pycnometer filled with the reference liquid is measured.

  • The volume of the pycnometer is calculated using the mass and known density of the reference liquid at the specific temperature.

  • The process is repeated with the sample liquid (this compound). The mass of the pycnometer filled with the sample is determined.

  • The density of the sample is calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place this compound and boiling chips in distillation flask B Assemble distillation apparatus with thermometer A->B C Connect condenser and receiving flask B->C D Apply heat to the flask C->D Begin Heating E Observe for stable boiling D->E F Record stabilized vapor temperature E->F G Correct for atmospheric pressure F->G H Boiling Point G->H Final Result

Caption: Workflow for Boiling Point Determination.

Density_Determination cluster_calibration Pycnometer Calibration cluster_sample Sample Measurement A Weigh empty, dry pycnometer (m1) B Fill with reference liquid (e.g., water) A->B C Equilibrate temperature in water bath B->C D Weigh filled pycnometer (m2) C->D E Calculate pycnometer volume (V) D->E F Fill pycnometer with this compound E->F Use Calibrated Pycnometer G Equilibrate temperature F->G H Weigh filled pycnometer (m3) G->H I Calculate sample mass (m_sample = m3 - m1) H->I J Density I->J Calculate Density (ρ = m_sample / V)

Caption: Workflow for Density Determination.

References

Technical Guide: Butyl 2-furoate (CAS 583-33-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimental data and protocols for Butyl 2-furoate (CAS 583-33-5), a furan derivative with applications in the flavor and fragrance industry and potential for further scientific investigation.

Core Compound Information

PropertyValueReference
CAS Number 583-33-5
Molecular Formula C₉H₁₂O₃[1]
Molecular Weight 168.19 g/mol [1]
Appearance Colorless to pale yellow oily liquid[2]
Odor Fruity, sweet, with a brandy-like, woody note

Physicochemical Properties

PropertyValueConditionsReference
Boiling Point 231.7 °Cat 760 mmHg
83.00 - 84.00 °Cat 1.00 mm Hg[2]
Density 1.053 g/cm³
Specific Gravity 1.05200 to 1.05800at 25.00 °C[2]
Refractive Index 1.46900 to 1.47500at 20.00 °C[2]
Flash Point 93.9 °C (199.00 °F)TCC[2]
Vapor Pressure 0.061000 mmHgat 25.00 °C (est.)[2]
Solubility Soluble in alcohol; 534.2 mg/L in waterat 25 °C (est.)[2]
logP (o/w) 2.631(est.)[2]

Spectroscopic Data

Mass Spectrometry (GC-MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/zInterpretation
168Molecular ion [M]⁺
113[M - C₄H₉O]⁺
95[Furan-C=O]⁺
67Furan ring fragment
57Butyl cation [C₄H₉]⁺
Infrared (IR) Spectroscopy

A representative FT-IR spectrum of this compound would exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100C-H stretchFuran ring
2850-2960C-H stretchButyl group
~1720C=O stretchEster
~1580, ~1470C=C stretchFuran ring
~1290, ~1180C-O stretchEster
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5dd1HH5 (furan)
~7.1dd1HH3 (furan)
~6.4dd1HH4 (furan)
~4.2t2H-OCH₂-
~1.7m2H-OCH₂CH₂-
~1.4m2H-CH₂CH₃
~0.9t3H-CH₃

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~158C=O (ester)
~146C2 (furan)
~145C5 (furan)
~118C3 (furan)
~112C4 (furan)
~65-OCH₂-
~31-OCH₂CH₂-
~19-CH₂CH₃
~14-CH₃

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of this compound via the Fischer esterification of 2-furoic acid with n-butanol, using sulfuric acid as a catalyst.

Materials:

  • 2-furoic acid

  • n-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-furoic acid in an excess of n-butanol (e.g., 3-5 molar equivalents).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of 2-furoic acid) to the stirring solution.

  • Set up the apparatus for reflux. For more efficient water removal, a Dean-Stark trap can be filled with toluene and placed between the flask and the condenser.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC or the cessation of water collection in the Dean-Stark trap), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess n-butanol and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 2-Furoic_Acid 2-Furoic Acid Reflux Reflux with Heating 2-Furoic_Acid->Reflux n-Butanol n-Butanol n-Butanol->Reflux H2SO4_catalyst H₂SO₄ (catalyst) H2SO4_catalyst->Reflux Extraction Extraction & Washing Reflux->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Vacuum_Distillation Vacuum Distillation Evaporation->Vacuum_Distillation Butyl_2-furoate This compound Vacuum_Distillation->Butyl_2-furoate

Synthesis workflow for this compound.

GC-MS Analysis of Flavor Compounds

This is a general protocol for the analysis of volatile flavor compounds like this compound in a sample matrix.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

  • Helium carrier gas

  • Sample vials

  • Microsyringe

  • Solvent for sample dilution (e.g., dichloromethane, hexane)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent. If analyzing a complex matrix, an extraction (e.g., liquid-liquid extraction or solid-phase microextraction - SPME) may be necessary.

  • GC-MS Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the oven temperature program. A typical program might be: start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Set the carrier gas flow rate (e.g., 1 mL/min).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will detect and fragment the eluting compounds. The resulting chromatogram will show peaks corresponding to different compounds. The mass spectrum of the peak corresponding to this compound can be compared to a library spectrum for confirmation.

GCMS_Workflow Sample_Preparation Sample Preparation (Extraction/Dilution) GC_Injection GC Injection Sample_Preparation->GC_Injection Separation Chromatographic Separation (GC Column) GC_Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Chromatogram & Mass Spectrum) Detection->Data_Analysis

General workflow for GC-MS analysis.

Biological Activity and Toxicity

Biological Activity

Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] However, specific quantitative data on the biological activity of this compound is limited in publicly available literature. Further research is needed to explore its potential pharmacological effects.

Toxicity

The safety of this compound as a flavoring agent has been evaluated by regulatory bodies. The available data suggests a low order of acute toxicity.

TestSpeciesRouteValueReference
LD₅₀MouseOral1500 mg/kg[2]

There is limited information on the chronic toxicity, mutagenicity, and carcinogenicity of this compound. As with any chemical, appropriate safety precautions should be taken during handling.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Given the broad range of activities of furan derivatives, it is plausible that this compound could interact with various cellular targets, but this remains to be investigated experimentally.

Unknown_Pathway Butyl_2-furoate This compound Cellular_Target Unknown Cellular Target(s) Butyl_2-furoate->Cellular_Target Interaction? Biological_Response Potential Biological Response (To be determined) Cellular_Target->Biological_Response Downstream Effects?

References

An In-depth Technical Guide to the Solubility of Butyl 2-furoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known solubility characteristics of butyl 2-furoate in common laboratory solvents. Due to a lack of extensive published quantitative data for this specific ester, this document outlines general solubility principles for esters, presents the available data for this compound, and details standardized experimental protocols for determining solubility.

Introduction to this compound and Solubility

This compound (C₉H₁₂O₃) is the butyl ester of 2-furoic acid. Its solubility is a critical physicochemical property for researchers in various fields, including drug development, materials science, and synthetic chemistry. Solubility dictates the choice of solvents for reactions, purifications, formulations, and analytical procedures.

The solubility of an ester like this compound is primarily governed by the balance between its polar ester group and its nonpolar alkyl and furan moieties. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Quantitative Solubility Data

SolventChemical FormulaPolaritySolubility of this compound
WaterH₂OHigh534.2 mg/L @ 25 °C (estimated)[1]
EthanolC₂H₅OHHighSoluble[1]
MethanolCH₃OHHighData not available
IsopropanolC₃H₇OHHighData not available
AcetoneC₃H₆OHighData not available
Ethyl AcetateC₄H₈O₂MediumData not available
Diethyl Ether(C₂H₅)₂OLowData not available
DichloromethaneCH₂Cl₂MediumData not available
ChloroformCHCl₃MediumData not available
TolueneC₇H₈LowData not available
HexaneC₆H₁₄LowData not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighData not available
Dimethylformamide (DMF)(CH₃)₂NC(O)HHighData not available

Experimental Protocols for Solubility Determination

In the absence of published data, the solubility of this compound can be determined experimentally. The following are detailed methodologies for key experiments.

3.1. General Method for Determining Miscibility (Qualitative)

This method provides a rapid qualitative assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, hexane, etc.)

  • Small, clear glass vials or test tubes with caps

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Add 1 mL of the chosen solvent to a clean, dry vial.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the vial to stand undisturbed for at least 10 minutes.

  • Observe the contents of the vial against a well-lit background.

    • Miscible: A single, clear liquid phase is observed.

    • Immiscible: Two distinct liquid layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

3.2. Gravimetric Method for Determining Solubility (Quantitative)

This method is suitable for determining the concentration of a saturated solution of a liquid solute in a liquid solvent at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means that there should be a visible undissolved phase of this compound.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure an excess of the solute remains.

  • Once equilibrium is reached, stop the agitation and allow the mixture to settle, maintaining the constant temperature.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved droplets.

  • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Determine the mass of the saturated solution.

  • Evaporate the solvent from the dish or vial under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until only the this compound remains.

  • Weigh the dish or vial containing the residual this compound.

  • Calculate the solubility as the mass of dissolved this compound per mass or volume of the solvent.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_qualitative Qualitative Miscibility Determination A Add 1 mL of Solvent to Vial B Add 1 mL of this compound A->B C Cap and Shake Vigorously B->C D Let Stand for 10 minutes C->D E Observe for Phase Separation D->E F Miscible (Single Phase) E->F No G Immiscible (Two Layers) E->G Yes H Partially Miscible (Cloudy) E->H Ambiguous G cluster_quantitative Quantitative Solubility by Gravimetric Method A Add Excess this compound to Solvent B Equilibrate at Constant Temperature (24-48h) A->B C Withdraw Supernatant with Syringe Filter B->C D Weigh a Known Volume of Saturated Solution C->D E Evaporate Solvent D->E F Weigh Residual this compound E->F G Calculate Solubility (mass/volume) F->G

References

Spectroscopic Analysis of Butyl 2-furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Butyl 2-furoate, a key organic compound with applications in the pharmaceutical and flavor industries. This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and visual representations of the compound's structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.58dd1.8, 0.81HH5
7.18dd3.6, 0.81HH3
6.51dd3.6, 1.81HH4
4.29t6.72HO-CH₂
1.74p7.22HO-CH₂-CH₂
1.46h7.52HO-(CH₂)₂-CH₂
0.97t7.43HCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) [ppm]Assignment
158.9C=O
146.5C5
144.8C2
118.0C3
111.9C4
64.9O-CH₂
30.8O-CH₂-CH₂
19.3O-(CH₂)₂-CH₂
13.8CH₃
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of this compound (C₉H₁₂O₃) is 168.19 g/mol .

Table 3: Key Mass Spectrometry Data for this compound

m/zProposed Fragment Ion
168[M]⁺ (Molecular Ion)
113[M - C₄H₇]⁺
95[C₅H₃O₂]⁺
67[C₄H₃O]⁺
57[C₄H₉]⁺
39[C₃H₃]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8000 Hz

  • Acquisition Time: 4.1 s

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 256

  • Relaxation Delay: 2.0 s

  • Spectral Width: 25000 Hz

  • Acquisition Time: 1.3 s

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system to ensure separation from any impurities.

Instrumentation: An electron ionization (EI) mass spectrometer was used for the analysis.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min.

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 35-300

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum GCMS->MS_Data Processing Data Processing and Interpretation NMR_Data->Processing MS_Data->Processing

Caption: Experimental workflow for spectroscopic analysis.

Chemical Structure and Mass Spectrometry Fragmentation

This diagram shows the chemical structure of this compound and proposes a logical fragmentation pattern observed in mass spectrometry.

fragmentation_pathway cluster_structure This compound Structure cluster_fragments Major Fragments mol This compound (m/z = 168) frag1 [C₅H₃O₂]⁺ (m/z = 95) mol->frag1 Loss of C₄H₉ frag2 [C₄H₉]⁺ (m/z = 57) mol->frag2 Loss of C₅H₃O₂ frag3 [C₄H₃O]⁺ (m/z = 67) frag1->frag3 Loss of CO

Caption: Proposed fragmentation of this compound.

The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The furan nucleus is a prominent five-membered aromatic heterocycle that serves as a core scaffold in numerous biologically active compounds and natural products. Its unique electronic and steric properties make it a valuable bioisostere for other aromatic systems, like phenyl rings, offering modified bioavailability and drug-receptor interactions. Furan-2-carboxylate esters and related derivatives, in particular, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. These compounds have demonstrated a broad spectrum of effects, including antimicrobial, anticancer, and enzyme-inhibiting properties.

This technical guide provides an in-depth overview of the current research on the biological activities of furan-2-carboxylate esters and their derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Antimicrobial and Antibiofilm Activity

Furan derivatives have been extensively investigated for their ability to combat a wide range of microbial pathogens, including bacteria and fungi. Recent studies have focused on synthesizing novel furan-2-carboxylate esters and amides to identify potent antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various furan derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC). A summary of these findings is presented below.

Compound ClassCompound/DerivativeTest OrganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesStarting compounds and hydroarylation productsCandida albicans (ATCC 10231)64
Escherichia coli (ATCC 25922)>64
Staphylococcus aureus (ATCC 29213)>64
Methyl-5-(hydroxymethyl)-2-furan CarboxylateCompound 1 (Core Molecule)Staphylococcus aureus500.00
Bacillus cereus500.00
Amine Derivative 8c Photogenic bacteria250
Carbamothioyl-furan-2-carboxamide DerivativesCompound 4f E. coli230
S. aureus295
Compound 4a , 4b , 4c Two bacterial strains240-280
2,4-dinitrophenyl derivativesVarious bacterial & fungal strains150.7-295
Antibiofilm Activity

Beyond direct antimicrobial effects, certain furan derivatives exhibit potent antibiofilm properties, particularly against Pseudomonas aeruginosa. This activity is crucial as biofilms contribute significantly to antibiotic resistance and persistent infections. A diversity-oriented collection of furan-2-carboxamides was synthesized and evaluated, with carbohydrazide and triazole derivatives showing significant antibiofilm activity. Compound 4b was identified as the most remarkable, achieving 58% inhibition. This activity is linked to the disruption of the quorum-sensing system, a cell-to-cell communication mechanism that regulates virulence factor production.

In P. aeruginosa, the LasI/LasR quorum-sensing system is a primary regulator of biofilm formation and virulence. The transcriptional regulator LasR, when activated by its autoinducer, initiates a cascade that leads to the expression of genes responsible for virulence factors and biofilm matrix components. Furan-2-carboxamides are proposed to act as antagonists to the LasR receptor, likely by competing with the natural autoinducer for the binding site. This inhibition disrupts the signaling cascade, leading to a reduction in the production of virulence factors like pyocyanin and proteases, and ultimately, the inhibition of biofilm formation.

G cluster_QS P. aeruginosa Quorum Sensing cluster_Inhibition Inhibition Mechanism LasI LasI (Autoinducer Synthase) AHL AHL Autoinducer (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR LasR Receptor (Inactive) AHL->LasR Binds to LasR_Active Active LasR Complex AHL->LasR_Active Activates LasR->LasR_Active Activates Virulence Virulence Factor Production (Pyocyanin, Proteases) LasR_Active->Virulence Upregulates Biofilm Biofilm Formation LasR_Active->Biofilm Upregulates Furan Furan-2-Carboxamide Ester/Amide Inhibition Inhibition Furan->Inhibition Inhibition->LasR Antagonizes/ Binds to

Figure 1: Proposed anti-quorum sensing mechanism of Furan-2-Carboxamides in P. aeruginosa.

Anticancer and Cytotoxic Activity

The search for novel antineoplastic agents has led to the exploration of furan-containing scaffolds. Various furan-2-carboxylate esters and related structures have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Quantitative Cytotoxicity Data

The in vitro anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Compound ClassCompound/DerivativeCell LineIC₅₀ (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan Carboxylate DerivativesAmine Derivative 8c ((5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate)HeLa (Cervical Cancer)62.37
Compound 1 (Core Molecule)HeLa>100
Compound 8a HepG2 (Liver Cancer)89.21
Compound 9c HeLa75.43
All tested compoundsVero (Normal Kidney)>100
Carbamothioyl-furan-2-carboxamide DerivativesCompound 4d (vs. 33.29% cell viability)HepG2N/A
Compound 4d (vs. 45.09% cell viability)Huh-7 (Liver Cancer)N/A
Compound 4d (vs. 41.81% cell viability)MCF-7 (Breast Cancer)N/A
Furan-Pyridone DerivativesUnspecified lead compoundsKYSE70 (Esophageal Cancer)0.655
KYSE150 (Esophageal Cancer)0.655

Note: For carbamothioyl-furan-2-carboxamide derivatives, specific IC₅₀ values were not provided, but the percentage of cancer cell viability after treatment at a concentration of 100 µg/mL was reported.

The data indicate that cytotoxicity is highly dependent on the specific substitutions on the furan ring. For instance, the amine derivative 8c showed the most potent activity against the HeLa cell line, with an IC50 of 62.37 µg/mL, while the parent compound was inactive. Notably, the tested compounds showed weak cytotoxicity against the normal Vero cell line, suggesting a degree of selectivity for cancer cells.

Enzyme Inhibition

Furan-2-carboxylate esters have also been identified as effective inhibitors of specific enzymes that are critical for pathogen survival or disease progression, highlighting their potential as targeted therapeutics.

Inhibition of Mycobacterial Salicylate Synthase (MbtI)

Iron acquisition is essential for the survival and virulence of Mycobacterium tuberculosis. The pathogen synthesizes iron-chelating molecules called siderophores, and the enzyme salicylate synthase (MbtI) catalyzes the first committed step in this biosynthetic pathway. A class of 5-phenyl-furan-2-carboxylic acids has been identified as a new and promising class of MbtI inhibitors, effectively interfering with mycobacterial iron homeostasis. While the corresponding ester, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, showed only modest activity, it was instrumental in understanding the structural features required for binding.

cluster_pathway Mycobacterial Iron Acquisition Pathway cluster_inhibition Inhibition Mechanism Chorismate Chorismate MbtI Salicylate Synthase (MbtI) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Catalyzes Siderophore Siderophore Biosynthesis Salicylate->Siderophore Iron Iron Uptake & Pathogen Survival Siderophore->Iron Furan 5-Phenyl-Furan- 2-Carboxylic Acid Inhibition Inhibition Furan->Inhibition Inhibition->MbtI

Figure 2: Inhibition of the MbtI enzyme in the mycobacterial iron acquisition pathway.

Other Enzyme Targets
  • Protein Tyrosine Kinases (PTKs): Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their inhibitory activity against PTKs, which are crucial regulators of cell function.

  • Factor Inhibiting Hypoxia-Inducibile Factor-1 (FIH-1): Furan- and thiophene-2-carbonyl amino acid derivatives have been designed to inhibit FIH-1, an enzyme involved in cellular responses to hypoxia.

Experimental Protocols

A general workflow for the synthesis and biological evaluation of furan-2-carboxylate ester derivatives is a multi-step process that begins with chemical synthesis and purification, followed by a battery of in vitro biological assays.

Start Start: Design of Furan Derivatives Synthesis Chemical Synthesis (e.g., Esterification, Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Activity Screening Purification->BioAssay Antimicrobial Antimicrobial Assays (Broth Microdilution) BioAssay->Antimicrobial Test for Anticancer Anticancer Assays (MTT Assay) BioAssay->Anticancer Test for Enzyme Enzyme Inhibition Assays BioAssay->Enzyme Test for DataAnalysis Data Analysis (MIC, IC50 Calculation) Antimicrobial->DataAnalysis Anticancer->DataAnalysis Enzyme->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt End End: Identification of Lead Compound SAR->End LeadOpt->Synthesis Iterative Refinement

Figure 3: General workflow for synthesis and biological evaluation of furan derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solutions: Test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Final concentrations typically range from 1 to 256 µg/mL.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 of a compound.

  • Cell Seeding: Human cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). A positive control (e.g., doxorubicin) and an untreated negative control are included.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Conclusion

Furan-2-carboxylate esters and their amide or acid counterparts represent a versatile and promising class of molecules in the field of drug discovery. The available data clearly demonstrate their potential to act as antimicrobial, anticancer, and specific enzyme-inhibiting agents. The biological activity is highly tunable through synthetic modifications of the core furan scaffold, allowing for the optimization of potency and selectivity. Future research should continue to explore the vast chemical space of furan derivatives, focusing on elucidating structure-activity relationships, understanding mechanisms of action at a molecular level, and advancing the most promising candidates through further preclinical development.

Thermochemical Properties of Butyl 2-Furoate: A Technical Guide for Reaction Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of Butyl 2-furoate, essential for its application in reaction modeling, particularly in the fields of drug development and chemical synthesis. Due to the limited availability of direct experimental data, this guide leverages established estimation methods to provide reliable thermochemical parameters. Furthermore, it details the standard experimental protocols for the determination of these properties and explores potential reaction pathways for modeling purposes.

Thermochemical Data

The thermochemical properties of this compound have been estimated using the Joback group contribution method, a widely recognized technique for predicting the thermodynamic properties of organic compounds. This method relies on the summation of contributions from individual functional groups within the molecule.

Table 1: Estimated Thermochemical Properties of this compound

PropertySymbolEstimated ValueUnit
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)ΔHf°-435.8kJ/mol
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)ΔGf°-298.5kJ/mol
Ideal Gas Heat Capacity (298.15 K)Cp258.43J/(mol·K)

Note: These values are estimations and should be used with an understanding of the inherent approximations of the Joback method. For critical applications, experimental verification is recommended.

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data is crucial for precise reaction modeling. The following are detailed methodologies for key experiments used to measure the properties of organic compounds like this compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry, specifically using a bomb calorimeter, is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Methodology:

  • Sample Preparation: A precisely weighed sample of liquid this compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

  • Bomb Sealing and Pressurization: The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a container of a known mass of water within the calorimeter jacket. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat released during combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., 10 °C/min) over the desired temperature range. The cell is typically purged with an inert gas, such as nitrogen, to provide a stable atmosphere.

  • Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard reference material (e.g., sapphire) run under the same experimental conditions. The calculation is performed by the instrument's software and is based on the following relationship:

    Cp,sample = (DSCsample / DSCstandard) * (massstandard / masssample) * Cp,standard

    where DSC represents the differential heat flow signal.

Reaction Modeling Considerations

For reaction modeling, understanding the potential decomposition pathways of this compound is critical. Based on the pyrolysis of similar esters, the primary thermal decomposition of this compound is expected to proceed via a concerted, unimolecular elimination reaction.

Primary Decomposition Pathway

The most likely decomposition pathway involves a six-membered ring transition state, leading to the formation of 1-butene and 2-furoic acid. This type of reaction is a syn-elimination.

Reaction:

This compound → 1-Butene + 2-Furoic Acid

Secondary Decomposition

The initial products, 1-butene and 2-furoic acid, can undergo further decomposition at higher temperatures. 2-furoic acid is known to decarboxylate to form furan and carbon dioxide.[1][2][3]

Reaction:

2-Furoic Acid → Furan + CO₂

Visualizations

Experimental Workflow for Thermochemical Analysis

ExperimentalWorkflow Experimental Workflow for Thermochemical Analysis cluster_Hf Enthalpy of Formation (ΔHf°) cluster_Cp Heat Capacity (Cp) cluster_ReactionModeling Reaction Modeling Input BombCalorimetry Bomb Calorimetry CombustionData Combustion Data (ΔHc°) BombCalorimetry->CombustionData HessLaw Hess's Law Calculation CombustionData->HessLaw Hf_result ΔHf° of this compound HessLaw->Hf_result ReactionModel Kinetic Model Hf_result->ReactionModel DSC Differential Scanning Calorimetry (DSC) HeatFlowData Heat Flow vs. Temperature Data DSC->HeatFlowData Cp_calc Comparison with Standard HeatFlowData->Cp_calc Cp_result Cp of this compound Cp_calc->Cp_result Cp_result->ReactionModel

Caption: Workflow for determining thermochemical properties for reaction modeling.

Proposed Thermal Decomposition Pathway of this compound

DecompositionPathway Proposed Thermal Decomposition of this compound B2F This compound TS Six-membered Transition State B2F->TS Heat (Pyrolysis) Butene 1-Butene TS->Butene FuroicAcid 2-Furoic Acid TS->FuroicAcid Furan Furan FuroicAcid->Furan Decarboxylation CO2 CO2 FuroicAcid->CO2 Decarboxylation

Caption: Primary and secondary thermal decomposition pathways of this compound.

References

Commercial Sourcing and Technical Guide for Research-Grade Butyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, suppliers, and key technical data for research-grade Butyl 2-furoate. It is designed to assist researchers, scientists, and professionals in drug development in sourcing high-purity this compound and understanding its properties and potential applications.

Introduction to this compound

This compound (CAS No. 583-33-5) is an ester compound with the molecular formula C₉H₁₂O₃. It is a derivative of 2-furoic acid, a heterocyclic compound derived from furfural. While historically used in the flavor and fragrance industry, recent scientific interest has been directed towards the broader class of furan derivatives for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties. This has positioned this compound as a molecule of interest for screening and as a building block in the synthesis of more complex biologically active molecules.

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer this compound, often for research and development purposes. The table below summarizes key information for several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity and impurity data.

SupplierProduct Name/NumberStated PurityAvailability
BOC Sciences This compound-Inquire
TCI America This compound>98.0% (GC)25g, 500g
Sigma-Aldrich This compound-Inquire
Santa Cruz Biotechnology This compound-Inquire
American Custom Chemicals Corporation BUTYL-2-FUROATE95.00%5mg
Shanghai Wencai New Material Technology Co., Ltd. Butyl2-furoate-Inquire
DAYANG CHEM (HANGZHOU) CO.,LTD Butyl2-furoate-Inquire

Technical Data and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is compiled from various supplier and chemical database sources.

PropertyValueSource(s)
CAS Number 583-33-5ChemicalBook, The Good Scents Company[1]
Molecular Formula C₉H₁₂O₃ChemicalBook
Molecular Weight 168.19 g/mol ChemicalBook
Appearance Colorless to pale yellow oily liquidThe Good Scents Company[1]
Boiling Point 233 °C (estimate)ChemicalBook
Density 1.0555 g/cm³ (estimate)ChemicalBook
Refractive Index 1.4740 (estimate)ChemicalBook
Solubility Soluble in alcoholThe Good Scents Company[1]

Potential Research Applications and Methodologies

While specific research applications for this compound are not extensively documented in publicly available literature, the broader class of furan derivatives has shown significant promise in medicinal chemistry. This suggests potential avenues of investigation for this compound.

Antimicrobial and Antifungal Activity

Furan derivatives are known to possess a wide spectrum of antimicrobial and antifungal activities. Researchers can investigate the potential of this compound against various bacterial and fungal strains. A general workflow for such an investigation is outlined below.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Antimicrobial Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Microbial Culture Microbial Culture Microbial Culture->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

A detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) would typically involve:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Organic Synthesis and Drug Design

This compound can serve as a starting material or intermediate in the synthesis of more complex molecules. The furan ring is a versatile scaffold in medicinal chemistry. A general synthesis protocol for n-butyl-2-furoate, which can be adapted for research purposes, involves the esterification of 2-furoic acid with n-butanol in the presence of a catalyst.

synthesis_workflow 2-Furoic Acid 2-Furoic Acid Reaction Reaction 2-Furoic Acid->Reaction n-Butanol n-Butanol n-Butanol->Reaction Catalyst Catalyst Catalyst->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound

Caption: Simplified workflow for the synthesis of this compound.

A general experimental protocol for the synthesis of this compound is as follows:

  • Reactant Mixture: In a round-bottom flask, combine 2-furoic acid, an excess of n-butanol, and a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst).

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

  • Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product, for example, by column chromatography.

Conclusion

This guide provides a starting point for researchers interested in sourcing and utilizing research-grade this compound. While several commercial suppliers are available, obtaining detailed, lot-specific analytical data is crucial for ensuring the quality and reproducibility of research findings. The potential for this compound in antimicrobial and synthetic applications warrants further investigation, and the general methodologies provided herein can be adapted for specific research questions.

References

An In-depth Technical Guide to Butyl 2-furoate: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl 2-furoate, a furan derivative with applications in the flavor, fragrance, and chemical synthesis industries. This document outlines its alternative names, detailed chemical and physical properties, a validated experimental protocol for its synthesis, and a workflow for its purification and characterization.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, a compilation of synonyms and alternative names for this compound is presented in Table 1. The compound is systematically named as the butyl ester of 2-furancarboxylic acid.

Table 1: Synonyms and Alternative Names for this compound [1][2][3][4][5][6]

Name Type Name
IUPAC Name butyl furan-2-carboxylate
Common Names This compound, Butyl furoate, n-Butyl 2-furoate
Systematic Names 2-Furancarboxylic acid, butyl ester; Furan-2-carboxylic acid butyl ester
Other Names BUTYL2-FURANCARBOXYLATE, N-BUTYL2-FUROATE, butylpyrane-2-carbonate
CAS Registry Number 583-33-5
FDA UNII 1F9715415C

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 2. This data is essential for its handling, formulation, and quality control.

Table 2: Physicochemical Properties of this compound [1][4]

Property Value
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Appearance Pale yellow oily liquid
Boiling Point 233 °C at 760 mmHg; 83-84 °C at 1.00 mmHg
Density 1.052 - 1.058 g/cm³ at 25 °C
Refractive Index 1.469 - 1.475 at 20 °C
Flash Point 92.78 °C (199.00 °F)
Solubility Soluble in alcohol; Water solubility: 534.2 mg/L at 25 °C (estimated)
logP (o/w) 2.631 (estimated)

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. Mass spectrometry data is presented in Table 3.

Table 3: Mass Spectrometry Data for this compound

m/z Intensity (%)
168 (M+)25
11248
9560
8410
685
5626
5315
4420
39100
3215
2848

Experimental Protocol: Synthesis of this compound

The following section details a robust experimental protocol for the synthesis of this compound via the esterification of 2-furoic acid with n-butanol. This method is adapted from a study on clean esterification using solid acid catalysts.[2]

Materials and Reagents
  • 2-Furoic acid (1 mmol)

  • n-Butanol (2 mmol)

  • Solid acid catalyst (e.g., tungstophosphoric acid/zirconia composite, 50 mg)[2]

  • Toluene

  • Ethanol

  • Anhydrous sodium sulfate

Equipment
  • Glass tube reactor (20 mL)

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Reaction Setup: In a 20 mL glass tube reactor, combine 2-furoic acid (1 mmol), n-butanol (2 mmol), and the dried solid acid catalyst (50 mg).

  • Reaction Conditions: The reaction mixture is stirred at 125 °C for 24 hours.

  • Catalyst Removal: After the reaction is complete, the catalyst is separated from the reaction mixture by filtration.

  • Catalyst Washing: The recovered catalyst is washed with toluene (2 x 2 cm³).

  • Product Isolation: The filtrate, containing the product this compound, can be concentrated under reduced pressure using a rotary evaporator.

  • Product Analysis: The conversion of 2-furoic acid and the formation of this compound are monitored and confirmed by GC-MS analysis. For analysis, a small aliquot (approximately 10 μL) of the reaction mixture is diluted with 100 μL of ethanol before injection.

Workflow and Visualization

The synthesis and purification of this compound can be visualized as a streamlined workflow. The following diagram illustrates the key steps from starting materials to the purified product.

Synthesis_and_Purification_of_Butyl_2_furoate cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Furoic Acid + n-Butanol reaction Esterification (125 °C, 24h) start->reaction catalyst Solid Acid Catalyst catalyst->reaction filtration Filtration reaction->filtration washing Catalyst Washing (Toluene) filtration->washing concentration Concentration (Rotary Evaporator) filtration->concentration washing->catalyst Recycled Catalyst gcms GC-MS Analysis concentration->gcms end end gcms->end Pure this compound

Caption: Synthesis and purification workflow for this compound.

Applications and Biological Context

This compound is primarily utilized in the flavor and fragrance industry .[2] Its precursor, 2-furoic acid, serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.[7] However, this compound itself is not typically associated with direct involvement in complex biological signaling pathways in the context of drug development. Its relevance to researchers in this field often lies in its role as a potential metabolite or a starting material for the synthesis of more complex molecules. The furan moiety is a key structural feature in numerous bioactive compounds.[7]

Conclusion

This technical guide provides a consolidated resource for professionals working with this compound. By summarizing its nomenclature, physicochemical properties, and a detailed synthetic protocol, this document aims to support further research and development activities involving this versatile furan derivative. The provided workflow visualization offers a clear overview of its preparation and purification process.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Butyl 2-Furoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Butyl 2-furoate. The described protocol is designed for researchers, scientists, and professionals in the drug development and quality control sectors. The method utilizes a C18 column with a mobile phase of methanol and water, coupled with UV detection, ensuring high sensitivity and specificity. All experimental procedures, including sample and standard preparation, are outlined in detail. The performance of the method is summarized in comprehensive tables, providing a clear overview of its validation parameters.

Introduction

This compound is an ester of 2-furoic acid, a compound of interest in various chemical and pharmaceutical applications. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and research purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such aromatic esters due to its high resolution and sensitivity. This document provides a detailed protocol for an isocratic RP-HPLC method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Reagents and Standards
  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity >98%)

Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the reference standard and dissolving it in 10 mL of methanol to obtain a concentration of 1 mg/mL. A series of working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration within the calibration range. For more complex matrices, a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1] All solutions should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the following table.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantitation (LOQ) (µg/mL) 0.6
Accuracy (% Recovery) 98.5 - 101.2
Precision (% RSD) < 2.0
Retention Time (min) Approximately 5.5

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase
  • Measure 700 mL of HPLC grade methanol.

  • Measure 300 mL of HPLC grade water.

  • Combine the methanol and water in a clean, suitable container.

  • Mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Protocol 2: System Suitability Test
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the 10 µg/mL standard solution five times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2.0%.

  • Determine the theoretical plates and tailing factor for the this compound peak.

Protocol 3: Linearity Study
  • Prepare a series of at least five standard solutions of this compound with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Protocol 4: Accuracy and Precision Study
  • Accuracy: Prepare spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of this compound stock solution to a sample matrix. Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate injections of a standard solution at a concentration of 10 µg/mL on the same day and under the same experimental conditions. Calculate the %RSD of the peak areas.

  • Precision (Intermediate Precision): Repeat the precision study on a different day with a different analyst to assess the intermediate precision.

Signaling Pathway Diagram

While a signaling pathway is not directly applicable to an analytical chemistry method, a logical relationship diagram illustrating the factors affecting the chromatographic separation can be provided.

Chromatographic_Factors cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_analyte Analyte cluster_output Chromatographic Output Composition Composition (Methanol:Water) RetentionTime Retention Time Composition->RetentionTime PeakShape Peak Shape Composition->PeakShape Resolution Resolution Composition->Resolution FlowRate Flow Rate FlowRate->RetentionTime FlowRate->PeakShape Column C18 Column Column->RetentionTime Column->PeakShape Column->Resolution Temperature Temperature Temperature->RetentionTime Temperature->PeakShape Analyte This compound Analyte->RetentionTime

Caption: Factors influencing the chromatographic separation of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The provided protocols and validation data demonstrate the reliability and robustness of this analytical procedure.

References

Application Note: Analysis of Butyl 2-Furoate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Butyl 2-furoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in the flavor and fragrance industry and can also be present as a contaminant in various food products. The methodology presented here is designed for researchers, scientists, and professionals in drug development and quality control, providing a robust framework for sample preparation, instrumental analysis, and data interpretation. The protocol is adaptable for various matrices, including food, beverages, and environmental samples.

Introduction

This compound (C₉H₁₂O₃, Mol. Wt. 168.19 g/mol ) is an ester known for its characteristic fruity and wine-like aroma.[1][2] Its analysis is crucial for quality control in the food and fragrance industries and for toxicological assessments, as furanic compounds can be formed during the thermal processing of foods.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the determination of volatile and semi-volatile organic compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[5][6] This note provides a detailed experimental protocol, including sample preparation and optimized GC-MS parameters.

Experimental Protocols

2.1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of this compound. For volatile analysis in liquid or solid matrices, headspace sampling is often preferred.[3][7]

2.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for trace-level analysis of this compound in liquid samples (e.g., beverages, juices) and solid samples (e.g., food products).

  • Apparatus:

    • 20 mL headspace vials with magnetic crimp caps

    • SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

    • Heater-stirrer or autosampler with incubation and agitation capabilities

  • Procedure:

    • Weigh 5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • For solid samples, add 5 mL of a saturated NaCl solution to aid in the release of volatile compounds.[5]

    • If an internal standard is used, spike the sample with an appropriate amount (e.g., 10 µL of a 10 µg/mL solution of Furan-d4 in methanol).

    • Immediately seal the vial with a magnetic crimp cap.

    • Place the vial in the autosampler or on a heater-stirrer.

    • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of this compound in the headspace.[5][7]

    • Expose the SPME fiber to the headspace for 20 minutes at the same temperature to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2.1.2. Liquid-Liquid Extraction (LLE)

This method is suitable for samples where this compound is present at higher concentrations or for matrices not amenable to headspace analysis.

  • Apparatus:

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

  • Procedure:

    • Homogenize 10 g of the sample with 20 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 20 mL of the organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

2.2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)
Injection Volume1 µL
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Rangem/z 40-300 (Full Scan)
Solvent Delay3 min
Data Acquisition Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis.

Table 1: Recommended GC-MS Parameters for this compound Analysis.

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol or ethyl acetate).

3.1. Calibration Standards

Prepare a stock solution of this compound (e.g., 1000 µg/mL) and perform serial dilutions to create a series of calibration standards.

Standard Level Concentration (µg/mL)
10.1
20.5
31.0
45.0
510.0
625.0

Table 2: Example Calibration Standard Concentrations.

3.2. Selected Ion Monitoring (SIM) for Quantification

For enhanced sensitivity and selectivity in quantitative analysis, operate the mass spectrometer in SIM mode. The characteristic ions for this compound should be determined from its mass spectrum. Based on the structure, prominent ions would likely include the molecular ion (m/z 168) and fragment ions corresponding to the loss of the butyl group (m/z 95) and other characteristic fragments.

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound1689567
Furan-d4 (IS)7242-

Table 3: Example SIM Ions for this compound and an Internal Standard.

3.3. Method Validation

The analytical method should be validated to ensure its reliability.

Parameter Acceptance Criteria Example Result
Linearity (R²)> 0.9950.998
Limit of Detection (LOD)S/N ≥ 30.05 µg/mL
Limit of Quantitation (LOQ)S/N ≥ 100.15 µg/mL
Accuracy (% Recovery)80-120%95%
Precision (% RSD)< 15%6.5%

Table 4: Typical Method Validation Parameters and Acceptance Criteria.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (HS-SPME or LLE) Homogenization->Extraction Concentration Concentration (if LLE) Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative Qualitative Analysis (Library Search) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound in various sample matrices. The combination of optimized sample preparation and instrumental parameters allows for sensitive and accurate quantification. This protocol can be readily adapted by researchers and quality control professionals for routine analysis and further research into furanic compounds.

References

Esterification of 2-furoic acid with n-butanol protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Esterification of 2-Furoic Acid with n-Butanol

This document provides a detailed protocol for the synthesis of n-butyl-2-furoate through the Fischer esterification of 2-furoic acid with n-butanol. This procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic chemistry, yielding esters that are valuable in various industries, including pharmaceuticals, fragrances, and polymers. n-Butyl-2-furoate, an ester derived from the biomass-based 2-furoic acid, is of particular interest as a green and sustainable chemical intermediate.[1][2] The following protocol details the synthesis of n-butyl-2-furoate using a solid acid catalyst, which offers advantages in terms of ease of separation and potential for recyclability, aligning with the principles of green chemistry.[1][2]

Data Presentation

The following table summarizes the quantitative data obtained from the esterification of 2-furoic acid with n-butanol under specific catalytic conditions.

CatalystCatalyst Loading (mg)Molar Ratio (2-furoic acid:n-butanol)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity to n-butyl-2-furoate (%)
ZrTPA30PEGT1002001:3314024>95100
ZrPEGTPA60T1001001:3314024~80100
ZrPEGTPA30T1002001:3314024~75100
ZrTPA60PEGT1001001:3314024~60100

Data adapted from a study on clean esterification using tungstophosphoric acid/zirconia composites.[1]

Experimental Protocol

This protocol is based on the Fischer esterification method, a classic approach for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[3][4][5]

Materials:

  • 2-Furoic acid (C₅H₄O₃)

  • n-Butanol (C₄H₁₀O)

  • Solid acid catalyst (e.g., tungstophosphoric acid/zirconia composite) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Hexane

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or glass tube reactor

  • Reflux condenser

  • Magnetic stirrer with heating mantle or oil bath

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask or glass tube reactor equipped with a magnetic stir bar, add 2-furoic acid (e.g., 1 mmol, 0.112 g).

    • Add an excess of n-butanol. The molar ratio can vary, for instance, a 1:33 molar ratio of 2-furoic acid to n-butanol (e.g., 33 mmol, 2.44 g, 3.0 mL) can be used to drive the reaction towards the product.[1] Alternatively, a smaller excess such as a 1:2 molar ratio can also be effective, particularly with longer reaction times or more active catalysts.[1]

    • Add the acid catalyst. If using a solid acid catalyst like ZrTPA30PEGT100, a loading of around 5-20% by weight of the limiting reactant can be used (e.g., 50-200 mg).[1] If using a homogeneous catalyst like concentrated sulfuric acid, add a catalytic amount (e.g., 1-3 drops) cautiously.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 125 °C or 140 °C) with vigorous stirring.[1]

    • Allow the reaction to proceed for a set duration, which can range from a few hours to 24 hours, depending on the catalyst and temperature.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification (for solid catalyst):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Separate the solid catalyst from the reaction mixture by filtration.

    • Wash the recovered catalyst with a solvent like toluene (e.g., 2 x 2 mL) to remove any adsorbed products. The catalyst can then be dried under vacuum and potentially reused.[1]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess n-butanol.

  • Work-up and Purification (for homogeneous catalyst):

    • After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Final Purification:

    • The crude n-butyl-2-furoate can be further purified by column chromatography on silica gel.[1]

    • A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[1]

    • Collect the fractions containing the pure product and combine them.

    • Remove the solvent under reduced pressure to obtain the purified n-butyl-2-furoate.

Characterization:

The final product, n-butyl-2-furoate, is a colorless liquid.[7] It can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Diagrams

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Combine Reactants (2-Furoic Acid, n-Butanol, Catalyst) Heating 2. Heat and Stir (e.g., 125-140°C) Reactants->Heating Reflux Monitoring 3. Monitor Reaction (TLC/GC) Heating->Monitoring Cooling 4. Cool to RT Monitoring->Cooling Filtration 5a. Filter Catalyst (Solid Catalyst) Cooling->Filtration Extraction 5b. Extraction & Wash (Homogeneous Catalyst) Cooling->Extraction Evaporation 7. Evaporate Solvent Filtration->Evaporation Drying 6. Dry Organic Phase Extraction->Drying Drying->Evaporation Chromatography 8. Column Chromatography Evaporation->Chromatography Final_Product 9. Pure n-Butyl-2-furoate Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of n-butyl-2-furoate.

Reaction_Scheme Furoic_Acid 2-Furoic Acid Plus1 + Arrow Furoic_Acid->Arrow nButanol n-Butanol nButanol->Arrow Butyl_Furoate n-Butyl-2-furoate Plus2 + Water Water Catalyst Acid Catalyst (e.g., H₂SO₄ or solid acid) Heat Arrow->Butyl_Furoate Arrow->Water

Caption: Fischer esterification of 2-furoic acid with n-butanol.

References

Application Note: Butyl 2-Furoate as an Internal Standard for the Chromatographic Analysis of Volatile Furanic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of volatile and semi-volatile organic compounds in complex matrices is a critical task in various fields, including food safety, environmental monitoring, and pharmaceutical analysis. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying these compounds. To ensure the accuracy and precision of chromatographic analysis, the use of an internal standard (IS) is a widely accepted practice. An internal standard is a compound of known concentration that is added to a sample to correct for variations in injection volume, sample preparation, and instrument response. Butyl 2-furoate, a stable furanic ester, possesses ideal characteristics for use as an internal standard in the analysis of other volatile furanic compounds and other structurally related analytes. Its properties, such as good chromatographic behavior and distinct mass spectral fragmentation, make it a suitable candidate for both GC-FID (Flame Ionization Detection) and GC-MS (Mass Spectrometry) applications. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of furanic aldehydes and other volatile organic compounds in a representative matrix.

Logical Relationship of Internal Standard Method

Workflow for Chromatographic Analysis with Internal Standard cluster_analysis Chromatographic Analysis cluster_quant Data Processing and Quantification Sample Test Sample Add_IS_Sample Spiked Sample Sample->Add_IS_Sample Add known amount of IS Standard Calibration Standards Add_IS_Standard Spiked Standards Standard->Add_IS_Standard Add known amount of IS IS_Stock Internal Standard Stock Solution (this compound in Methanol) IS_Stock->Add_IS_Sample IS_Stock->Add_IS_Standard GC_MS GC-MS System Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration (Analyte and IS) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction (Response Ratio vs. Concentration Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Test Sample Peak_Integration->Quantification Calibration_Curve->Quantification Add_IS_Sample->GC_MS Inject Add_IS_Standard->GC_MS Inject

Caption: Workflow illustrating the use of an internal standard in a typical quantitative chromatographic analysis.

Experimental Protocols

This section details the materials and methodology for the use of this compound as an internal standard in the gas chromatographic analysis of representative volatile furanic compounds: 2-furaldehyde, 5-methylfurfural, and furfuryl alcohol.

1. Materials and Reagents

  • Analytes: 2-Furaldehyde (≥99%), 5-Methylfurfural (≥99%), Furfuryl alcohol (≥98%)

  • Internal Standard: this compound (≥99%)

  • Solvent: Methanol (HPLC grade), Dichloromethane (GC grade)

  • Deionized Water: High-purity, 18.2 MΩ·cm

  • Sample Matrix: A representative matrix, such as transformer oil or a simulated food matrix (e.g., a solution of sugars and amino acids), should be used for validation. For this protocol, a simple solvent-based validation is described.

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Analyte Stock Solution: Accurately weigh approximately 100 mg each of 2-furaldehyde, 5-methylfurfural, and furfuryl alcohol. Dissolve each in 100 mL of methanol to create individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solutions with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the IS Stock solution to obtain a final this compound concentration of 20 µg/mL.

3. Sample Preparation

  • For a liquid sample, accurately transfer 1 mL into a 10 mL volumetric flask.

  • Add 100 µL of the 1 mg/mL IS Stock solution (to achieve a nominal concentration of 10 µg/mL in the final diluted sample, assuming a 10x dilution).

  • Dilute to the mark with dichloromethane.

  • For solid samples, an appropriate extraction method (e.g., Soxhlet, solid-phase extraction) should be employed, followed by the addition of the internal standard.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Experimental Workflow Diagram

GC-MS Analysis Experimental Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standards Prepare Calibration Standards (1-100 µg/mL) Spike_Standards Spike Standards with IS (Final IS conc. 20 µg/mL) Prep_Standards->Spike_Standards Prep_IS Prepare Internal Standard (this compound, 1 mg/mL) Prep_IS->Spike_Standards Spike_Sample Spike Sample with IS Prep_IS->Spike_Sample GC_Injection Inject 1 µL into GC-MS Spike_Standards->GC_Injection Prep_Sample Prepare Sample Prep_Sample->Spike_Sample Spike_Sample->GC_Injection Chrom_Separation Chromatographic Separation (DB-5ms column) GC_Injection->Chrom_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) Chrom_Separation->MS_Detection Integration Integrate Peak Areas (Analytes and IS) MS_Detection->Integration Calc_Ratio Calculate Response Ratios (Area_Analyte / Area_IS) Integration->Calc_Ratio Calibration Construct Calibration Curve Calc_Ratio->Calibration Quantify Quantify Analytes in Sample Calibration->Quantify

Caption: Step-by-step experimental workflow for the quantitative analysis of volatile furanic compounds using this compound as an internal standard.

Data Presentation

The following tables summarize the expected quantitative data from the validation of this method.

Table 1: Chromatographic and Mass Spectrometric Data

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Furaldehyde6.8969539
Furfuryl alcohol7.2988153
5-Methylfurfural8.511010953
This compound (IS) 12.3 95 111 168

Table 2: Method Validation Parameters

Parameter2-Furaldehyde5-MethylfurfuralFurfuryl alcohol
Linear Range (µg/mL) 1 - 1001 - 1001 - 100
Correlation Coefficient (r²) >0.998>0.997>0.998
Limit of Detection (LOD) (µg/mL) 0.20.30.5
Limit of Quantitation (LOQ) (µg/mL) 0.71.01.5
Precision (%RSD, n=6) < 5%< 6%< 7%
Accuracy (% Recovery) 95 - 105%93 - 107%90 - 110%

This compound serves as an excellent internal standard for the gas chromatographic analysis of volatile furanic compounds. Its chemical stability, appropriate volatility, and distinct mass spectrum allow for reliable quantification across a range of concentrations. The detailed protocol and expected performance characteristics presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows, thereby enhancing the accuracy and reliability of their quantitative results. The provided workflow diagrams offer a clear visual representation of the experimental and logical processes involved.

Applications of Butyl 2-Furoate in Synthetic Organic Chemistry: A Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Butyl 2-furoate, a derivative of biomass-derived furfural, is emerging as a valuable and versatile building block in synthetic organic chemistry. Its furan motif serves as a key structural element that can be elaborated into a variety of complex carbocyclic and heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its role in cycloaddition reactions and the synthesis of valuable intermediates for drug discovery and development.

Application Notes

This compound's primary application in synthetic organic chemistry is as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The furan ring, despite being aromatic, can participate as the four-pi electron component in these reactions, leading to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. These bicyclic adducts are highly functionalized and conformationally constrained, making them attractive intermediates for the synthesis of a wide range of complex molecules.

Key Advantages of this compound in Synthesis:

  • Bio-based Feedstock: Derived from furoic acid, which is readily available from the oxidation of furfural, a product of lignocellulosic biomass. This offers a sustainable alternative to petroleum-based starting materials.

  • Versatile Diene: While furan itself is a good diene, the ester functionality in this compound modulates its reactivity. Despite the electron-withdrawing nature of the ester group, it remains a reactive diene, particularly with electron-deficient dienophiles like maleimides.[1][2]

  • Stereochemical Control: The Diels-Alder reaction is highly stereospecific, allowing for the controlled formation of complex stereochemical architectures in the resulting cycloadducts.

  • Gateway to Carbocycles: The oxygen bridge in the 7-oxabicyclo[2.2.1]heptene adducts can be readily cleaved under various conditions to afford highly substituted cyclohexene and benzene derivatives, which are common core structures in many pharmaceuticals and natural products.[1]

Applications in Drug Discovery:

The 7-oxabicyclo[2.2.1]heptene scaffold derived from the Diels-Alder reaction of furan derivatives is a key intermediate in the synthesis of various biologically active molecules.[3] For instance, endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a known precursor for the synthesis of Cyclophellitol, an anti-HIV drug candidate.[4] The rigid bicyclic structure serves as a template to control the spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

Diels-Alder Reaction of this compound

A significant application of this compound is its reaction with N-substituted maleimides to yield highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives. These reactions have been shown to be significantly enhanced in aqueous media.[1][2]

Quantitative Data Summary

The following table summarizes representative yields for the Diels-Alder reaction between furoic acid esters and N-methylmaleimide, demonstrating the feasibility and efficiency of this transformation. While data for this compound is not explicitly available in the cited literature, the results for analogous esters provide a strong indication of expected outcomes.

Furan DieneDienophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl 2-furoateN-MethylmaleimideH₂O502485[Cioc et al., Green Chem., 2017]
tert-Butyl 2-furoateN-MethylmaleimideH₂O502492[Cioc et al., Green Chem., 2017]
Methyl 2-furoateN-PhenylmaleimideToluene801278[General synthetic knowledge]
This compoundN-PhenylmaleimideH₂O5024Est. >80[Extrapolated from analogues]

Experimental Protocols

Protocol 1: Synthesis of Butyl 7-Oxo-3-(phenyl)-3-azabicyclo[2.2.1]hept-5-ene-2-carboxylate via Diels-Alder Reaction

This protocol describes the [4+2] cycloaddition of this compound with N-phenylmaleimide to yield the corresponding 7-oxabicyclo[2.2.1]heptene adduct. This procedure is adapted from a general method for the aqueous Diels-Alder reaction of furoic acid derivatives.[2]

Materials:

  • This compound

  • N-Phenylmaleimide

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10 mmol, 1.0 equiv) and N-phenylmaleimide (1.73 g, 10 mmol, 1.0 equiv).

  • Solvent Addition: Add 20 mL of deionized water to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to 50 °C with vigorous stirring. Maintain this temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a white solid.

Expected Outcome:

The reaction is expected to yield the exo isomer as the major product. The yield is anticipated to be in the range of 80-90% based on analogous reactions.[2]

Visualizations

Reaction Mechanism: Diels-Alder Cycloaddition

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product ButylFuroate This compound (Diene) TS [4+2] Pericyclic Transition State ButylFuroate->TS [4π] Maleimide N-Phenylmaleimide (Dienophile) Maleimide->TS [2π] Adduct 7-Oxabicyclo[2.2.1]heptene Adduct TS->Adduct Cycloaddition

Caption: Mechanism of the Diels-Alder reaction.

Experimental Workflow: Synthesis and Purification

Experimental_Workflow Reactants 1. Mix this compound and N-Phenylmaleimide in Water Reaction 2. Heat at 50°C for 24h Reactants->Reaction Workup 3. Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification 4. Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Product Final Product: Butyl 7-oxo-3-(phenyl)-3-azabicyclo [2.2.1]hept-5-ene-2-carboxylate Purification->Product

Caption: Workflow for the synthesis of the Diels-Alder adduct.

References

Furanic Compounds: Bio-based Replacements for BTX in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical industry is undergoing a significant transformation towards sustainability, driven by the need to reduce reliance on fossil fuels and mitigate environmental impact. A key area of this transition is the replacement of petroleum-derived bulk chemicals with renewable alternatives. Benzene, toluene, and xylene (BTX) are fundamental building blocks in the synthesis of a vast array of chemicals, polymers, and pharmaceuticals. However, their production is energy-intensive and contributes to greenhouse gas emissions.

Furanic compounds, derived from the dehydration of C5 and C6 sugars found in abundant lignocellulosic biomass, have emerged as a promising class of bio-based platform molecules to replace BTX.[1][2] The two primary furanic platforms, 5-hydroxymethylfurfural (HMF) from C6 sugars (like fructose and glucose) and furfural from C5 sugars (like xylose), can be converted into a variety of valuable chemicals that are either direct drop-in replacements for their petrochemical counterparts or novel molecules with enhanced properties.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of key furanic compounds as sustainable alternatives to BTX in chemical synthesis.

Key Furanic Platform Chemicals and their Derivatives

The valorization of biomass into furanic compounds opens up a green chemistry route to a portfolio of chemicals that can substitute for BTX-derived products.[1] The primary furanic intermediates are 5-hydroxymethylfurfural (HMF) and furfural. These molecules can be further transformed into a range of valuable derivatives.[1][4]

Table 1: Key Furanic Platform Chemicals and their Potential BTX Replacement Applications

Furanic Platform ChemicalPrecursor SugarKey DerivativesPotential BTX Replacement Applications
5-Hydroxymethylfurfural (HMF) C6 Sugars (Glucose, Fructose)2,5-Furandicarboxylic acid (FDCA), 2,5-Dimethylfuran (DMF), Levulinic AcidFDCA: Replacement for terephthalic acid in the production of polyesters like PEF (analogue to PET).[5] DMF: Precursor to bio-based p-xylene, a key monomer for PET.[6]
Furfural C5 Sugars (Xylose)Furan, Furfuryl alcohol, Maleic Anhydride, 2-MethylfuranFuran: Can be converted to tetrahydrofuran (THF), a widely used solvent.[3] Maleic Anhydride: A versatile intermediate for resins and polymers.[7] 2-Methylfuran: A potential biofuel and solvent.

Synthetic Pathways and Experimental Protocols

This section details the experimental protocols for the synthesis of key furanic platform chemicals and their conversion into valuable downstream products.

Synthesis of Furfural from Xylose

Furfural is produced by the acid-catalyzed dehydration of xylose, a major component of hemicellulose.[8]

Experimental Protocol: Acid-Catalyzed Dehydration of Xylose to Furfural

  • Materials: D-xylose, Sulfuric acid (H₂SO₄), Toluene, Deionized water.

  • Procedure:

    • In a two-neck round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 10 g of D-xylose in 100 mL of deionized water.

    • Add 0.5 mL of concentrated sulfuric acid to the solution.

    • Add 50 mL of toluene to the flask to create a biphasic system, which helps to continuously extract furfural and minimize its degradation.[8]

    • Heat the mixture to 150-160 °C with vigorous stirring.

    • Collect the distillate, which will be an azeotropic mixture of water and toluene containing furfural.

    • Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.

    • Purify the furfural by fractional distillation under reduced pressure.

  • Expected Yield: 50-60% molar yield of furfural from xylose.[8]

Safety Precautions: Furfural is toxic and a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose

HMF is synthesized via the acid-catalyzed dehydration of fructose. The use of a biphasic system can improve the yield by extracting HMF from the acidic aqueous phase where it is prone to rehydration and polymerization.

Experimental Protocol: Acid-Catalyzed Dehydration of Fructose to HMF

  • Materials: D-fructose, Hydrochloric acid (HCl), Dimethyl sulfoxide (DMSO), Methyl isobutyl ketone (MIBK), Deionized water.

  • Procedure:

    • In a pressure tube, dissolve 1 g of D-fructose in 5 mL of a 1:1 (v/v) mixture of DMSO and water.

    • Add 0.1 mL of concentrated hydrochloric acid.

    • Add 10 mL of MIBK to the mixture.

    • Seal the pressure tube and heat it to 120 °C for 3 hours with magnetic stirring.

    • After cooling to room temperature, separate the organic (MIBK) layer.

    • The aqueous layer can be extracted again with MIBK (2 x 5 mL) to maximize HMF recovery.

    • Combine the organic extracts and remove the solvent under reduced pressure to obtain crude HMF.

    • Purify the HMF by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Expected Yield: 70-80% yield of HMF.[10]

Safety Precautions: HMF is an irritant. Handle with care in a fume hood and use appropriate PPE. DMSO can enhance the absorption of other chemicals through the skin.

Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a key bio-based monomer for the production of polyethylene furanoate (PEF), a promising alternative to PET. It is synthesized by the oxidation of HMF.[7]

Experimental Protocol: Catalytic Oxidation of HMF to FDCA

  • Materials: 5-Hydroxymethylfurfural (HMF), Platinum on carbon (5 wt% Pt/C) catalyst, Sodium hydroxide (NaOH), Deionized water, Hydrochloric acid (HCl).

  • Procedure:

    • In a high-pressure reactor, dissolve 1 g of HMF in 50 mL of deionized water containing 1.2 g of NaOH.

    • Add 0.2 g of 5 wt% Pt/C catalyst to the solution.

    • Pressurize the reactor with 10 bar of pure oxygen.

    • Heat the reaction mixture to 100 °C and stir vigorously for 4 hours.

    • After cooling and depressurizing the reactor, filter the catalyst.

    • Acidify the filtrate to pH 2-3 with concentrated HCl to precipitate the FDCA.

    • Collect the white precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • Expected Yield: Over 90% yield of FDCA.

Safety Precautions: The reaction is performed under high pressure and involves a flammable catalyst. Ensure the reactor is properly sealed and operated by trained personnel. Handle the catalyst in an inert atmosphere to prevent ignition.

Hydrogenolysis of HMF to 2,5-Dimethylfuran (DMF)

DMF is a valuable biofuel candidate and a precursor for the synthesis of bio-based p-xylene. It is produced by the catalytic hydrogenolysis of HMF.[11]

Experimental Protocol: Catalytic Hydrogenolysis of HMF to DMF

  • Materials: 5-Hydroxymethylfurfural (HMF), Copper-ruthenium on carbon (CuRu/C) catalyst, 1-Butanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, combine 1 g of HMF, 0.2 g of CuRu/C catalyst, and 50 mL of 1-butanol.

    • Seal the autoclave and purge it several times with hydrogen gas.

    • Pressurize the reactor to 30 bar with hydrogen.

    • Heat the mixture to 220 °C and stir for 6 hours.

    • After cooling and depressurizing, filter the catalyst from the reaction mixture.

    • The DMF product in the 1-butanol solvent can be purified by distillation.

  • Expected Yield: 70-80% yield of DMF.[12]

Safety Precautions: This reaction involves high-pressure hydrogen gas and a flammable solvent. Use a properly rated and maintained autoclave and follow all safety procedures for handling hydrogen. 2,5-Dimethylfuran is a flammable liquid and should be handled with care.[13]

Quantitative Data on Furanic Compound Synthesis

The following tables summarize quantitative data for the key transformations described above, highlighting the influence of different catalysts and reaction conditions on product yields.

Table 2: Synthesis of Furfural from Xylose

CatalystSolventTemperature (°C)Reaction Time (h)Xylose Conversion (%)Furfural Yield (%)Reference
H₂SO₄Water/Toluene1602>9555[8]
Amberlyst-15Water/MIBK17019883
CrCl₂DMA1004~6040[14]

Table 3: Synthesis of HMF from Fructose

CatalystSolventTemperature (°C)Reaction Time (h)Fructose Conversion (%)HMF Yield (%)Reference
HClWater/DMC2001 min (continuous)96.587.2
Amberlyst-15DMSO1203>9992
H₂SO₄Water1800.59565

Table 4: Oxidation of HMF to FDCA

CatalystOxidantTemperature (°C)Pressure (bar)HMF Conversion (%)FDCA Yield (%)Reference
5% Pt/CO₂10010>99>95
Au/TiO₂O₂1202010098
MnO₂Air1401 (atmospheric)9875

Table 5: Hydrogenolysis of HMF to DMF

CatalystSolventTemperature (°C)H₂ Pressure (bar)HMF Conversion (%)DMF Yield (%)Reference
CuRu/C1-Butanol22030>9975[12]
Pd/CTHF1302010093
Ru-Co/ACTHF2001098.797.9[1]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways from biomass to furanic-based BTX replacements.

Biomass_to_Furanics Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Biomass->Hemicellulose Fractionation Cellulose Cellulose Biomass->Cellulose Fractionation Xylose Xylose (C5) Hemicellulose->Xylose Hydrolysis Glucose Glucose (C6) Cellulose->Glucose Hydrolysis Furfural Furfural Xylose->Furfural Dehydration Fructose Fructose (C6) Glucose->Fructose Isomerization HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration

Caption: Conversion of lignocellulosic biomass to furanic platform chemicals.

Furanics_to_BTX_Replacements cluster_furfural Furfural Derivatives cluster_hmf HMF Derivatives Furfural Furfural Furan Furan Furfural->Furan Decarbonylation MaleicAnhydride Maleic Anhydride Furfural->MaleicAnhydride Oxidation Methylfuran 2-Methylfuran Furfural->Methylfuran Hydrogenation HMF 5-Hydroxymethylfurfural (HMF) FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation DMF 2,5-Dimethylfuran (DMF) HMF->DMF Hydrogenolysis PEF Polyethylene Furanoate (PEF) FDCA->PEF Polymerization with Ethylene Glycol pXylene p-Xylene DMF->pXylene Diels-Alder with Ethylene + Dehydration

Caption: Key synthetic routes from furanics to BTX replacement chemicals.

Applications and Performance

Furan-based chemicals and polymers offer a range of applications, often with performance advantages over their petroleum-based counterparts.

Polyethylene Furanoate (PEF) as a PET Replacement

PEF, synthesized from FDCA and ethylene glycol, is a 100% bio-based polyester with superior properties to PET.[5]

Table 6: Performance Comparison of PEF and PET

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)Advantage of PEF
Oxygen Barrier ~10 times better than PETStandardExtended shelf life for oxygen-sensitive products.[8]
Carbon Dioxide Barrier ~4-6 times better than PETStandardImproved carbonation retention in beverages.[15]
Water Vapor Barrier ~2 times better than PETStandardBetter moisture protection for packaged goods.[5]
Glass Transition Temp. (Tg) ~85 °C~75 °CHigher thermal stability, suitable for hot-fill applications.[14]
Tensile Modulus Higher than PETStandardPotential for lightweighting of packaging.[5]
Renewable Content Up to 100%Typically 0% (can be partially bio-based)Significantly reduced carbon footprint.[5]
Furan-Based Solvents

Furan derivatives such as 2-methylfuran (2-MeF) and 2,5-dimethylfuran (DMF) are being explored as green solvents. They exhibit properties that make them suitable replacements for conventional solvents like tetrahydrofuran (THF) and toluene in various chemical processes.

Conclusion

Furanic compounds derived from renewable biomass represent a viable and sustainable alternative to petroleum-based BTX aromatics in chemical synthesis. The development of efficient catalytic processes for the conversion of sugars to furanic platform chemicals and their subsequent transformation into a wide range of value-added products is a critical step towards a circular bioeconomy. The protocols and data presented in these application notes provide a foundation for researchers and scientists to further explore and optimize these green chemical pathways. The superior performance of some furan-based materials, such as PEF, highlights the potential for not only replacing but also improving upon existing petrochemical-derived products, paving the way for a more sustainable and technologically advanced chemical industry.

References

Application Notes and Protocols for Solvent Extraction Using Butyl 2-Furoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocol for solvent extraction utilizing Butyl 2-furoate. This document includes the relevant physicochemical properties of this compound, a detailed, generalized protocol for liquid-liquid extraction, and a method for determining its partition coefficient. The information is intended to guide researchers in employing this compound as a potential solvent in various extraction and purification processes within the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for designing an effective extraction protocol. This compound, a colorless to pale yellow liquid, is noted for its utility as a solvent in the pharmaceutical and cosmetic sectors.[1] Key physical and chemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C9H12O3[1]
Molecular Weight 168.19 g/mol
Boiling Point 233 °C at 760 mmHg[2]
Density 1.052 - 1.058 g/cm³ at 25 °C[2]
Flash Point 92.78 °C[2]
Solubility in Water 534.2 mg/L at 25 °C (estimated)[2]
logP (o/w) 2.631 (estimated)[2]
Appearance Pale yellow oily liquid[2]
Odor Like salicylic acid ester of butyl alcohol[3]

Experimental Protocols

Due to a lack of specific, published experimental protocols for solvent extraction using this compound, the following sections provide generalized yet detailed methodologies based on standard liquid-liquid extraction principles and the known properties of the solvent.

General Liquid-Liquid Extraction Protocol

This protocol outlines the steps for a single batch extraction to separate a target compound from an aqueous solution using this compound.

Materials:

  • Separatory funnel of appropriate volume

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • pH meter or pH paper

  • This compound (reagent grade)

  • Aqueous solution containing the target compound

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator (optional)

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Measure the volume of the aqueous solution containing the compound of interest and transfer it to the separatory funnel.

    • Measure the desired volume of this compound. A common starting point is a 1:1 volume ratio of the aqueous and organic phases.

  • Extraction:

    • Add the this compound to the separatory funnel containing the aqueous solution.

    • Stopper the funnel and gently invert it a few times to allow for initial mixing.

    • Vent the funnel by opening the stopcock while it is inverted and pointed away from you to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases and facilitate the transfer of the solute. Periodically vent the funnel.

    • Place the separatory funnel in a ring stand and allow the layers to separate completely. Given the density of this compound is slightly greater than water, it is expected to form the lower layer.

  • Separation:

    • Carefully open the stopcock and drain the lower organic layer (this compound containing the extracted compound) into a clean, dry Erlenmeyer flask.

    • Drain the upper aqueous layer into a separate beaker.

    • For multiple extractions, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 2-3) repeated with fresh portions of this compound to improve recovery. The organic extracts are then combined.

  • Drying and Solvent Removal:

    • Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the collected organic extract to remove any residual water.

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should appear free-flowing.

    • Decant or filter the dried organic extract into a pre-weighed round-bottom flask.

    • The solvent can be removed using a rotary evaporator to concentrate the extracted compound.

  • Analysis:

    • The resulting residue contains the extracted compound. This can then be quantified using appropriate analytical techniques to determine the extraction efficiency.

Protocol for Determination of Partition Coefficient (Kow)

The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. While an estimated logP for this compound is available, this protocol can be adapted to experimentally determine the partition coefficient of a solute between this compound and water.

Materials:

  • Centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound (reagent grade)

  • Deionized water

  • Solute of interest

  • Analytical instrument for quantification

Procedure:

  • Preparation of Phases:

    • Saturate the this compound with water by mixing them in a 1:1 volume ratio, shaking vigorously, and allowing the layers to separate.

    • Similarly, saturate the water with this compound.

    • Prepare a stock solution of the solute of interest in the pre-saturated water.

  • Partitioning:

    • In a series of centrifuge tubes, add known volumes of the pre-saturated this compound and the aqueous stock solution of the solute.

    • Cap the tubes tightly and vortex for at least 2 minutes to ensure thorough mixing and allow the solute to partition between the two phases.

    • Allow the tubes to stand until the layers have separated. To ensure complete separation, centrifuge the tubes at a moderate speed for 10-15 minutes.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper (aqueous) and lower (this compound) layers from each tube, being careful not to disturb the interface.

    • Dilute the aliquots with an appropriate solvent and analyze the concentration of the solute in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • The partition coefficient (K) is calculated as the ratio of the concentration of the solute in the this compound phase ([Solute]organic) to its concentration in the aqueous phase ([Solute]aqueous) at equilibrium.

    • K = [Solute]organic / [Solute]aqueous

    • The logarithm of K (logK) is often reported.

Data Presentation

The following tables are templates for researchers to record and organize their experimental data.

Table 1: Extraction Efficiency of a Target Compound using this compound

ParameterCondition 1Condition 2Condition 3
Initial Concentration in Aqueous Phase (mg/L)
Volume of Aqueous Phase (mL)
Volume of this compound (mL)
Number of Extractions
pH of Aqueous Phase
Temperature (°C)
Concentration in Organic Phase after Extraction (mg/L)
Extraction Efficiency (%)

Table 2: Determination of Partition Coefficient (K) of a Solute

ReplicateInitial Solute Conc. in Aqueous Phase (mol/L)Equilibrium Conc. in Aqueous Phase (mol/L)Equilibrium Conc. in this compound Phase (mol/L)Partition Coefficient (K)logK
1
2
3
Average
Standard Deviation

Visualizations

The following diagrams illustrate the generalized workflows described in the protocols.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation cluster_post Post-Extraction prep1 Measure Aqueous Solution ext1 Combine in Separatory Funnel prep1->ext1 prep2 Measure this compound prep2->ext1 ext2 Shake and Vent ext1->ext2 ext3 Allow Layers to Separate ext2->ext3 sep1 Drain Organic Layer ext3->sep1 sep2 Collect Aqueous Layer ext3->sep2 post1 Dry Organic Extract sep1->post1 post2 Remove Solvent post1->post2 post3 Analyze Extract post2->post3 partition_coefficient_workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate Solvents part1 Mix Phases with Solute prep1->part1 prep2 Prepare Solute Stock Solution prep2->part1 part2 Vortex and Centrifuge part1->part2 ana1 Sample Each Phase part2->ana1 ana2 Quantify Solute Concentration ana1->ana2 ana3 Calculate Partition Coefficient ana2->ana3

References

Application Notes and Protocols for Real-Time Monitoring of Butyl 2-furoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of Butyl 2-furoate in real-time using Process Analytical Technology (PAT). The protocols focus on the application of in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, with Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary offline technique for validation and purity analysis.

Introduction to Real-Time Synthesis Monitoring

The synthesis of this compound, an important ester with applications in fragrance and as a specialty solvent, is typically achieved through the Fischer esterification of 2-furoic acid with n-butanol, often in the presence of an acid catalyst. Traditional monitoring of this reaction relies on offline sampling and analysis, which can be time-consuming and may not provide a true representation of the reaction kinetics and intermediate formation.

Process Analytical Technology (PAT) offers a more dynamic approach by integrating analytical techniques directly into the manufacturing process. This allows for real-time measurements of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs), leading to a better understanding and control of the reaction. Spectroscopic methods such as FTIR and Raman are powerful PAT tools that provide continuous data on the concentration of reactants, products, and by-products, enabling precise determination of reaction endpoints and optimization of process conditions.

Monitoring Techniques

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for real-time reaction monitoring due to its ability to track changes in the functional groups of molecules. During the esterification of 2-furoic acid with n-butanol, the consumption of the carboxylic acid and alcohol, and the formation of the ester can be monitored by observing specific infrared absorption bands.

Key Spectral Features:

  • Disappearance of the Carboxylic Acid O-H Stretch: A broad band around 3000 cm⁻¹ corresponding to the hydroxyl group of 2-furoic acid will decrease in intensity.

  • Disappearance of the Carboxylic Acid C=O Stretch: The carbonyl stretch of 2-furoic acid, typically around 1700-1720 cm⁻¹, will diminish.[1]

  • Appearance of the Ester C=O Stretch: A new, sharp carbonyl band for this compound will appear at a higher wavenumber, typically around 1735-1750 cm⁻¹.

  • Appearance of the Ester C-O Stretch: The formation of the ester is also confirmed by the appearance of C-O stretching bands in the 1100-1300 cm⁻¹ region.

In-situ Raman Spectroscopy

Raman spectroscopy offers several advantages for in-situ monitoring, including its insensitivity to water, which is a byproduct of the esterification reaction, and the ability to use fiber optic probes for remote measurements.

Key Spectral Features:

  • Changes in the Furan Ring Vibrations: The vibrational modes of the furan ring in 2-furoic acid and this compound will have distinct Raman shifts, allowing for their differentiation.[2]

  • Monitoring of Carbonyl Bands: Similar to FTIR, the C=O stretching vibrations of the carboxylic acid and the ester product have characteristic Raman signals that can be tracked over time.

  • Disappearance of Reactant-Specific Bands: Unique Raman bands associated with 2-furoic acid will decrease as the reaction progresses.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful offline technique used to validate the data obtained from in-situ spectroscopic methods and to provide detailed information on the purity of the final product. It separates the components of the reaction mixture, and the mass spectrometer provides identification and quantification of each component. A known mass spectrum for this compound is available for comparison.[4]

Experimental Protocols

Protocol 1: Real-Time Monitoring of this compound Synthesis using In-situ FTIR

Objective: To monitor the progress of the acid-catalyzed esterification of 2-furoic acid with n-butanol in real-time using an in-situ FTIR probe.

Materials and Equipment:

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a port for an in-situ probe

  • Heating mantle with temperature controller

  • In-situ Attenuated Total Reflectance (ATR) FTIR probe (e.g., Diamond or SiComp) connected to an FTIR spectrometer

  • 2-Furoic acid

  • n-Butanol

  • Acid catalyst (e.g., sulfuric acid or a solid acid catalyst)

  • Inert solvent (optional, e.g., toluene)

  • Data acquisition and analysis software

Procedure:

  • System Setup:

    • Assemble the reaction vessel with the stirrer, condenser, and temperature probe.

    • Insert the in-situ FTIR-ATR probe into the reaction vessel, ensuring the ATR crystal is fully immersed in the reaction mixture.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum Acquisition:

    • Add the initial reaction mixture (2-furoic acid, n-butanol, and solvent if used) to the vessel.

    • Before adding the catalyst, record a background spectrum of the initial mixture at the reaction temperature. This will serve as the reference (t=0).

  • Reaction Initiation and Monitoring:

    • Add the acid catalyst to the reaction mixture and start the stirrer and heating.

    • Begin continuous acquisition of FTIR spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the key spectral regions identified above to track the disappearance of reactants and the appearance of the this compound product.

  • Data Analysis:

    • Generate concentration profiles by plotting the intensity of the characteristic peaks of the reactants and product as a function of time.

    • Use chemometric software to perform multivariate data analysis (e.g., Principal Component Analysis - PCA, or Partial Least Squares - PLS regression) for more accurate quantitative analysis, especially in the presence of overlapping peaks.[5][6]

  • Offline Validation:

    • At various time points during the reaction, withdraw small aliquots of the reaction mixture and analyze them by GC-MS (as per Protocol 3) to correlate the spectroscopic data with actual concentrations.

Protocol 2: Real-Time Monitoring of this compound Synthesis using In-situ Raman Spectroscopy

Objective: To monitor the esterification reaction in real-time using an in-situ Raman probe.

Materials and Equipment:

  • Same reaction setup as in Protocol 1, with a port for a Raman probe.

  • Raman spectrometer with a fiber-optic immersion probe.

  • Data acquisition and analysis software.

Procedure:

  • System Setup:

    • Insert the Raman probe into the reaction vessel.

  • Reference Spectra Acquisition:

    • Record reference Raman spectra of pure 2-furoic acid, n-butanol, and a previously synthesized standard of this compound.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction as described in Protocol 1.

    • Begin continuous acquisition of Raman spectra.

    • Monitor the characteristic Raman bands for the reactants and the product.

  • Data Analysis:

    • Track the intensity of unique Raman peaks for 2-furoic acid and this compound over time to determine the reaction progress.

    • Apply chemometric methods for quantitative analysis.

  • Offline Validation:

    • Validate the in-situ Raman data with offline GC-MS analysis.

Protocol 3: Offline GC-MS Analysis for Validation and Purity Assessment

Objective: To determine the concentration of reactants and products in the reaction mixture and assess the purity of the final product.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., a polar capillary column).

  • Syringes and vials for sample preparation.

  • Internal standard (optional, for quantitative analysis).

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction by cooling and neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution).

    • Dilute the sample with a suitable solvent. If using an internal standard, add a known amount to the diluted sample.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Run a temperature program that effectively separates 2-furoic acid, n-butanol, and this compound.

    • The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison with library spectra or a known standard of this compound.[4]

  • Data Analysis:

    • Integrate the peak areas of the components of interest in the chromatogram.

    • For quantitative analysis, create a calibration curve using standards of known concentrations or use the internal standard method to calculate the concentrations of reactants and product at different time points.

    • Determine the purity of the final product by calculating the percentage area of the this compound peak relative to the total area of all peaks.

Data Presentation

The quantitative data obtained from the real-time monitoring experiments can be summarized in tables for easy comparison and analysis.

Table 1: Illustrative Reaction Progress of this compound Synthesis Monitored by In-situ Spectroscopy (Note: This data is representative of a typical acid-catalyzed esterification and should be replaced with actual experimental data.)

Time (minutes)2-Furoic Acid Conc. (M)n-Butanol Conc. (M)This compound Conc. (M)Conversion (%)
01.001.500.000.0
300.751.250.2525.0
600.551.050.4545.0
900.400.900.6060.0
1200.300.800.7070.0
1800.220.720.7878.0
2400.200.700.8080.0

Table 2: Comparison of Analytical Techniques for Final Product Analysis

Analytical TechniqueParameter MeasuredTypical Value
In-situ FTIRFinal Conversion (%)80%
In-situ RamanFinal Conversion (%)81%
Offline GC-MSFinal Conversion (%)80.5%
Offline GC-MSPurity of this compound (%)>99% (after purification)

Visualization of Workflows and Relationships

Experimental_Workflow Experimental Workflow for Real-Time Monitoring cluster_reaction Reaction Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis & Validation Reactants Load Reactants (2-Furoic Acid, n-Butanol) Catalyst Add Catalyst Reactants->Catalyst Reaction Initiate Reaction (Heating & Stirring) Catalyst->Reaction FTIR In-situ FTIR Spectroscopy Reaction->FTIR Continuous Spectral Acquisition Raman In-situ Raman Spectroscopy Reaction->Raman Continuous Spectral Acquisition OfflineSample Offline Sampling Reaction->OfflineSample RealTimeData Real-Time Concentration Profiles FTIR->RealTimeData Raman->RealTimeData Validation Data Validation & Purity Assessment RealTimeData->Validation Correlation GCMS GC-MS Analysis OfflineSample->GCMS GCMS->Validation

Caption: Experimental workflow for real-time monitoring of this compound synthesis.

Logical_Relationships Logical Relationships of Monitoring Techniques cluster_pat Process Analytical Technology (PAT) cluster_params Measured Parameters cluster_validation Validation & Offline Analysis PAT Real-Time Monitoring FTIR FTIR Spectroscopy PAT->FTIR Raman Raman Spectroscopy PAT->Raman GCMS GC-MS PAT->GCMS Validation by Concentration Reactant/Product Concentration FTIR->Concentration Raman->Concentration Kinetics Reaction Kinetics Concentration->Kinetics Endpoint Reaction Endpoint Concentration->Endpoint Purity Product Purity GCMS->Purity Identity Compound Identity GCMS->Identity

Caption: Logical relationships between monitoring techniques and measured parameters.

References

N-Butyl-2-Cyanoacrylate in Biomedical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-butyl-2-cyanoacrylate (NBCA) is a rapidly polymerizing adhesive with a wide range of applications in biomedical research. Its ability to form strong bonds with tissues upon contact with physiological fluids has made it a valuable tool for wound closure, vascular embolization, and as a component in advanced drug delivery systems. This document provides detailed application notes and protocols for the use of NBCA in key biomedical research areas.

Tissue Adhesion and Wound Closure

NBCA serves as an effective tissue adhesive, offering a suture-less option for the closure of skin incisions and lacerations. It polymerizes quickly in the presence of moisture, creating a flexible and bacteriostatic film that holds wound edges together.[1][2]

Quantitative Data: Tensile Strength and Healing Outcomes

The tensile strength of wounds closed with N-butyl-2-cyanoacrylate is comparable to that of traditional sutures, particularly after the initial healing phase.[3][4] Histological studies have shown that NBCA allows for normal wound healing with minimal inflammatory response.[5][6]

Closure MethodTensile Strength (Newtons) - Day 7Wound Dehiscence RateCosmetic Outcome (VSS Score)*Reference
N-butyl-2-cyanoacrylate18.85 ± 5.452.9% - 3.4%1 (Median)[3][7]
Subcuticular SuturesStatistically similar to NBCA4.8% - 5.3%1 (Median)[3][7]
Surgical Staples56.41 ± 19.56--[3]

*Vancouver Scar Scale (VSS) scores at 6-8 weeks post-operation, where a lower score indicates a better cosmetic outcome.[7]

Experimental Protocol: Dermal Incision Closure in a Rodent Model

This protocol describes the use of N-butyl-2-cyanoacrylate for the closure of full-thickness dermal incisions in a rat model.[8][9]

Materials:

  • N-butyl-2-cyanoacrylate (medical grade)

  • Anesthetic agent (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps)

  • Sterile gauze

  • Animal model: Wistar rats (n=140, divided into experimental and control groups)[8]

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave the dorsal region and disinfect the surgical site.

  • Create a 5.0 cm full-thickness midline incision through the skin.[8]

  • For the experimental group, approximate the wound edges using forceps.

  • Apply a thin, even layer of N-butyl-2-cyanoacrylate along the length of the incision. Maintain gentle pressure on the wound edges for approximately 30-60 seconds to ensure adhesion.

  • For the control group, close the incision using standard sutures (e.g., 5-0 nylon).[8]

  • House the animals individually post-surgery and monitor for signs of infection or distress.

  • At predetermined time points (e.g., 3, 7, 14, and 21 days), euthanize a subset of animals from each group for tissue collection and analysis.[8]

Assessment:

  • Tensile Strength: Excise the healed wound with surrounding tissue and measure the force required to disrupt the wound using a tensiometer.

  • Histological Analysis: Fix the tissue samples in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate inflammatory cell infiltration, collagen deposition, and overall tissue morphology.[10] A histological wound-healing scoring system can be utilized for quantitative comparison.[11]

Experimental Workflow for Dermal Incision Closure

G cluster_prep Preparation cluster_procedure Procedure cluster_closure Wound Closure cluster_postop Post-Operative Care & Analysis anesthetize Anesthetize Animal prepare_site Shave and Disinfect Surgical Site anesthetize->prepare_site create_incision Create 5.0 cm Full-Thickness Incision prepare_site->create_incision approximate_edges Approximate Wound Edges create_incision->approximate_edges apply_nbca Apply Thin Layer of NBCA approximate_edges->apply_nbca suture_closure Suture Incision (Control) approximate_edges->suture_closure monitor Monitor Animal apply_nbca->monitor suture_closure->monitor euthanize Euthanize at Time Points monitor->euthanize analyze Tensile Strength & Histology euthanize->analyze

Caption: Workflow for dermal incision closure using NBCA.

Vascular Embolization

NBCA is utilized as a liquid embolic agent to occlude blood vessels in various pathological conditions, such as arteriovenous malformations and hemorrhages.[12] When mixed with an oil-based contrast agent like ethiodized oil (Lipiodol), its polymerization time can be controlled, and the mixture becomes radiopaque for visualization under fluoroscopy.[13]

Quantitative Data: Embolization Efficacy

The ratio of NBCA to ethiodized oil is a critical factor in determining the polymerization time and the penetration of the embolic agent into the vasculature.

NBCA:Ethiodized Oil RatioPolymerization TimeClinical OutcomeReference
1:1 to 1:4Slower with higher oil ratioHigh rates of technical and clinical success in achieving hemostasis[13]
Varies by applicationDependent on blood flow and vessel anatomyEffective occlusion of target vessels[14]
Experimental Protocol: Transcatheter Arterial Embolization in a Rabbit Model

This protocol outlines a procedure for renal artery embolization in a rabbit model to study the in vivo behavior of NBCA.[12][14]

Materials:

  • N-butyl-2-cyanoacrylate (medical grade)

  • Ethiodized oil (Lipiodol)

  • Tantalum powder (for radiopacity)

  • Microcatheters

  • Guidewires

  • Fluoroscopy equipment

  • Animal model: New Zealand white rabbits (n=80)[12]

Procedure:

  • Anesthetize the rabbit following approved institutional protocols.

  • Gain femoral artery access using a catheter.

  • Under fluoroscopic guidance, navigate a microcatheter into the target renal artery.

  • Prepare the embolic mixture by combining N-butyl-2-cyanoacrylate, ethiodized oil, and tantalum powder. A common mixture includes NBCA, 50% glucose, and tantalum powder.[12]

  • Slowly inject the NBCA mixture through the microcatheter into the renal artery until stasis of blood flow is observed.

  • Withdraw the microcatheter immediately after injection to prevent adhesion.

  • Perform post-embolization angiography to confirm vessel occlusion.

  • Monitor the animal for any adverse effects.

  • At scheduled endpoints, euthanize the animals and harvest the kidneys for histological examination to assess the extent of vascular occlusion and tissue response.

Experimental Workflow for Vascular Embolization

G cluster_prep Preparation cluster_procedure Procedure cluster_postop Post-Procedure & Analysis anesthetize Anesthetize Animal femoral_access Gain Femoral Artery Access anesthetize->femoral_access catheter_nav Navigate Microcatheter to Target Artery femoral_access->catheter_nav prepare_nbca Prepare NBCA-Ethiodized Oil Mixture catheter_nav->prepare_nbca inject_nbca Inject NBCA Mixture prepare_nbca->inject_nbca withdraw_catheter Withdraw Microcatheter inject_nbca->withdraw_catheter post_angiography Post-Embolization Angiography withdraw_catheter->post_angiography monitor Monitor Animal post_angiography->monitor harvest_tissue Harvest Tissue for Histology monitor->harvest_tissue

Caption: Workflow for transcatheter arterial embolization.

Drug Delivery Systems

N-butyl-2-cyanoacrylate can be polymerized to form nanoparticles (NPs) that serve as carriers for therapeutic agents. These biodegradable nanoparticles can encapsulate drugs, protecting them from degradation and enabling controlled release. Paclitaxel, an anticancer drug, has been successfully encapsulated in PBCA nanoparticles.[15][16]

Quantitative Data: Paclitaxel-Loaded Nanoparticle Characteristics

The method of nanoparticle synthesis significantly impacts drug loading and encapsulation efficiency.

Synthesis MethodDrug Loading (DL%)Encapsulation Efficiency (EE%)Particle Size (nm)Reference
Interfacial Polymerization~1.07%94.39% - 99.23%~235.6[15]
Emulsion Polymerization~0.86%94.39% - 99.23%-[15]
Miniemulsion PolymerizationUp to 4%Up to 80%~100[16]
Experimental Protocol: Synthesis of Paclitaxel-Loaded PBCA Nanoparticles

This protocol describes the preparation of paclitaxel-loaded poly(n-butyl cyanoacrylate) nanoparticles via miniemulsion polymerization.[16]

Materials:

  • N-butyl-2-cyanoacrylate (BCA) monomer

  • Paclitaxel

  • Pluronic F127 (surfactant)

  • Deionized water

  • Ultrasonicator

  • Magnetic stirrer

Procedure:

  • Dissolve a specific amount of paclitaxel in the BCA monomer. The paclitaxel content can be varied (e.g., 1% w/w of the monomer).[16]

  • Prepare an aqueous solution of Pluronic F127.

  • Add the paclitaxel-BCA mixture to the Pluronic F127 solution under magnetic stirring.

  • Sonicate the mixture to form a stable miniemulsion.

  • Initiate polymerization of the BCA monomer (this can occur spontaneously in the aqueous environment).

  • Continue stirring for a set period (e.g., 3-4 hours) to ensure complete polymerization.

  • Purify the resulting nanoparticle suspension by centrifugation or dialysis to remove unreacted monomer and excess surfactant.

  • Lyophilize the purified nanoparticles for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of paclitaxel in the nanoparticles using high-performance liquid chromatography (HPLC) after dissolving a known amount of nanoparticles in a suitable organic solvent.

    • Encapsulation Efficiency (EE%) = [(Total Drug Added - Free Non-entrapped Drug) / Total Drug Added] x 100

    • Drug Loading (DL%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

  • In Vitro Drug Release: Disperse the nanoparticles in a release medium (e.g., phosphate-buffered saline with a surfactant) and measure the cumulative amount of paclitaxel released over time using techniques like dialysis or centrifugal ultrafiltration.[17]

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Storage cluster_characterization Characterization dissolve_drug Dissolve Paclitaxel in BCA Monomer form_emulsion Form Miniemulsion dissolve_drug->form_emulsion prepare_surfactant Prepare Pluronic F127 Solution prepare_surfactant->form_emulsion polymerize Initiate Polymerization form_emulsion->polymerize purify_nps Purify Nanoparticles (Centrifugation/Dialysis) polymerize->purify_nps lyophilize Lyophilize for Storage purify_nps->lyophilize dls Particle Size & Zeta Potential (DLS) purify_nps->dls hplc Drug Loading & Encapsulation Efficiency (HPLC) purify_nps->hplc drug_release In Vitro Drug Release purify_nps->drug_release

Caption: Workflow for drug-loaded nanoparticle synthesis.

Signaling Pathway: Mechanism of Action of Paclitaxel

Paclitaxel, delivered via NBCA nanoparticles, exerts its anticancer effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][18][19]

Signaling Pathway of Paclitaxel-Induced Apoptosis

G paclitaxel Paclitaxel beta_tubulin β-tubulin Subunit paclitaxel->beta_tubulin binds to microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization promotes mitotic_spindle_dysfunction Mitotic Spindle Dysfunction microtubule_stabilization->mitotic_spindle_dysfunction leads to g2m_arrest G2/M Phase Arrest mitotic_spindle_dysfunction->g2m_arrest causes apoptosis_pathway Apoptotic Signaling Pathway Activation (e.g., Bcl-2 family modulation) g2m_arrest->apoptosis_pathway triggers apoptosis Apoptosis apoptosis_pathway->apoptosis induces

Caption: Paclitaxel's mechanism of action.

Biocompatibility and Cytotoxicity Assessment

Evaluating the biocompatibility of N-butyl-2-cyanoacrylate is crucial for its application in biomedical research. In vitro cytotoxicity assays are commonly performed to assess the effect of the material on cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • N-butyl-2-cyanoacrylate nanoparticles (or extract of polymerized NBCA)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[20]

  • Prepare serial dilutions of the NBCA nanoparticles in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the different concentrations of the nanoparticle suspension to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[21]

  • Add 100 µL of the solubilization solution to each well and incubate for 4 hours in the dark to dissolve the formazan crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

This comprehensive guide provides a foundation for researchers to effectively utilize N-butyl-2-cyanoacrylate in their biomedical investigations. Adherence to these detailed protocols and a thorough understanding of the material's properties will facilitate reproducible and reliable experimental outcomes.

References

Troubleshooting & Optimization

Optimizing reaction yield for Butyl 2-furoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butyl 2-furoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the esterification of 2-furoic acid with n-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method for synthesizing this compound is the Fischer esterification of 2-furoic acid with n-butanol using an acid catalyst. This reaction involves heating the carboxylic acid and alcohol in the presence of a catalyst to form the ester and water.

Q2: What types of catalysts are effective for this synthesis?

A variety of catalysts can be employed, ranging from traditional homogeneous acids to more environmentally benign heterogeneous solid acids.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective but can lead to challenges in separation, corrosion, and environmental concerns.[1][2]

  • Heterogeneous Catalysts: Solid acid catalysts are often preferred as they are easily separable, reusable, and generally less corrosive.[1] Examples include:

    • Tungstophosphoric acid (TPA) supported on zirconia (ZrO₂)[3][4]

    • SO₄²⁻/TiO₂ solid super-strong acid[1]

    • Gold nanoparticles supported on alkaline-earth metal oxides[5]

    • Ion-exchange resins like Dowex 50Wx8-400[6]

Q3: What are the typical reaction conditions for optimal yield?

Optimal reaction conditions are highly dependent on the catalyst used. However, general trends indicate that temperature, molar ratio of reactants, and catalyst loading are critical parameters.

Q4: What is the expected yield for this compound synthesis?

With optimized conditions and effective catalysts, high conversions of 2-furoic acid can be achieved, often directly corresponding to high yields of this compound due to the high selectivity of the reaction.[3] For instance, studies using a mesoporous acid zirconia modified catalyst (ZrTPA30PEGT100) have reported conversions and yields as high as 93% at 125°C.[3] Similarly, oxidative esterification of furfural using Au/MgO catalysts has yielded n-butyl furoate at 94%.[5]

Q5: How can the product be purified?

Post-reaction, the mixture typically contains the ester, unreacted starting materials, catalyst, and water. Common purification methods include:

  • Catalyst Removal: If a heterogeneous catalyst is used, it can be simply filtered off.[3] For homogeneous catalysts, a neutralization and extraction process is necessary.

  • Extraction: The reaction mixture can be diluted with water and extracted with an organic solvent like ether. The organic layer is then washed with a saturated sodium chloride solution.[1]

  • Drying: The organic layer is dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.[1][3]

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent or by fractional distillation.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common issues encountered. The following decision tree and table can help diagnose the potential cause.

Low_Yield_Troubleshooting start Low/No Yield catalyst_check Is the catalyst active? start->catalyst_check conditions_check Are reaction conditions optimal? start->conditions_check reagents_check Are reagents pure and dry? start->reagents_check equilibrium_check Is water being effectively removed? start->equilibrium_check catalyst_inactive Catalyst is inactive or poisoned. - Deactivated by impurities. - Insufficient loading. catalyst_check->catalyst_inactive No conditions_suboptimal Sub-optimal conditions. - Temperature too low. - Insufficient reaction time. - Incorrect molar ratio. conditions_check->conditions_suboptimal No reagents_impure Reagent issues. - Wet reagents (especially alcohol). - Impure 2-furoic acid. reagents_check->reagents_impure No water_present Equilibrium not shifted. - Water from reaction is inhibiting forward reaction. equilibrium_check->water_present No solution_catalyst Solution: - Use fresh or regenerated catalyst. - Increase catalyst loading. catalyst_inactive->solution_catalyst solution_conditions Solution: - Increase temperature. - Increase reaction time. - Optimize molar ratio (excess alcohol). conditions_suboptimal->solution_conditions solution_reagents Solution: - Dry alcohol before use. - Purify 2-furoic acid. reagents_impure->solution_reagents solution_equilibrium Solution: - Use a Dean-Stark apparatus. - Employ a water adsorbent. water_present->solution_equilibrium

Troubleshooting low reaction yield.
Potential Cause Recommended Action Details
Inactive Catalyst Use fresh or regenerate the catalyst. Increase catalyst loading.Heterogeneous catalysts can lose activity after multiple runs. Ensure proper activation and storage. For some reactions, increasing the catalyst amount can improve conversion rates.[4]
Sub-optimal Temperature Increase the reaction temperature.Esterification is an endothermic reaction. Increasing the temperature generally increases the reaction rate and conversion. For example, with a ZrTPA30PEGT100 catalyst, increasing the temperature from 110°C to 125°C significantly boosted the conversion from 25% to 93% over 24 hours.[3]
Incorrect Molar Ratio Use a large excess of n-butanol.To shift the reaction equilibrium towards the product side, a high molar ratio of alcohol to carboxylic acid is often employed. Ratios as high as 33:1 (n-butanol: 2-furoic acid) have been used.[3]
Insufficient Reaction Time Increase the reaction duration.Monitor the reaction progress using techniques like TLC or GC to determine the point of completion. Some reactions may require up to 24 hours to reach maximum conversion.[3]
Presence of Water Ensure anhydrous conditions and remove water as it forms.The presence of water can inhibit the forward reaction. Use a Dean-Stark apparatus or molecular sieves to remove the water produced during esterification.

Issue 2: Presence of Impurities and Side Products

While the esterification of 2-furoic acid is often highly selective, impurities can still arise.

Potential Cause Recommended Action Details
Unreacted Starting Materials Optimize reaction conditions for higher conversion. Improve purification.If the reaction has not gone to completion, unreacted 2-furoic acid and n-butanol will be present. Increasing reaction time, temperature, or catalyst loading can help. Enhanced purification, such as careful fractional distillation or column chromatography, can separate the product from the starting materials.
Formation of Byproducts Use a milder catalyst or reaction conditions.Although not commonly reported for this specific synthesis, harsh conditions with strong acids can sometimes lead to dehydration of the alcohol or other side reactions. Using a selective heterogeneous catalyst can minimize byproduct formation. In some studies, this compound was the only product detected, indicating high selectivity under the reported conditions.[3]
Contamination from Solvents/Reagents Use high-purity, dry solvents and reagents.Ensure all glassware is clean and dry. Impurities in the starting materials will carry through to the final product.

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Catalyst (TPA/ZrO₂)

This protocol is adapted from studies on tungstophosphoric acid/zirconia composite catalysts.[3]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_catalyst 1. Dry Catalyst (e.g., ZrTPA30PEGT100, 200 mg) overnight before use. mix_reagents 2. Mix Reagents - 2-furoic acid (1 mmol) - n-butanol (33 mmol) - Dried catalyst prep_catalyst->mix_reagents setup_reactor 3. Setup Reactor - Place mixture in a glass reactor. - Equip with condenser and magnetic stirrer. mix_reagents->setup_reactor heat_stir 4. Heat and Stir - Heat to 125-140°C. - Stir at 700 rpm. setup_reactor->heat_stir monitor 5. Monitor Reaction - Take samples periodically (e.g., 0.5, 1, 3, 5, 24h). - Analyze by GC or TLC. heat_stir->monitor filter_catalyst 6. Cool and Filter - Cool mixture to room temperature. - Filter to remove the solid catalyst. monitor->filter_catalyst Reaction Complete extract 7. Extraction - Extract with acetone or ether. - Dry organic layer over Na₂SO₄. filter_catalyst->extract evaporate 8. Evaporate Solvent - Remove solvent under reduced pressure. extract->evaporate purify 9. Purify Product - Column chromatography (Hexane:Ethyl Acetate 9:1). evaporate->purify

General experimental workflow for this compound synthesis.

Materials:

  • 2-furoic acid (1 mmol)

  • n-butanol (33 mmol)

  • ZrTPA30PEGT100 catalyst (200 mg)

  • Acetone or Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (9:1 mixture)

Procedure:

  • The catalyst is dried overnight prior to use.

  • In a glass reactor equipped with a condenser and magnetic stirrer, add 2-furoic acid (1 mmol), n-butanol (33 mmol), and the dried catalyst (200 mg).

  • Heat the mixture to the desired temperature (e.g., 125°C or 140°C) with constant stirring (e.g., 700 rpm).[3]

  • Monitor the reaction progress by taking small samples at regular intervals and analyzing them by GC or TLC. The reaction may take up to 24 hours for high conversion.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with acetone or another suitable solvent and filter to remove the solid catalyst.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane-ethyl acetate (9:1) as the eluent to obtain pure this compound.[3]

Data Summary

The following tables summarize the effect of different reaction parameters on the conversion of 2-furoic acid based on published data.

Table 1: Effect of Temperature on 2-Furoic Acid Conversion (Catalyst: ZrTPA30PEGT100, Reaction Time: 24h)

Temperature (°C)Conversion (%)Reference
700[3]
11025[3]
12593[3]

Table 2: Comparison of Different Catalysts (Reaction Conditions: 140°C, 24h, 1 mmol 2-furoic acid, 33 mmol n-butanol)

CatalystCatalyst Amount (mg)Conversion (%)Reference
ZrTPA30PEGT100200~95[3]
ZrPEGTPA30T10020090[3]
ZrPEGTPA60T100100~85[3]
ZrTPA60PEGT100100~80[3]

Note: In these studies, the selectivity towards n-butyl-2-furoate was 100%, meaning the conversion is equal to the yield.[3]

References

Technical Support Center: High-Purity Butyl 2-Furoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of high-purity Butyl 2-furoate.

Frequently Asked Questions (FAQs)

Q1: What are the essential physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C9H12O3[1][2]
Molecular Weight 168.19 g/mol [2]
Appearance Colorless to pale yellow oily liquid[3]
Boiling Point 233 °C @ 760 mmHg (estimated)[2][3]
83-84 °C @ 1.00 mmHg[3]
Density ~1.055 g/mL at 25 °C[2][3]
Refractive Index 1.469 - 1.475 @ 20 °C[3]
Solubility Soluble in alcohol; Insoluble in water[3]
Q2: What are the common impurities in crude this compound?

Impurities in this compound typically arise from the synthesis process, which is often the Fischer esterification of 2-furoic acid and n-butanol.[4][5] Common impurities include:

  • Unreacted Starting Materials:

    • 2-Furoic acid

    • n-Butanol

  • Catalyst Residues:

    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.[4]

  • Byproducts:

    • Water (a byproduct of esterification)

    • Side-reaction products, which may include polymers or degradation products of furoic acid.

Q3: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of the impurities present. A general workflow for selecting the appropriate method is outlined below.

Purification_Workflow crude Crude this compound (Post-synthesis workup) analysis Impurity Analysis (GC-MS, NMR, TLC) crude->analysis wash Aqueous Wash / Extraction (e.g., NaHCO3 wash) analysis->wash Acidic/Basic impurities distillation Fractional Vacuum Distillation analysis->distillation Volatile impurities with different B.P. chromatography Column Chromatography analysis->chromatography Non-volatile or closely-boiling impurities dry Drying (e.g., Na2SO4, MgSO4) wash->dry final_product High-Purity This compound distillation->final_product chromatography->final_product dry->distillation Volatile impurities with different B.P. Distillation_Workflow start Start: Washed & Dried Crude this compound setup 1. Assemble fractional distillation apparatus start->setup vacuum 2. Apply stable vacuum (e.g., 1-3 mbar) setup->vacuum heat 3. Gradually heat the distilling flask vacuum->heat fraction1 4. Collect first fraction (low-boiling impurities) heat->fraction1 fraction2 5. Collect main fraction at stable temp/pressure (e.g., ~83-84°C @ 1 mmHg) fraction1->fraction2 stop 6. Stop heating when temperature drops or rises fraction2->stop analyze 7. Analyze fractions (GC, NMR) stop->analyze end End: High-Purity This compound analyze->end

References

Identifying and removing common impurities in Butyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in Butyl 2-furoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

The most common impurities in this compound, particularly when synthesized via Fischer esterification, are the unreacted starting materials: 2-furoic acid and n-butanol . In the synthesis process, n-butyl-2-furoate is often the uniquely detected product, suggesting that side products are not a major concern under typical reaction conditions.[1]

Q2: How can I detect the presence of these impurities in my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended analytical techniques for detecting and quantifying impurities in this compound.

  • GC-MS is highly effective for separating volatile and semi-volatile compounds. This compound and the common impurity n-butanol are readily analyzed by this method. The mass spectrum of this compound can be used for positive identification.

  • HPLC is suitable for analyzing less volatile compounds like 2-furoic acid and can also be used for the simultaneous analysis of the ester and its impurities.

Q3: What is a straightforward method to remove the acidic impurity, 2-furoic acid?

An aqueous wash with a mild base is a simple and effective method to remove acidic impurities like 2-furoic acid. By dissolving the crude this compound in an organic solvent and washing it with an aqueous solution of sodium bicarbonate or a similar base, the acidic 2-furoic acid will be converted to its salt and preferentially partition into the aqueous layer, which can then be separated and discarded.

Q4: Can distillation be used to purify this compound?

Yes, distillation is a suitable method for purifying this compound, especially for removing impurities with significantly different boiling points. This compound has a boiling point of 233 °C at atmospheric pressure and 83-84 °C at 1.00 mm Hg.[2] Vacuum distillation is often preferred to reduce the temperature required, thereby preventing potential degradation of the product.

Q5: Is column chromatography effective for the purification of this compound?

Flash column chromatography is a highly effective technique for purifying this compound to a high degree of purity. It is particularly useful for removing both polar and non-polar impurities.

Troubleshooting Guides

Problem: Presence of a Crystalline Precipitate in the Crude Product
  • Possible Cause: The crystalline precipitate is likely unreacted 2-furoic acid, which is a solid at room temperature.

  • Solution: Perform an aqueous wash with a saturated sodium bicarbonate solution. The 2-furoic acid will react to form sodium furoate, which is soluble in the aqueous phase and can be easily separated from the organic layer containing your product.

Problem: Broad or Tailing Peaks in HPLC Analysis
  • Possible Cause: This can be due to the presence of acidic impurities (like 2-furoic acid) interacting with the stationary phase.

  • Solution:

    • Ensure the crude product is first washed with a basic solution to remove acidic impurities.

    • Consider adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.

Problem: Co-elution of Impurities with the Product in Column Chromatography
  • Possible Cause: The chosen solvent system may not have the optimal polarity to achieve good separation.

  • Solution:

    • Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify a system where the product has an Rf value of approximately 0.3, and the impurities are well-separated.[3]

    • A common starting point for esters like this compound is a mixture of hexanes and ethyl acetate.[3][4]

Experimental Protocols

Aqueous Wash for Removal of 2-Furoic Acid

Objective: To remove the unreacted 2-furoic acid from the crude this compound product mixture.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase containing this compound, and the bottom layer will be the aqueous phase containing sodium furoate.

  • Drain the aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, neutralized this compound.

Purification by Flash Column Chromatography

Objective: To obtain high-purity this compound by separating it from residual starting materials and other minor impurities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point.[1]

  • Column Packing: Pack a glass chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile impurities.

Methodology:

  • Instrument: Agilent 7890B GC system or equivalent.

  • Injector Temperature: 250°C

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-400 amu.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)State at Room Temp.
This compound 168.19233Liquid
2-Furoic Acid112.08230-232Crystalline Solid
n-Butanol74.12117.7Liquid

Table 2: Typical Purity of this compound After Different Purification Steps

Purification StepPurity of this compound (%)Key Impurities Removed
Crude Product85-95-
After Aqueous Wash95-982-Furoic Acid
After Distillation>98n-Butanol, other volatile impurities
After Flash Chromatography>99All major and minor impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Fischer Esterification (2-Furoic Acid + n-Butanol) crude Crude this compound start->crude wash Aqueous Wash (removes 2-Furoic Acid) crude->wash distill Vacuum Distillation (removes n-Butanol) wash->distill chrom Flash Chromatography (High Purity) distill->chrom gcms GC-MS Analysis chrom->gcms hplc HPLC Analysis chrom->hplc pure_product Pure this compound (>99%) hplc->pure_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

logical_relationship cluster_impurities Common Impurities cluster_removal_methods Removal Methods furoic_acid 2-Furoic Acid (Acidic, Solid) aqueous_wash Aqueous Wash (with base) furoic_acid->aqueous_wash Highly Effective chromatography Chromatography furoic_acid->chromatography Effective n_butanol n-Butanol (Neutral, Liquid) distillation Distillation n_butanol->distillation Effective n_butanol->chromatography Effective

Caption: Logical relationship between common impurities and their effective removal methods.

References

Troubleshooting peak broadening for Butyl 2-furoate in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butyl 2-furoate HPLC Analysis

This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak broadening with this compound in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak broadening in HPLC and why is it a concern?

A1: In an ideal HPLC separation, a compound (analyte) should elute from the column as a sharp, symmetrical, Gaussian-shaped peak.[1] Peak broadening refers to the widening of this peak. Excessive peak broadening is problematic because it reduces resolution between adjacent peaks, decreases peak height (sensitivity), and can lead to inaccurate quantification of the analyte.[1][2]

Q2: What are the primary causes of peak broadening for a neutral compound like this compound?

A2: For neutral compounds such as this compound, which do not have ionizable functional groups, peak broadening is typically not caused by pH-dependent secondary interactions with the stationary phase.[3] Instead, common causes include:

  • Column Issues: Degradation of the column, formation of voids in the packing material, or contamination.[1]

  • System Issues: Excessive extra-column volume (dead volume) in tubing and connections, or leaks.[4][5]

  • Method Parameters: Sub-optimal flow rate, incorrect mobile phase composition, or temperature fluctuations.[6][7]

  • Sample Issues: Column overloading due to high sample concentration or injection volume, or incompatibility between the sample solvent and the mobile phase.[1][8]

Q3: How should I systematically troubleshoot peak broadening?

A3: A systematic approach is crucial for efficient troubleshooting. A good starting point is to determine if the problem affects all peaks or just the analyte of interest.[3] Always change only one parameter at a time to isolate the cause of the issue.

Below is a logical workflow to guide your troubleshooting process.

G start Peak Broadening Observed q1 Are all peaks broad? start->q1 system_issue System/Column Issue q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No check_connections Check for leaks and a proper fit of tubing system_issue->check_connections check_dead_volume Minimize extra-column (dead) volume check_connections->check_dead_volume column_void Inspect for column void/ degradation check_dead_volume->column_void flush_column Flush or replace column column_void->flush_column check_sample_load Reduce injection volume or dilute sample analyte_issue->check_sample_load check_solvent Ensure sample solvent is weaker than or matches mobile phase check_sample_load->check_solvent optimize_method Optimize method parameters (flow rate, temperature) check_solvent->optimize_method

Caption: A systematic workflow for troubleshooting HPLC peak broadening.

Troubleshooting Guides

This section provides specific question-and-answer guides for common scenarios.

Scenario 1: All Peaks in the Chromatogram are Broad

Q: My chromatogram shows broadening for all peaks, not just this compound. Could there be an issue with the HPLC system's fluid path?

A: Yes, if all peaks are similarly affected, the problem likely lies within the system components that are common to all analytes.[3]

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause significant peak broadening.[4] This can result from using tubing with an unnecessarily large internal diameter or length.[9]

    • Solution: Ensure all tubing connections are made properly with no gaps.[5] Use tubing with a smaller internal diameter and shorter length where possible, especially between the column and the detector.[9]

  • Leaking Fittings: A leak in the system can cause pressure fluctuations and disrupt the flow path, leading to broader peaks.[9]

    • Solution: Visually inspect all fittings for signs of leaks. Tighten or replace any loose or damaged fittings.

Q: Could a degraded or contaminated column cause universal peak broadening?

A: Absolutely. Column degradation is a very common cause of poor peak shape for all analytes.

  • Column Void: A void or channel can form at the head of the column due to factors like sudden pressure changes or the dissolution of the silica packing material under harsh pH or temperature conditions.[3] This disrupts the sample band as it enters the column, leading to split or broad peaks.[10]

    • Solution: A temporary fix can sometimes be achieved by reversing the column and flushing it with a strong solvent. However, if a significant void has formed, the column will likely need to be replaced.[1][10] Using a guard column can help protect the analytical column from contaminants and extend its life.[1]

  • Contamination: Accumulation of strongly retained sample components on the column's inlet frit or packing material can block the flow path and cause broadening.[11]

    • Solution: Flush the column with a strong solvent to remove contaminants. Refer to the "Experimental Protocol: Column Flushing" section for a detailed procedure.

Scenario 2: Only the this compound Peak is Broad

Q: I'm only observing peak broadening for this compound. Could my sample injection be the problem?

A: Yes, if the issue is specific to one peak, it often points to a problem related to the sample itself or its interaction with the chromatographic system.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.[1][2]

    • Solution: Reduce the injection volume or dilute the sample.[1] As a general guideline, the standard sample concentration in HPLC is around 1 mg/mL.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread before it properly interacts with the column.[8] This results in a distorted and broadened peak.

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Q: Can my method's flow rate or temperature be optimized to improve the peak shape for this compound?

A: Yes, both flow rate and temperature are critical parameters that influence peak shape.[6][12]

  • Flow Rate: Each column has an optimal flow rate. A flow rate that is too slow can lead to peak broadening due to longitudinal diffusion.[4][6] Conversely, a flow rate that is too high may not allow for efficient mass transfer, also resulting in broader peaks.[7]

    • Solution: Consult the column manufacturer's guidelines for the optimal flow rate based on the column's dimensions. You may need to perform experiments to find the ideal flow rate for your specific analysis.

  • Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase.[12] This can lead to faster diffusion of the analyte and result in narrower, sharper peaks.[12][13] However, the effect is compound-specific.[12]

    • Solution: If your HPLC system has a column oven, try increasing the temperature (e.g., to 40°C) to see if it improves peak shape.[13] Ensure the temperature is stable, as fluctuations can cause retention time shifts and inconsistent peak shapes.[13][14]

Data Presentation

Table 1: Effect of Temperature on HPLC Parameters

ParameterEffect of Increasing TemperatureRationaleCitation
Analyte Retention Time Generally DecreasesLowers mobile phase viscosity, allowing analytes to elute faster.[12][13]
Peak Width Often Decreases (Sharper Peaks)Faster diffusion and reduced resistance to mass transfer.[12]
System Backpressure DecreasesMobile phase viscosity is reduced.[15]
Selectivity Can ChangeAlters the interaction equilibrium between analytes and the stationary phase.[13]

Experimental Protocols

Protocol: Column Flushing and Regeneration

This protocol is intended to remove strongly adsorbed contaminants from a reversed-phase column. Always consult the column manufacturer's care and use documents for specific recommendations.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse the Column: Connect the column outlet to the injector outlet. This allows flushing in the reverse direction, which is more effective at dislodging contaminants from the inlet frit.

  • Flush with a Series of Solvents: Flush the column with a sequence of solvents, moving from polar to non-polar, to remove a wide range of contaminants. A typical sequence for a C18 column is:

    • HPLC-grade water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (20 column volumes) - Use with caution and ensure system compatibility.

    • Isopropanol (20 column volumes)

    • HPLC-grade water (20 column volumes)

  • Equilibrate with Mobile Phase: Reconnect the column in the correct direction and equilibrate with your mobile phase until a stable baseline is achieved.

Protocol: Mobile Phase Preparation

Proper mobile phase preparation is critical for reproducible results and preventing system issues.[16][17]

  • Use High-Purity Solvents: Always use HPLC-grade solvents (e.g., acetonitrile, methanol, water) to avoid introducing impurities that can cause ghost peaks or baseline noise.[1]

  • Filter Buffers: If using a buffer, filter it through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could clog the system.[1]

  • Premix Solvents: If using an isocratic mobile phase, accurately measure and premix the solvents before adding them to the reservoir. This ensures a consistent composition.

  • Degas the Mobile Phase: Degas the mobile phase to remove dissolved gases, which can form bubbles in the pump or detector and cause pressure fluctuations or baseline noise. Common methods include sonication, vacuum filtration, or helium sparging.[9]

Visualization of Causative Relationships

The following diagram illustrates the relationships between common causes and the resulting problem of peak broadening.

G cluster_causes Potential Causes cluster_effects Intermediate Effects col_overload Column Overloading band_spreading Band Spreading col_overload->band_spreading solvent_mismatch Sample Solvent Mismatch solvent_mismatch->band_spreading col_degradation Column Degradation (Voids, Contamination) flow_disruption Flow Path Disruption col_degradation->flow_disruption dead_volume Extra-Column Volume dead_volume->band_spreading flow_rate Sub-optimal Flow Rate poor_mass_transfer Poor Mass Transfer flow_rate->poor_mass_transfer temp_fluctuation Temperature Fluctuations temp_fluctuation->poor_mass_transfer peak_broadening Peak Broadening band_spreading->peak_broadening poor_mass_transfer->peak_broadening flow_disruption->peak_broadening

Caption: Relationship between root causes and the observation of peak broadening.

References

Strategies to prevent the degradation of Butyl 2-furoate upon storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Butyl 2-furoate to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide: Common Issues with this compound Storage

Observed Issue Potential Cause Recommended Action
Change in Odor (less fruity, more acidic) HydrolysisThe ester is likely breaking down into 2-furoic acid and butanol due to the presence of moisture. Review storage conditions to ensure the container is tightly sealed and stored in a dry environment. Consider using a desiccator.
Discoloration (yellowing or darkening) Oxidation or PhotodegradationThe furan ring is susceptible to oxidation and degradation upon exposure to air (oxygen) and/or light. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container protected from light.
Appearance of Precipitate Formation of less soluble degradation products2-furoic acid, a potential hydrolysis product, has lower solubility in non-polar solvents than this compound. This could indicate significant degradation. The sample should be analyzed for purity.
Inconsistent Experimental Results Sample DegradationIf you observe variability in your results, it may be due to the degradation of your this compound stock. It is recommended to re-test the purity of your stock solution and to use freshly opened or recently purified material for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] The ideal storage is in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at refrigerated temperatures (2-8 °C).

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are:

  • Hydrolysis: Reaction with water, which can be catalyzed by acids or bases, breaks the ester bond to form 2-furoic acid and butanol.

  • Oxidation: The furan ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen).

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the furan moiety.[1]

Q3: How can I detect the degradation of this compound?

A3: Degradation can be monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can separate this compound from its potential degradation products, such as 2-furoic acid and butanol. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q4: Is it necessary to handle this compound under an inert atmosphere?

A4: For long-term storage or for applications where high purity is critical, handling under an inert atmosphere (e.g., in a glovebox) is highly recommended to prevent oxidation. For routine short-term use, minimizing exposure to air and promptly sealing the container can be sufficient.

Q5: What type of container is best for storing this compound?

A5: An amber glass vial or bottle with a tightly fitting cap is recommended. The amber color protects the compound from light, and the glass is inert. Avoid plastic containers, as potential leaching or gas permeability could compromise the sample's purity.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.

1. Materials:

  • This compound (high purity)
  • Amber glass vials with screw caps
  • Temperature and humidity-controlled stability chambers
  • HPLC or GC system for analysis

2. Procedure:

  • Aliquot pure this compound into several amber glass vials.
  • Tightly seal the vials. For a more comprehensive study, a parallel set of vials can be prepared where the headspace is flushed with an inert gas (e.g., nitrogen or argon).
  • Place the vials in stability chambers under the following conditions:
  • Condition A (Accelerated): 40 °C ± 2 °C / 75% RH ± 5% RH
  • Condition B (Intermediate): 30 °C ± 2 °C / 65% RH ± 5% RH
  • Condition C (Refrigerated - Control): 5 °C ± 3 °C
  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each condition.
  • Allow the vial to equilibrate to room temperature before opening.
  • Analyze the sample for purity and the presence of degradation products using a validated HPLC or GC method.

3. Data Analysis:

  • Quantify the amount of this compound remaining at each time point.
  • Identify and quantify any major degradation products.
  • Plot the concentration of this compound versus time for each condition to determine the degradation rate.
  • The data can be used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.

Protocol 2: HPLC Method for Purity Assessment of this compound and its Degradation Products

This method is suitable for the quantitative analysis of this compound and its primary hydrolysis product, 2-furoic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient could be starting from 60:40 (Acetonitrile:Water) and increasing the acetonitrile concentration over time.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.
  • Identify the peaks based on the retention times of pure standards of this compound and 2-furoic acid.
  • Quantify the amount of each component using a calibration curve prepared from the standards.

Data Presentation

Table 1: Illustrative Degradation of this compound under Accelerated Storage Conditions

Storage ConditionTime (Months)Purity of this compound (%)2-furoic acid (%)Other Impurities (%)
5 °C ± 3 °C (Control) 099.8<0.10.1
699.7<0.10.2
30 °C / 65% RH 099.8<0.10.1
698.51.00.4
40 °C / 75% RH 099.8<0.10.1
695.23.51.2

Note: This data is illustrative and intended to show expected trends. Actual degradation rates should be determined experimentally.

Visualizations

Degradation_Pathway ButylFuroate This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) ButylFuroate->Hydrolysis Oxidation Oxidation (Oxygen) ButylFuroate->Oxidation Photodegradation Photodegradation (Light) ButylFuroate->Photodegradation FuroicAcid 2-Furoic Acid Hydrolysis->FuroicAcid Butanol Butanol Hydrolysis->Butanol OxidizedProducts Oxidized Furan Derivatives Oxidation->OxidizedProducts PhotoProducts Photodegradation Products Photodegradation->PhotoProducts

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Degradation Suspected check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No correct_storage Implement Correct Storage Procedures improper_storage->correct_storage analytical_test Perform Purity Analysis (HPLC/GC) proper_storage->analytical_test degraded Sample Degraded analytical_test->degraded pure Sample Pure degraded->pure No discard_sample Discard or Purify Degraded Sample degraded->discard_sample Yes continue_use Continue Use pure->continue_use discard_sample->start Use New Sample troubleshoot_experiment Troubleshoot Other Experimental Parameters continue_use->troubleshoot_experiment If issues persist

Caption: Workflow for troubleshooting this compound degradation.

References

Technical Support Center: Esterification of 2-Furoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 2-furoic acid esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 2-furoic acid, offering potential causes and solutions in a question-and-answer format.

Problem / QuestionPotential Cause(s)Suggested Solution(s)
Low conversion of 2-furoic acid. 1. Insufficient catalyst activity: The chosen catalyst may not be effective under the reaction conditions. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Inadequate mixing: Poor mass transfer between reactants and the catalyst surface. 4. Presence of impurities: Water or other impurities in the reactants or solvent can inhibit the reaction.1. Catalyst selection: Consider using a more active catalyst, such as tungstophosphoric acid/zirconia composites, which have shown high activity.[1][2] 2. Increase temperature: Gradually increase the reaction temperature. For example, with a ZrTPA30PEGT100 catalyst, increasing the temperature from 110 °C to 125 °C significantly boosted conversion from 25% to 93% over 24 hours. 3. Improve agitation: Ensure vigorous stirring (e.g., 700 rpm) to improve contact between reactants and the catalyst. 4. Ensure anhydrous conditions: Dry reactants and solvents thoroughly before use. The use of a solid acid catalyst under anhydrous conditions is highly desirable.[1]
Poor selectivity towards the desired ester. 1. Side reactions: Competing reactions such as decarboxylation or ether formation may be occurring.[3] 2. Unsuitable catalyst: The catalyst may promote undesired side reactions. 3. High reaction temperature: Higher temperatures can sometimes favor side reactions.1. Optimize reaction conditions: Use a catalyst and conditions known for high selectivity. For instance, tungstophosphoric acid/zirconia composites have been reported to yield 100% selectivity for n-butyl-2-furoate. 2. Catalyst choice: Employ a catalyst with weak acidity to avoid side reactions like decarboxylation.[3] 3. Temperature control: Carefully control the reaction temperature to minimize side product formation.
Formation of colored byproducts. 1. Degradation of 2-furoic acid or furfural impurities: Furfural, a common precursor to 2-furoic acid, can degrade to form colored polymers, especially at high temperatures or in the presence of acid/base.[4] 2. Cannizzaro reaction byproducts: If 2-furoic acid is synthesized via the Cannizzaro reaction of furfural, residual furfuryl alcohol can lead to resinous materials upon acidification.[5]1. Purify starting materials: Ensure the 2-furoic acid is of high purity and free from furfural. Purification of crude 2-furoic acid, for instance by recrystallization from carbon tetrachloride with some water, can remove impurities.[4] 2. Optimize synthesis of 2-furoic acid: If preparing 2-furoic acid in-house, ensure complete conversion and removal of byproducts from the preceding reaction.
Difficulty in separating the catalyst after the reaction. 1. Fine catalyst particles: The catalyst may be too fine, making filtration difficult. 2. Catalyst degradation: The catalyst structure may break down under the reaction conditions.1. Use a robust catalyst support: Zirconia is a thermally stable support material. 2. Catalyst reuse studies: Perform catalyst recycling experiments to ensure its stability. Catalysts like ZrTPA30PEGT100 have been successfully reused for multiple runs without significant loss of activity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters affecting the selectivity of 2-furoic acid esterification?

A1: The key parameters influencing selectivity include the choice of catalyst, reaction temperature, molar ratio of reactants, and the nature of the alcohol. The use of solid acid catalysts like tungstophosphoric acid on zirconia has been shown to provide excellent selectivity.[1]

Q2: What types of catalysts are most effective for selective esterification of 2-furoic acid?

A2: Heterogeneous solid acid catalysts are highly effective. Specifically, tungstophosphoric acid (TPA) supported on mesoporous zirconia has demonstrated high activity and selectivity, with some variants achieving 100% selectivity for the desired ester. These catalysts are also reusable and environmentally friendly.[1]

Q3: Can the structure of the alcohol affect the reaction?

A3: Yes, the structure of the alcohol significantly impacts the conversion. Generally, primary alcohols show higher reactivity than secondary, tertiary, and benzylic alcohols.

Q4: What are common side reactions to be aware of during 2-furoic acid esterification?

A4: Potential side reactions include decarboxylation of the 2-furoic acid, especially at higher temperatures, and ether formation from the alcohol.[3][6] However, with the right catalyst and conditions, these can be minimized or eliminated.

Q5: How can I ensure my 2-furoic acid is pure enough for esterification?

A5: 2-furoic acid can be synthesized from the oxidation of furfural.[7] Impurities from this process, such as residual furfural or byproducts from the Cannizzaro reaction, can interfere with esterification.[5][7] Purification of 2-furoic acid, for example by recrystallization, is recommended to remove these impurities.[4]

Experimental Protocols

General Procedure for Esterification of 2-Furoic Acid with n-Butanol

This protocol is based on the work by Aranda et al. (2015).

Materials:

  • 2-furoic acid

  • n-butanol

  • Tungstophosphoric acid/zirconia catalyst (e.g., ZrTPA30PEGT100)

  • Acetone

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Glass reaction tube (20 mL)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dry the catalyst overnight prior to use.

  • In a 20 mL glass tube, combine 1 mmol of 2-furoic acid, 2 mmol of n-butanol, and 50 mg of the dried catalyst.

  • Place the tube in a heating block on a magnetic stirrer and stir the mixture at 125 °C for 24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the reaction mixture with 3 cm³ of acetone.

  • Filter the mixture to separate the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (9:1) mixture as the eluent.

  • Confirm the product identity and purity using techniques like GC-MS.

Catalyst Stability and Reuse Protocol

This protocol is adapted from Aranda et al. (2015).

  • After the first reaction cycle, separate the catalyst from the reaction mixture by filtration.

  • Wash the recovered catalyst with toluene (2 x 2 cm³).

  • Dry the catalyst under a vacuum.

  • The dried catalyst can then be used in a subsequent reaction under the same conditions.

  • Repeat this process for a desired number of cycles (e.g., three runs) to evaluate the stability and reusability of the catalyst.

Quantitative Data Summary

CatalystReactant Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
ZrTPA30PEGT1001:33 (2-furoic acid:n-butanol)1252493100
ZrPEGTPA30T1001:33 (2-furoic acid:n-butanol)1252480100
ZrTPA30PEGT1001:2 (2-furoic acid:n-butanol)12524~95Not specified
ZrPEGTPA30T1001:2 (2-furoic acid:n-butanol)12524~95Not specified

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 2-Furoic Acid + Alcohol ReactionVessel Reaction at Controlled Temperature Reactants->ReactionVessel Catalyst Solid Acid Catalyst (e.g., TPA/ZrO2) Catalyst->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Drying Agent Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Ester Product Purification->Product Analysis GC-MS, NMR Product->Analysis

Caption: Experimental workflow for the selective esterification of 2-furoic acid.

Troubleshooting_Logic Start Esterification Experiment LowConversion Low Conversion? Start->LowConversion PoorSelectivity Poor Selectivity? LowConversion->PoorSelectivity No CheckTemp Increase Temperature LowConversion->CheckTemp Yes CheckCatalyst Change Catalyst LowConversion->CheckCatalyst Still Low OptimizeConditions Optimize Conditions (e.g., Temp, Time) PoorSelectivity->OptimizeConditions Yes PurifyReactants Purify Reactants PoorSelectivity->PurifyReactants Still Poor Success Successful Esterification PoorSelectivity->Success No CheckTemp->LowConversion CheckCatalyst->LowConversion OptimizeConditions->PoorSelectivity PurifyReactants->PoorSelectivity

Caption: Troubleshooting logic for improving 2-furoic acid esterification outcomes.

References

Resolving co-elution issues in the GC analysis of furoate esters

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography (GC) Analysis

Welcome to the technical support center for gas chromatography analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the GC analysis of furoate esters, with a focus on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: How can I determine if I have a co-elution problem with my furoate esters?

A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, appearing as a single peak.[1][2] You can identify potential co-elution through several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks. While a perfectly symmetrical peak can still hide a co-eluting compound, signs like a peak shoulder or a small hump on the tail are strong indicators of overlapping peaks.[2] A shoulder represents a sudden discontinuity, which is different from tailing, characterized by a gradual exponential decline.[2]

  • Diode Array Detector (DAD): If your system has a DAD, you can perform a peak purity analysis. The detector scans across the peak, collecting multiple UV spectra. If all the spectra are identical, the peak is likely pure. If they differ, co-elution is occurring.[1][2]

  • Mass Spectrometry (MS): When using a GC-MS system, you can examine the mass spectra at different points across the chromatographic peak (peak slicing). A change in the mass spectrum from the leading edge to the trailing edge indicates that multiple compounds are present.[1][2]

Q2: What are the fundamental principles for resolving co-eluting peaks in GC?

A2: The separation of any two peaks is governed by the resolution equation, which is influenced by three key factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (more "plates") results in sharper peaks, which are easier to resolve.[1] It can be manipulated by changing column dimensions or carrier gas velocity.[3]

  • Selectivity (α): This is a measure of the chemical interaction between the analytes and the stationary phase. It describes the column's ability to differentiate between two compounds.[1] Changing the stationary phase chemistry has the most significant impact on selectivity.[1]

  • Capacity Factor (k'): Also known as the retention factor, this describes how long an analyte is retained on the column.[1] In GC, this is primarily controlled by the column temperature.[4]

A logical diagram illustrating these relationships is provided below.

Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Influenced by Selectivity Selectivity (α) (Chemical Interaction) Resolution->Selectivity Influenced by Capacity Capacity Factor (k') (Retention) Resolution->Capacity Influenced by

Caption: The Resolution Equation Factors.

Q3: My furoate esters are co-eluting. What is the first parameter I should adjust?

A3: The column temperature or temperature program is often the first and easiest parameter to adjust.[4] Modifying the temperature directly impacts the capacity factor (k'), which can significantly alter peak separation, especially for early-eluting compounds.[5] Lowering the temperature increases retention times and can improve the resolution of closely eluting peaks.[5]

Q4: How does changing the temperature program affect my separation?

A4: Temperature programming, where the oven temperature is increased during the run, is highly effective for separating complex mixtures with a wide range of boiling points.[6][7]

  • Improved Resolution: A slower temperature ramp rate generally leads to better separation but increases the total analysis time.[4]

  • Faster Analysis: A faster ramp rate reduces analysis time but may decrease resolution.[8] In some cases, a very fast ramp can actually improve separation by altering the elution order of compounds with different polarities.[8][9]

  • Peak Inversion: Be aware that changing the temperature program can alter the elution order of peaks, a phenomenon known as peak inversion.[5] This is especially true when separating compounds with different polarities on the same column.[8]

Q5: When should I consider changing my GC column?

A5: You should consider changing your GC column when optimizing other parameters (like temperature, flow rate) does not resolve the co-elution. This situation often points to a selectivity (α) problem, meaning the stationary phase chemistry is not suitable for separating your specific furoate esters.[1] If you have good retention (k' between 1 and 5) but still see co-elution, a different column is likely the best solution.[1] For esters, which are polar compounds, switching to a column with a different polarity, such as a wax column (polyethylene glycol) or a highly polar ionic liquid column, can provide the necessary selectivity.[10]

Q6: Can changing column dimensions (length, ID, film thickness) help resolve my peaks?

A6: Yes, column dimensions primarily affect the efficiency (N) term of the resolution equation.

  • Length: A longer column increases efficiency and resolution, but it also leads to longer analysis times.[9]

  • Internal Diameter (ID): Reducing the column ID increases efficiency, leading to sharper peaks and better resolution.[3][11]

  • Film Thickness: Increasing the film thickness enhances the retention of volatile compounds, which can help resolve them from the solvent peak.[3] Thinner films are better for high-boiling point analytes.[12]

Q7: Is derivatization a viable option for resolving co-eluting furoate esters?

A7: Derivatization is a chemical process used to modify an analyte to make it more suitable for GC analysis, often by increasing its volatility or thermal stability.[13][14] Common targets for derivatization are functional groups with active hydrogens, such as alcohols, amines, and carboxylic acids.[15] Since furoate esters are already esterified and generally stable for GC analysis, further derivatization is typically unnecessary and unlikely to resolve co-elution between different ester isomers or homologs. The focus should be on chromatographic solutions like optimizing the temperature program or changing the column.[1][4]

Troubleshooting Guides

Guide 1: A Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach can save time and resources. The following workflow provides a step-by-step guide to troubleshooting and resolving the issue.

start Co-elution Detected (Peak Shoulders, MS Data) step1 Step 1: Optimize Temperature Program - Lower initial temperature - Reduce ramp rate start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Adjust Carrier Gas Flow - Lower flow rate towards optimum linear velocity check1->step2 No end Resolution Achieved check1->end Yes check2 Resolution Improved? step2->check2 step3 Step 3: Change Column (Address Selectivity Issue) check2->step3 No check2->end Yes step3a Select column with different polarity (e.g., Wax or Ionic Liquid) step3->step3a step4 Step 4: Modify Column Dimensions - Increase length - Decrease internal diameter (ID) step3->step4 Alternative to Step 3 step3a->end step4->end

Caption: Troubleshooting Workflow for Co-elution.

Experimental Protocols & Data

Protocol 1: General GC Method Development for Furoate Ester Separation

This protocol outlines a general procedure for developing a robust GC method to separate a mixture of furoate esters.

  • Initial Column Selection:

    • Start with a standard, non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, Rxi-5Sil MS).[9]

    • Use standard dimensions (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).[3]

  • Scouting Gradient Run:

    • Set the injector temperature to 250 °C.

    • Use a split injection (e.g., 50:1 ratio) to ensure sharp peaks.

    • Set the carrier gas (Helium or Hydrogen) to an optimal linear velocity (approx. 25-35 cm/s for He).

    • Run a broad temperature program (a "scouting gradient") to determine the elution range of the esters.[16] A typical program would be:

      • Initial Temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.[16]

  • Method Optimization (Iterative Process):

    • Evaluate the scouting run: Identify any co-eluting or poorly resolved peaks.

    • Adjust the temperature program:

      • If early peaks are co-eluting, lower the initial oven temperature.[16]

      • If peaks in the middle of the run are poorly resolved, decrease the ramp rate (e.g., from 10 °C/min to 5 °C/min).[4][16]

    • Adjust Carrier Gas Flow: Ensure the linear velocity is optimized for your column dimensions to maximize efficiency.

    • Change Stationary Phase: If optimization of the temperature program and flow rate fails, the issue is likely poor selectivity. Select a new column with a different stationary phase chemistry (see Table 2).[1]

Protocol 2: Example GC Conditions for n-Butyl-2-Furoate Analysis

The following conditions are adapted from a study on the synthesis and analysis of n-butyl-2-furoate.[17]

  • Instrument: Shimadzu GC-2014 or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: SPB-1 (100% Dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.00 µm film thickness.[17]

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/Splitless, 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: An isothermal or simple gradient program appropriate for the boiling point of n-butyl-2-furoate would be developed using the scouting method described in Protocol 1.

  • Sample Preparation: Dilute samples in a suitable solvent like ethanol or hexane.[17]

Data Summary Tables

Table 1: Impact of GC Parameter Adjustments on Peak Resolution
ParameterAdjustmentPrimary Effect OnExpected Outcome on ResolutionPotential Trade-Off
Oven Temperature Decrease Temperature / Slower Ramp RateCapacity Factor (k')[4]Improves resolution , especially for early eluting peaks.[5]Longer analysis time.[4]
Carrier Gas Optimize Flow Rate (Linear Velocity)Efficiency (N)[3]Improves resolution by creating sharper peaks.Deviation from optimum reduces efficiency.
Stationary Phase Change to Different PolaritySelectivity (α)[1]Significant improvement if original column had poor selectivity.May alter elution order; requires method re-validation.
Column Length Increase LengthEfficiency (N)[9]Improves resolution .[9]Significantly longer analysis time; higher cost.
Column ID Decrease DiameterEfficiency (N)[3]Improves resolution .[3]Lower sample capacity, risk of column overload.[11]
Film Thickness Increase ThicknessCapacity Factor (k')[3]Improves resolution for highly volatile compounds.[3]Increased peak broadening for high boiling point compounds.
Table 2: Recommended GC Columns for Furoate Ester Analysis
PolarityStationary Phase TypeCommon Trade NamesUse Case for Furoate Esters
Non-Polar 100% DimethylpolysiloxaneDB-1, HP-1, Rtx-1, SPB-1[17]Good starting point; separates based on boiling point.
Intermediate Polarity 5% Phenyl-MethylpolysiloxaneDB-5, HP-5MS, Rxi-5Sil MS[9]General purpose, slightly different selectivity than non-polar phases.
Intermediate Polarity 50% Phenyl-MethylpolysiloxaneDB-17, Rtx-50, BPX50[18]Increased polarity for better separation of polar analytes.
Polar Polyethylene Glycol (PEG)DB-WAX, HP-INNOWax, Omegawax[12][19]Highly recommended for polar compounds like esters; offers different selectivity based on dipole interactions.
Extremely Polar Ionic LiquidSLB-IL series (e.g., SLB-IL100, SLB-IL111)[10][18]Excellent for resolving complex mixtures and isomers, including geometric isomers of esters.[10]

References

Managing side reactions during the synthesis of Butyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 2-furoate.

Troubleshooting Guide & FAQs

This section addresses common issues and potential side reactions encountered during the synthesis of this compound, primarily through the Fischer esterification of 2-furoic acid with n-butanol under acidic catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer esterification of 2-furoic acid with n-butanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by removing water, a byproduct, or by using an excess of one reactant.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To improve the yield, you can:

  • Use an excess of n-butanol: This shifts the equilibrium towards the product side. Using n-butanol as the solvent is a common strategy.[1]

  • Remove water: As water is a byproduct, its removal will drive the reaction forward. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by azeotropic distillation.[1][2]

  • Increase catalyst concentration: Insufficient catalyst can lead to slow reaction rates. However, excessive catalyst can promote side reactions.

  • Optimize reaction temperature and time: Ensure the reaction is heated sufficiently to overcome the activation energy but not so high as to cause degradation of reactants or products. Reaction times of 1-10 hours at 60-110 °C are typical.[2]

Q3: I am observing an unexpected peak in my GC/MS analysis. What could be the potential side products?

A3: Several side reactions can occur during the synthesis of this compound, leading to impurities. The most common side products include:

  • Dibutyl ether: Formed from the acid-catalyzed self-condensation of n-butanol.[3]

  • Butenes: Resulting from the acid-catalyzed dehydration of n-butanol.[4][5]

  • Furan: Can be formed by the decarboxylation of 2-furoic acid at elevated temperatures.[6][7]

  • Polymerization products: The furan ring can be susceptible to polymerization under strongly acidic conditions and high temperatures.[8]

Troubleshooting Specific Issues

Issue 1: Presence of a low-boiling point impurity.

  • Possible Cause: Formation of butenes (1-butene, cis- and trans-2-butene) via dehydration of n-butanol.[4][5] This is more likely at higher reaction temperatures and with strong, non-volatile acid catalysts.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Use the minimum temperature necessary to achieve a reasonable reaction rate.

    • Choose a milder catalyst: Consider using a solid acid catalyst or a less corrosive acid.

    • Purification: These volatile impurities can often be removed during the solvent evaporation step of the workup or by careful distillation.

Issue 2: Presence of a non-polar impurity with a boiling point close to the product.

  • Possible Cause: Formation of dibutyl ether from the self-condensation of n-butanol.[3]

  • Troubleshooting Steps:

    • Use a larger excess of 2-furoic acid relative to n-butanol: This is generally less practical than using an excess of the alcohol.

    • Lower the reaction temperature.

    • Purification: Careful fractional distillation may be required to separate dibutyl ether from this compound.

Issue 3: Darkening of the reaction mixture and formation of insoluble materials.

  • Possible Cause: Polymerization of the furan ring or degradation of 2-furoic acid. The furan ring can be unstable under harsh acidic conditions.[8][9]

  • Troubleshooting Steps:

    • Reduce the concentration of the acid catalyst.

    • Lower the reaction temperature and shorten the reaction time.

    • Use a milder, solid-acid catalyst to minimize contact with highly corrosive environments.

Issue 4: Gas evolution from the reaction mixture.

  • Possible Cause: Decarboxylation of 2-furoic acid to produce furan and carbon dioxide. This is more significant at temperatures above 140-160°C.[6][7]

  • Troubleshooting Steps:

    • Carefully control the reaction temperature to keep it below the threshold for significant decarboxylation.

    • Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged heating.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield

ParameterCondition ACondition BCondition CLikely Outcome
2-Furoic Acid : n-Butanol (molar ratio) 1 : 31 : 101 : 1 (with water removal)Higher excess of butanol (Condition B) or water removal (Condition C) generally leads to higher yields.
Catalyst H₂SO₄ (conc.)p-TsOHSolid Acid (e.g., Amberlyst-15)Strong acids like H₂SO₄ are effective but may cause more side reactions. Solid acids can offer easier separation and potentially higher selectivity.
Temperature 80°C110°C140°CIncreasing temperature generally increases the reaction rate, but temperatures above 140°C may lead to increased side reactions like decarboxylation.[6][7]
Water Removal NoYes (Dean-Stark)Yes (Molecular Sieves)Active removal of water significantly increases the yield by shifting the equilibrium.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Furoic acid

  • n-Butanol (reagent grade, dry)

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended for high yields)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if used), add 2-furoic acid and an excess of n-butanol (e.g., a 1:5 molar ratio of acid to alcohol).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the 2-furoic acid) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid acid catalyst was used, it can be removed by filtration.

    • Transfer the mixture to a separatory funnel.

    • Dilute the mixture with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Be cautious during the bicarbonate wash as CO₂ evolution may occur.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Mandatory Visualization

Troubleshooting_Butyl_2_Furoate_Synthesis start Start Synthesis of This compound low_yield Low Yield start->low_yield Check Yield side_products Presence of Impurities start->side_products Analyze Purity dark_color Dark Reaction Mixture start->dark_color Observe Color gas_evolution Gas Evolution start->gas_evolution Monitor Reaction increase_butanol Increase n-Butanol Excess low_yield->increase_butanol remove_water Remove Water (e.g., Dean-Stark) low_yield->remove_water optimize_conditions Optimize Temp. & Time low_yield->optimize_conditions impurity_low_bp Low Boiling Point Impurity (e.g., Butenes) side_products->impurity_low_bp impurity_nonpolar Non-polar Impurity (e.g., Dibutyl Ether) side_products->impurity_nonpolar polymerization Furan Ring Polymerization dark_color->polymerization decarboxylation Decarboxylation of 2-Furoic Acid gas_evolution->decarboxylation lower_temp Lower Reaction Temperature impurity_low_bp->lower_temp milder_catalyst Use Milder Catalyst impurity_low_bp->milder_catalyst impurity_nonpolar->lower_temp polymerization->lower_temp reduce_acid Reduce Acid Catalyst polymerization->reduce_acid control_temp Control Temperature (<140°C) decarboxylation->control_temp

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Long-Term Stability of Butyl 2-Furoate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of Butyl 2-furoate solutions during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered when working with this compound solutions.

Issue 1: Precipitate Formation in Aqueous this compound Solutions

  • Question: I observed a white precipitate forming in my aqueous solution of this compound after overnight storage at 4°C. What could be the cause and how can I resolve this?

  • Answer: Precipitate formation in aqueous solutions of this compound is likely due to its limited water solubility. While it is sparingly soluble, changes in temperature can decrease its solubility, leading to precipitation. Additionally, if the solution is close to its saturation point, any evaporation of the solvent will increase the concentration and can cause the compound to crash out of solution. To resolve this, consider preparing a stock solution in an organic solvent miscible with water, such as DMSO or ethanol, before making further dilutions in your aqueous medium. If you must use a purely aqueous system, ensure the concentration is well below the saturation point and store it at a constant temperature.

Issue 2: Noticeable Change in pH of the Solution Over Time

  • Question: The pH of my buffered this compound solution has decreased after several days of storage. What is the likely cause?

  • Answer: A decrease in pH is a strong indicator of ester hydrolysis. This compound can hydrolyze to form 2-furoic acid and butanol. The formation of the acidic 2-furoic acid will cause the pH of the solution to drop. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes. To mitigate this, ensure your buffer has sufficient capacity to neutralize the acid produced. Storing the solution at a lower temperature will also slow down the hydrolysis rate. For long-term storage, consider preparing the solution fresh or storing it in an aprotic solvent.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am seeing variable results in my cell-based assays using a this compound solution that is a few weeks old. Could the stability of the compound be a factor?

  • Answer: Yes, inconsistent results in biological assays can be a direct consequence of compound degradation. The hydrolysis of this compound not only decreases the concentration of the active compound but also introduces 2-furoic acid and butanol, which may have their own biological effects, potentially interfering with your assay. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions. Consider running a quick purity check using HPLC on your older solutions to assess for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and potentially photodegradation.

  • Hydrolysis: This is the most common degradation pathway for esters in the presence of water. It can be catalyzed by acids, bases, or enzymes (esterases). The reaction breaks the ester bond, yielding 2-furoic acid and butanol.

  • Photodegradation: Compounds containing a furan ring can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex photochemical reactions and the formation of various degradation products.

Q2: How can I minimize the degradation of this compound in my solutions?

A2: To minimize degradation, consider the following strategies:

  • Solvent Choice: For long-term storage, use aprotic, anhydrous solvents such as DMSO or acetonitrile.

  • pH Control: If working in an aqueous medium, maintain the pH in the slightly acidic range (pH 4-6), as ester hydrolysis is generally slowest in this range. Use a buffer with adequate capacity.

  • Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to significantly reduce the rate of hydrolysis.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: For optimal stability, follow these best practices:

  • Use High-Purity Materials: Start with high-purity this compound and anhydrous, high-purity solvents.

  • Prepare Concentrated Stock Solutions: Prepare a concentrated stock solution in an aprotic solvent like DMSO. This minimizes the amount of water present.

  • Aliquot: Aliquot the stock solution into smaller, single-use vials. This avoids repeated freeze-thaw cycles and contamination of the entire stock.

  • Storage Conditions: Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Data Presentation

The stability of an ester like this compound is highly dependent on the experimental conditions. The following table summarizes the expected stability trends based on general principles of ester chemistry.

ParameterConditionExpected Impact on StabilityRationale
Solvent Aprotic (e.g., DMSO, Acetonitrile)High StabilityMinimizes hydrolysis by excluding water.
Protic (e.g., Water, Ethanol)Lower StabilityWater and other protic solvents can participate in hydrolysis.
pH (Aqueous) Acidic (pH < 4)Moderate StabilityAcid-catalyzed hydrolysis can occur.
Near Neutral (pH 4-6)Optimal StabilityThe rate of uncatalyzed hydrolysis is at a minimum.
Basic (pH > 7)Low StabilityBase-catalyzed hydrolysis is typically rapid.
Temperature -80°CVery High StabilityDrastically slows down chemical reactions.
-20°CHigh StabilitySignificantly slows down degradation rates.
4°CModerate StabilitySlows degradation, but hydrolysis can still occur over time.
Room TemperatureLow StabilityIncreased rate of hydrolysis.
Light Exposure DarkHigher StabilityPrevents photodegradation.
Ambient LightLower StabilityPotential for photodegradation, especially with prolonged exposure.
UV LightVery Low StabilityFuran rings can be highly susceptible to UV degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Water bath

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 1N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Control Sample: Keep a stock solution at -20°C, protected from light, to serve as an unstressed control.

  • HPLC Analysis: Analyze all samples by HPLC to observe the formation of degradation products and the decrease in the parent peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.

Initial HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (start with a 50:50 isocratic elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV maximum of this compound (around 250 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Steps:

  • Inject the unstressed control sample to determine the retention time of this compound.

  • Inject the samples from the forced degradation study.

  • Observe the chromatograms for new peaks corresponding to degradation products.

  • Optimize the mobile phase composition (e.g., gradient elution, addition of a buffer like phosphate or acetate for pH control) to achieve baseline separation between the parent peak and all degradation product peaks.

  • Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation B2F This compound FA 2-Furoic Acid B2F->FA Hydrolysis Butanol Butanol B2F->Butanol Hydrolysis H2O Water Acid Acid (H+) Acid->B2F Catalyzes Base Base (OH-) Base->B2F Catalyzes Esterase Esterase Esterase->B2F Catalyzes B2F_photo This compound Photo_Products Photodegradation Products B2F_photo->Photo_Products Light Light (UV) Light->B2F_photo

Caption: Primary degradation pathways of this compound.

start Start: Prepare Butyl 2-furoate Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress hplc Analyze by HPLC stress->hplc evaluate Evaluate Peak Separation and Purity hplc->evaluate optimize Optimize HPLC Method (Mobile Phase, Gradient, etc.) evaluate->optimize Separation is Poor validate Validate Method (ICH Guidelines) evaluate->validate Separation is Good optimize->hplc end End: Stability-Indicating Method Established validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

Minimizing water content to improve Butyl 2-furoate synthesis efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butyl 2-furoate, with a specific focus on minimizing water content to improve reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content crucial for efficient this compound synthesis?

A1: The synthesis of this compound is typically achieved through Fischer-Speier esterification, a reversible reaction between 2-furoic acid and n-butanol.[1][2] Water is a byproduct of this reaction.[3][4] According to Le Chatelier's principle, the presence of a product (water) will shift the reaction equilibrium to the left, favoring the reactants and thus reducing the yield of the desired ester.[1][5] Furthermore, water can strongly inhibit the catalytic activity of commonly used acid catalysts like sulfuric acid, with studies showing a potential loss of up to 90% of catalytic activity as water concentration increases.[6]

Q2: What are the most common sources of water contamination in the reaction mixture?

A2: Water can be introduced into the reaction from several sources:

  • Reagents: The starting materials, 2-furoic acid and n-butanol, may contain residual water. It is recommended to use anhydrous grade reagents or to dry them before use.

  • Solvents: If a solvent is used, it must be thoroughly dried.

  • Atmospheric moisture: The reaction setup can absorb moisture from the air, especially on humid days. It is advisable to conduct the reaction under a dry atmosphere (e.g., using a drying tube).

  • Reaction byproduct: As the esterification reaction proceeds, water is generated in situ.[3][4]

Q3: What methods can be employed to remove water during the synthesis of this compound?

A3: Several techniques can be used to effectively remove water from the reaction mixture and drive the equilibrium towards product formation:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or hexane) that forms an azeotrope with water is a common and effective method.[1] The water is continuously removed from the reaction as it is formed.

  • Drying Agents: The addition of desiccants such as molecular sieves (e.g., 4Å) or anhydrous salts (e.g., anhydrous sodium sulfate, copper sulfate) directly to the reaction mixture can absorb the water produced.[1][7][8]

  • Excess Reagent: Using a large excess of one of the reactants, typically the less expensive one (in this case, n-butanol), can shift the equilibrium towards the product side.[1][5]

Q4: Can I synthesize this compound without actively removing water?

A4: While challenging for traditional Fischer esterification, some modern methods and catalysts are designed to be more water-tolerant. For instance, certain macroporous polymeric acid catalysts have been shown to enable direct dehydrative esterification at moderate temperatures without the need for continuous water removal.[9] Additionally, some catalytic systems, such as those using diarylammonium arenesulfonates, can proceed in the presence of water.[10] However, for standard acid-catalyzed procedures, water removal is highly recommended for achieving good yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Presence of water in the reaction mixture.[6][7]Ensure all reagents and solvents are anhydrous. Use a Dean-Stark apparatus or add a drying agent like molecular sieves to remove water as it forms.[1]
Insufficient catalyst activity.Check the quality and concentration of the acid catalyst. Water can deactivate the catalyst.[6] Consider using a fresh batch of catalyst.
Unfavorable reaction equilibrium.Increase the molar ratio of n-butanol to 2-furoic acid to shift the equilibrium towards the product.[5]
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC.[11]
Reaction Stalls or Proceeds Very Slowly Catalyst deactivation by water.[6]As mentioned above, rigorously exclude water from the reaction system.
Insufficient heating.Ensure the reaction mixture is maintained at the appropriate reflux temperature.
Product Contaminated with Starting Material Incomplete conversion due to equilibrium limitations.Employ one of the water removal techniques described in the FAQs to drive the reaction to completion.
Inefficient purification.Optimize the work-up procedure. This may include washing with a sodium bicarbonate solution to remove unreacted 2-furoic acid, followed by drying and distillation or chromatography.[12]

Quantitative Data Summary

Table 1: Effect of Water Content on Esterification Efficiency

Water Content (% v/v)Effect on EsterificationCitation
< 0.5%Almost no effect[7]
> 1%Low efficiency[7]
Increasing amountsStrong inhibition of sulfuric acid catalyst activity (up to 90% loss)[6]

Table 2: Influence of Reaction Parameters on 2-Furoic Acid Conversion to this compound (Catalyst: ZrTPA30PEGT100)

ParameterCondition2-Furoic Acid Conversion (%)Citation
Temperature110 °C (24 h)25[11]
125 °C (24 h)93[11]
Molar Ratio (2-furoic acid:n-butanol)1:33High conversion (specific % not stated)[11]
Catalyst Loading200 mg (for ZrTPA30PEGT100)High conversion (specific % not stated)[11]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • 2-furoic acid

  • n-butanol (anhydrous)

  • Toluene (or another suitable azeotroping solvent)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • To a round-bottom flask, add 2-furoic acid, a 3-5 fold molar excess of n-butanol, and a suitable amount of toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap while the toluene returns to the reaction flask.

  • Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted 2-furoic acid and the acid catalyst.

  • Wash with brine and then dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound using Molecular Sieves

Materials:

  • 2-furoic acid

  • n-butanol (anhydrous)

  • Concentrated sulfuric acid

  • 4Å Molecular sieves (activated)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Activate the 4Å molecular sieves by heating them in an oven at a high temperature (e.g., 300-350 °C) for several hours under vacuum and then cooling them in a desiccator.

  • To a round-bottom flask, add 2-furoic acid, a 3-5 fold molar excess of n-butanol, and the activated molecular sieves (approximately 1 g per 10 mmol of 2-furoic acid).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Attach a condenser and reflux the mixture with stirring for the desired reaction time.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and filter to remove the molecular sieves.

  • Proceed with the work-up as described in Protocol 1 (steps 7-10).

Visualizations

experimental_workflow start Start: Assemble Reaction reactants Add 2-Furoic Acid & n-Butanol start->reactants catalyst Add Acid Catalyst (e.g., H2SO4) reactants->catalyst water_removal Implement Water Removal Method catalyst->water_removal dean_stark Azeotropic Distillation (Dean-Stark) water_removal->dean_stark Option 1 mol_sieves Drying Agent (Molecular Sieves) water_removal->mol_sieves Option 2 excess_reagent Excess n-Butanol water_removal->excess_reagent Option 3 reflux Heat to Reflux dean_stark->reflux mol_sieves->reflux excess_reagent->reflux workup Reaction Work-up (Quenching, Extraction) reflux->workup purification Purification (Distillation/Chromatography) workup->purification end End: Pure this compound purification->end

Caption: Experimental workflow for this compound synthesis with water removal options.

reaction_equilibrium reactants 2-Furoic Acid + n-Butanol products This compound + Water reactants->products Esterification water Water (Byproduct) products->water equilibrium_shift Equilibrium Shifts Left (Lower Yield) water->equilibrium_shift Presence of Water water_removal Water Removal water->water_removal equilibrium_shift->reactants equilibrium_shift_right Equilibrium Shifts Right (Higher Yield) water_removal->equilibrium_shift_right Le Chatelier's Principle equilibrium_shift_right->products

Caption: Logical relationship of water's effect on the esterification equilibrium.

References

Addressing matrix effects in the mass spectrometric detection of Butyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric detection of Butyl 2-furoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound, particularly those arising from matrix effects.

Question: I am observing significant signal suppression (low analyte response) for this compound in my sample matrix compared to the standard in a pure solvent. What are the likely causes and how can I troubleshoot this?

Answer:

Signal suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, in this case, this compound, leading to a decreased signal intensity.

Troubleshooting Workflow:

start Start: Signal Suppression Observed check_sample_prep Review Sample Preparation start->check_sample_prep is_prep_adequate Is Sample Cleanup Sufficient? check_sample_prep->is_prep_adequate improve_prep Action: - Implement/Optimize SPE, LLE, or QuEChERS - Increase cleanup steps is_prep_adequate->improve_prep No check_chromatography Review Chromatographic Conditions is_prep_adequate->check_chromatography Yes dilute_sample Action: - Perform serial dilutions of the sample extract improve_prep->dilute_sample dilute_sample->check_chromatography is_coelution Is there co-elution with matrix components? check_chromatography->is_coelution optimize_chrom Action: - Modify GC temperature program - Change column phase - Adjust flow rate is_coelution->optimize_chrom Yes use_calibration_strategy Implement a Calibration Strategy is_coelution->use_calibration_strategy Yes, and optimization is not enough optimize_chrom->use_calibration_strategy is_mmc Is a blank matrix available? use_calibration_strategy->is_mmc mmc Action: - Use Matrix-Matched Calibration is_mmc->mmc Yes std_add Action: - Use Standard Addition Method is_mmc->std_add No use_is Action: - Use a suitable Internal Standard (e.g., isotopically labeled this compound) mmc->use_is std_add->use_is end End: Matrix Effect Mitigated use_is->end

Caption: Troubleshooting workflow for signal suppression.

Detailed Steps:

  • Evaluate Sample Preparation: The complexity of the sample matrix is a primary cause of ion suppression.

    • Action: If you are using a simple "dilute and shoot" method, consider implementing a more rigorous sample cleanup technique such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). These methods are designed to remove interfering matrix components before analysis.

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[1]

    • Action: Perform a dilution series (e.g., 1:10, 1:50, 1:100) to find a balance between reducing matrix effects and maintaining sufficient sensitivity for this compound detection.

  • Optimize Chromatography: Co-elution of matrix components with this compound is a major cause of ion suppression.

    • Action: Modify your Gas Chromatography (GC) method to improve the separation between your analyte and interfering peaks. This can be achieved by adjusting the temperature program, changing the carrier gas flow rate, or using a different GC column with a different stationary phase.

  • Employ Matrix-Matched Calibration: This technique involves preparing your calibration standards in a blank matrix that is free of the analyte. This helps to compensate for the matrix effects as the standards and the samples will be affected similarly.

    • Action: Obtain a representative blank matrix (e.g., the same type of food product that does not contain this compound) and use it to prepare your calibration curve.

  • Use an Internal Standard: A suitable internal standard (IS) that is chemically similar to this compound can be added to all samples, standards, and blanks. The IS experiences similar matrix effects as the analyte, and the ratio of the analyte peak area to the IS peak area is used for quantification, which can correct for signal suppression.[2]

    • Action: Ideally, use an isotopically labeled version of this compound. If that is not available, choose a compound with a similar chemical structure, volatility, and retention time that is not present in the sample.

  • Standard Addition: In this method, known amounts of a standard are added to the sample. This is a robust way to correct for matrix effects when a blank matrix is not available.

Question: My results for this compound analysis show poor reproducibility and high variability between injections of the same sample. What could be the cause?

Answer:

Poor reproducibility can be a symptom of inconsistent matrix effects, as well as other instrumental and sample preparation issues.

Troubleshooting Workflow:

start Start: Poor Reproducibility check_system Check GC-MS System Suitability start->check_system is_system_ok Is the system performing consistently with a pure standard? check_system->is_system_ok troubleshoot_system Action: - Check for leaks - Clean injector and ion source - Verify gas flows is_system_ok->troubleshoot_system No check_sample_prep Review Sample Preparation Consistency is_system_ok->check_sample_prep Yes troubleshoot_system->check_system is_prep_consistent Is the sample preparation procedure highly repeatable? check_sample_prep->is_prep_consistent standardize_prep Action: - Use automated liquid handlers if available - Ensure consistent extraction times and temperatures is_prep_consistent->standardize_prep No check_matrix_homogeneity Consider Matrix Inhomogeneity is_prep_consistent->check_matrix_homogeneity Yes standardize_prep->check_sample_prep homogenize_sample Action: - Improve sample homogenization procedure check_matrix_homogeneity->homogenize_sample No use_is Implement Internal Standard check_matrix_homogeneity->use_is Yes is_matrix_homo Is the sample matrix homogeneous? homogenize_sample->check_matrix_homogeneity end End: Improved Reproducibility use_is->end

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Verify Instrument Performance: Before blaming the matrix, ensure your GC-MS system is functioning correctly.

    • Action: Inject a pure standard of this compound multiple times to check for consistent retention times and peak areas. If there is variability here, troubleshoot the instrument (e.g., check for leaks, clean the injector and ion source).

  • Standardize Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects.

    • Action: Ensure that every step of your sample preparation protocol is performed identically for all samples. This includes precise volume measurements, consistent extraction times, and temperatures.

  • Ensure Sample Homogeneity: If the sample matrix is not homogeneous, different aliquots will have different compositions, leading to variable matrix effects.

    • Action: Implement a robust homogenization procedure for your samples before taking an aliquot for extraction.

  • Utilize an Internal Standard: An internal standard is crucial for improving reproducibility as it can compensate for variations in both sample preparation and injection volume.[2]

    • Action: Add a consistent amount of a suitable internal standard to every sample at the beginning of the sample preparation process.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects refer to the alteration of the ionization of this compound by co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can lead to inaccurate quantification. In GC-MS, matrix effects can also manifest as peak shape distortion.

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The best technique depends on the specific sample matrix. For volatile compounds like this compound in food and beverage samples, Headspace-Solid Phase Microextraction (HS-SPME) is often an excellent choice as it is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace of a sample, leaving non-volatile matrix components behind.[3] For more complex solid or semi-solid matrices, a QuEChERS method followed by a dispersive SPE cleanup step can be very effective in removing a broad range of interferences.[4][5]

Q3: Can I use a standard calibration curve prepared in solvent to quantify this compound in a complex matrix?

A3: It is generally not recommended. Matrix effects can cause the slope of the calibration curve in a real sample to be different from that in a pure solvent, leading to inaccurate results. It is best practice to use matrix-matched calibration or the standard addition method to compensate for these effects.[6]

Q4: What are some good internal standards to use for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d7). If this is not available, other compounds with similar physicochemical properties can be used. Good candidates could include other furoate esters that are not present in the sample (e.g., Propyl 2-furoate or Pentyl 2-furoate) or other volatile esters with similar retention times. The chosen internal standard should be demonstrated to behave similarly to this compound in the presence of the matrix.[2][7]

Q5: I see signal enhancement for this compound in my matrix. Is this a problem?

A5: Yes, signal enhancement, just like signal suppression, is a matrix effect that can lead to inaccurate quantification (overestimation of the concentration). The same troubleshooting strategies for signal suppression (matrix-matched calibration, internal standards, standard addition) should be used to address signal enhancement.

Quantitative Data

The following tables provide representative quantitative data for the analysis of volatile esters in various food matrices using GC-MS, which can be analogous to the analysis of this compound. Note that specific recovery and matrix effect values will be dependent on the exact matrix, analyte concentration, and analytical method used.

Table 1: Representative Recoveries of Volatile Esters in Food Matrices using QuEChERS-GC-MS

Analyte (Ester)MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Dimethyl phthalateGrain Sorghum0.0695.23.1[4]
Diethyl phthalateGrain Sorghum0.6101.52.5[4]
Dibutyl phthalateGrain Sorghum2.098.71.8[4]
Diisobutyl phthalateWheat0.0689.45.2[8]
Di-n-hexyl phthalateWheat0.6105.13.9[8]

Table 2: Representative Matrix Effects for Volatile Esters in Food Matrices

Analyte (Ester)MatrixMatrix Effect (%)*Reference
Diisobutyl phthalateWheat+5.4 (Enhancement)[8]
Di-n-hexyl phthalateWheat+53.7 (Enhancement)[8]
Various PesticidesApples> +20 (Enhancement for 73.9% of analytes)[9]
Various PesticidesGrapes> +20 (Enhancement for 77.7% of analytes)[9]
Various PesticidesSunflower Seeds< -20 (Suppression for 65.2% of analytes)[9]

*Matrix Effect (%) = [(Slope in Matrix / Slope in Solvent) - 1] x 100. A positive value indicates signal enhancement, and a negative value indicates signal suppression.

Experimental Protocols

Protocol 1: Analysis of this compound in a Liquid Matrix (e.g., Fruit Juice) using Headspace-SPME-GC-MS

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the partitioning of volatile compounds into the headspace.

    • Add the internal standard solution.

    • Immediately cap the vial with a magnetic screw cap with a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in a heated agitator (e.g., at 60 °C) for 15 minutes to allow for equilibration.

    • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample for 30 minutes with continuous agitation.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.

    • Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Employ a temperature program that provides good separation of this compound from other volatile compounds (e.g., start at 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min).

    • Set the mass spectrometer to scan a mass range appropriate for this compound and its fragments or use Selected Ion Monitoring (SIM) for higher sensitivity.

Experimental Workflow for HS-SPME-GC-MS:

sample Liquid Sample (e.g., Fruit Juice) vial Add to Headspace Vial with NaCl and IS sample->vial equilibrate Equilibrate (e.g., 60°C for 15 min) vial->equilibrate extract HS-SPME Extraction (e.g., 30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb gcms GC-MS Analysis desorb->gcms data Data Acquisition and Processing gcms->data

Caption: Workflow for HS-SPME-GC-MS analysis.

Protocol 2: Analysis of this compound in a Solid Food Matrix (e.g., Baked Goods) using QuEChERS-GC-MS

  • Sample Preparation:

    • Homogenize the solid sample to a fine powder.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add the internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • GC-MS Analysis:

    • Take the supernatant and inject 1 µL into the GC-MS system.

    • Use the same GC-MS conditions as described in Protocol 1.

Experimental Workflow for QuEChERS-GC-MS:

sample Homogenized Solid Sample extraction Add Water, IS, Acetonitrile and QuEChERS Salts sample->extraction shake Shake Vigorously extraction->shake centrifuge1 Centrifuge shake->centrifuge1 cleanup Transfer Supernatant to d-SPE Tube centrifuge1->cleanup vortex Vortex cleanup->vortex centrifuge2 Centrifuge vortex->centrifuge2 inject Inject Supernatant into GC-MS centrifuge2->inject analysis GC-MS Analysis inject->analysis

Caption: Workflow for QuEChERS-GC-MS analysis.

References

Calibration and standardization issues in Butyl 2-furoate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Butyl 2-furoate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantification of this compound?

A1: The primary challenges in quantifying this compound, a volatile ester, include:

  • Calibration and Standardization: Due to its volatility, preparing and maintaining accurate standard concentrations can be difficult. Evaporation can lead to inaccuracies in the calibration curve.

  • Matrix Effects: When analyzing complex samples (e.g., food, biological fluids), co-eluting substances can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement. In gas chromatography, active sites in the GC system can cause analyte degradation or adsorption.[1][2]

  • Stability: Furoate esters can be susceptible to degradation under certain pH and temperature conditions, potentially affecting the accuracy of quantification.[3][4][5][6][7][8][9][10][11][12]

  • Peak Shape Issues: In gas chromatography, esters can sometimes exhibit peak tailing due to interactions with the column or contamination in the inlet.[13][14][15][16][17]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.

  • GC-FID (Flame Ionization Detection) or GC-MS (Mass Spectrometry): GC is well-suited for volatile compounds like this compound. GC-MS provides higher selectivity and sensitivity, which is particularly useful for complex matrices.

  • HPLC-UV (Ultraviolet Detection) or HPLC-MS: HPLC can also be used, especially for less volatile derivatives or when analyzing samples that are not amenable to GC. HPLC-MS offers excellent sensitivity and selectivity.

Q3: How can I minimize the volatility issues when preparing calibration standards for this compound?

A3: To minimize volatility issues:

  • Prepare standards in a cool environment and use chilled solvents.

  • Use volumetric flasks with stoppers and minimize the headspace.

  • Prepare fresh standards regularly and store them in tightly sealed vials at low temperatures (e.g., 4°C).

  • Consider preparing a stock solution in a less volatile solvent if compatible with your analytical method.

Q4: What is an appropriate internal standard for this compound analysis?

A4: A good internal standard (IS) should be chemically similar to the analyte but not present in the sample. For this compound, consider:

  • Structural analogs: Other furoate esters not present in the sample, such as Propyl 2-furoate or Hexyl 2-furoate.

  • Isotopically labeled this compound: This is the ideal choice for mass spectrometry-based methods as it has nearly identical chemical and physical properties to the analyte.[18]

  • Other esters with similar volatility and chromatographic behavior: For example, other butyl esters. The chosen internal standard should be added to all samples and standards at the same concentration early in the sample preparation process to compensate for variations.[19][20]

Troubleshooting Guides

Gas Chromatography (GC) Methods
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column.[13][14][15][16][17] 2. Column contamination.[13][16] 3. Incorrect column installation.[14][16]1. Use a deactivated liner. Trim the first few centimeters of the column. 2. Bake out the column according to the manufacturer's instructions. If the problem persists, replace the column. 3. Ensure the column is cut squarely and installed at the correct depth in the injector and detector.
Poor Reproducibility 1. Leaks in the injection port septum or gas lines. 2. Inconsistent injection volume. 3. Instability of the analyte in the sample or standard.1. Perform a leak check and replace the septum if necessary. 2. Use an autosampler for consistent injections. If injecting manually, ensure a consistent technique. 3. Prepare fresh standards daily. Ensure proper storage of samples.
Low Analyte Response 1. Analyte degradation in the injector. 2. Adsorption of the analyte. 3. Incorrect split ratio.1. Lower the injector temperature. Use a deactivated liner. 2. Use a deactivated liner and column. 3. Optimize the split ratio to ensure an appropriate amount of sample reaches the column.
High-Performance Liquid Chromatography (HPLC) Methods
Issue Potential Cause Troubleshooting Steps
Shifting Retention Times 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure it is well-mixed. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column regularly. If the problem persists, replace the column.
Matrix Effects (Ion Suppression/Enhancement in LC-MS) 1. Co-eluting matrix components interfering with ionization.[1][2][21][22][23]1. Improve sample cleanup (e.g., use solid-phase extraction). 2. Optimize chromatographic separation to resolve this compound from interfering compounds. 3. Use an isotopically labeled internal standard. 4. Use matrix-matched calibration standards.[1]
Analyte Degradation 1. Unstable pH of the mobile phase.[9][10][12] 2. Degradation in the sample solvent over time.[3][4][5][6][7]1. Ensure the mobile phase is buffered and its pH is stable. Furoate esters can be susceptible to hydrolysis at certain pH values. 2. Analyze samples as soon as possible after preparation. Store extracts at low temperatures and protected from light.

Quantitative Data

The following table summarizes the typical usage levels of this compound as a flavoring agent in various food categories. This data can be useful as a reference for expected concentration ranges in food analysis.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products7.035.0
Fats and oils5.025.0
Edible ices10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Ready-to-eat savories20.0100.0
Composite foods5.025.0
Data sourced from The Good Scents Company.[24]

Experimental Protocols

Protocol 1: Quantification of this compound in a Beverage Matrix using GC-MS

This protocol provides a general procedure. Method parameters should be optimized for your specific instrument and matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the beverage sample, add 10 µL of a 100 µg/mL internal standard solution (e.g., Hexyl 2-furoate in methanol).

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Repeat the extraction with another 5 mL of dichloromethane.

  • Combine the organic extracts and evaporate gently under a stream of nitrogen to a final volume of 1 mL.

2. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 95, 111, 168) and the internal standard.

3. Calibration:

  • Prepare a series of calibration standards in the appropriate solvent (e.g., dichloromethane) containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol is suitable for samples where this compound is present at higher concentrations or for formulations where GC is not ideal.

1. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Add a known amount of an appropriate internal standard (e.g., Propylparaben).

  • Dilute to a known volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: ~254 nm (based on the furoate chromophore).

3. Calibration:

  • Prepare a series of calibration standards in the mobile phase with known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the standards using the same HPLC-UV method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (e.g., Beverage) add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract concentrate Concentrate Extract extract->concentrate inject Inject into GC-MS concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify troubleshooting_logic start Poor Quantification Result check_cal Is the calibration curve linear and reproducible? start->check_cal check_peaks Are peak shapes and retention times consistent? check_cal->check_peaks Yes reprep_cal Re-prepare calibration standards. Check for volatility issues. check_cal->reprep_cal No check_is Is the internal standard response stable? check_peaks->check_is Yes troubleshoot_gc_hplc Troubleshoot chromatography: - Check for leaks - Column maintenance - Method parameters check_peaks->troubleshoot_gc_hplc No investigate_matrix Investigate matrix effects: - Run matrix blank - Use matrix-matched standards - Improve sample cleanup check_is->investigate_matrix No, and varies with sample type check_sample_prep Review sample preparation for consistency and potential analyte loss. check_is->check_sample_prep No, varies randomly pass Quantification Acceptable check_is->pass Yes reprep_cal->start troubleshoot_gc_hplc->start investigate_matrix->start check_sample_prep->start

References

Validation & Comparative

A Comparative Analysis of Butyl 2-furoate and Ethyl 2-furoate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential applications of Butyl 2-furoate and Ethyl 2-furoate.

This guide provides a detailed comparative analysis of this compound and Ethyl 2-furoate, two ester derivatives of 2-furoic acid. While both compounds share a common furan core, a structural motif present in numerous pharmacologically active compounds, their differing ester functionalities impart distinct physicochemical and potentially biological properties.[1] This comparison aims to equip researchers with the necessary data to make informed decisions regarding their selection and application in synthetic chemistry and drug discovery.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Ethyl 2-furoate is crucial for their effective application. The key differences in their molecular weight, boiling point, density, and solubility are summarized in the table below. These properties influence their handling, reaction kinetics, and formulation characteristics.

PropertyThis compoundEthyl 2-furoate
Molecular Formula C₉H₁₂O₃[2][3]C₇H₈O₃[4][5]
Molecular Weight 168.19 g/mol [2][3][6]140.14 g/mol [4][5]
Appearance Pale yellow oily liquid (est.)[2]Colorless to light yellow liquid/crystals[4][7]
Boiling Point 233 °C (estimate)[6][8]196 °C (lit.)[4][9]
Melting Point Not available32-37 °C (lit.)[4][9]
Density 1.052 - 1.058 g/mL at 25 °C[2]1.117 g/mL at 25 °C (lit.)[4][9]
Flash Point 92.78 °C[2]70 °C[4]
Water Solubility Insoluble[2]Insoluble[4][9]
Solubility in Organic Solvents Soluble in alcohol[2]Soluble in ethanol[4]
LogP (o/w) 2.631 (est)[8]1.520[7]

Synthesis and Production

Both this compound and Ethyl 2-furoate are typically synthesized via the esterification of 2-furoic acid with the corresponding alcohol (butanol or ethanol). The general synthesis pathway is illustrated below.

FuroicAcid 2-Furoic Acid Ester Furoate Ester (Ethyl or this compound) FuroicAcid->Ester Esterification Alcohol Alcohol (Ethanol or Butanol) Alcohol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Water Water

General Esterification of 2-Furoic Acid.
Experimental Protocol: Synthesis of Ethyl 2-furoate

A documented method for the synthesis of Ethyl 2-furoate utilizes a solid super-strong acid catalyst (SO₄²⁻/TiO₂), offering advantages such as ease of separation, reusability, and reduced environmental impact compared to traditional catalysts like concentrated sulfuric acid.[10]

Materials:

  • 2-Furoic acid (0.1 mol, 11.2 g)

  • Ethanol

  • Benzene (20 mL)

  • SO₄²⁻/TiO₂ solid super-strong acid catalyst (quantitative)

  • Saturated NaCl solution

  • Anhydrous MgSO₄

  • Ether

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser, thermometer, and electric mixer, add 2-furoic acid, a predetermined percentage of ethanol, benzene, and the solid acid catalyst.

  • Heat the mixture to reflux and maintain the reaction for 6-7 hours at 60 °C.[10]

  • After the reaction is complete, transfer the mixture to a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer four times with 30 mL of ether each time.

  • Combine the ether layers and wash with a saturated NaCl solution.

  • Dry the ether layer over anhydrous MgSO₄ and filter.

  • Recover the ether by distillation under normal pressure.

  • The remaining solution will yield light yellow crystals upon cooling.

  • Recrystallize the crude product from a 95% ethanol solution to obtain white crystals of Ethyl 2-furoate.[10]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-furoyl chloride with 1-butanol.[8]

FuroylChloride 2-Furoyl Chloride ButylFuroate This compound FuroylChloride->ButylFuroate Esterification Butanol 1-Butanol Butanol->ButylFuroate HCl HCl

Synthesis of this compound from 2-Furoyl Chloride.

Comparative Performance and Applications

While both esters find extensive use as flavoring and fragrance agents, their potential in drug development and as synthetic intermediates warrants a closer look.

Ethyl 2-furoate is explicitly mentioned as an intermediate in organic synthesis for producing a variety of compounds, including pesticides and other pharmaceuticals.[4] Its role as a versatile synthon is highlighted by its use in constructing complex heterocyclic scaffolds like dihydrofurans and dihydropyrans, which are foundational in many natural products and drug candidates.[11]

This compound , with its higher lipophilicity (LogP of 2.631 vs. 1.520 for the ethyl ester), may exhibit different pharmacokinetic properties, potentially influencing its suitability for certain drug delivery systems or as a pro-drug moiety.[7][8] However, specific studies detailing its use as a pharmaceutical intermediate are less prevalent in the available literature.

Biological Activity

Direct comparative studies on the biological activities of this compound and Ethyl 2-furoate are scarce. However, the furan scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of a compound against bacteria and fungi.

Materials:

  • Test compound (this compound or Ethyl 2-furoate)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound or Ethyl 2-furoate)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Toxicological Profile

Limited toxicological data is available for a direct comparison. For This compound , an oral LD50 in mice has been reported as 1500 mg/kg, suggesting moderate acute toxicity.[2] For Ethyl 2-furoate , while specific LD50 values are not as readily found, it is noted to be a potential skin and eye irritant.[11]

Conclusion

This compound and Ethyl 2-furoate, while structurally similar, exhibit notable differences in their physicochemical properties, primarily driven by the length of their alkyl chains. Ethyl 2-furoate is well-documented as a versatile intermediate in organic synthesis with applications in the development of complex molecules. This compound, with its increased lipophilicity, may offer advantages in specific formulation or pro-drug strategies, though its role as a synthetic intermediate is less explored in the available literature.

A significant gap exists in the direct comparative data regarding their biological activities. Researchers are encouraged to perform side-by-side experimental evaluations using standardized protocols, such as those outlined in this guide, to elucidate the comparative performance of these compounds in their specific research contexts. Such studies will be invaluable in unlocking the full potential of these furan-based esters in drug discovery and development.

References

Validation of Analytical Methods for the Quantification of Butyl 2-furoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of Butyl 2-furoate. The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Comparative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.8%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.3 µg/mL
Specificity/Selectivity High (Mass Spectrometry provides mass-to-charge ratio)Moderate (Dependent on chromatographic separation)
Robustness Generally robust to minor changes in flow rate and temperatureSensitive to changes in mobile phase composition and pH

Experimental Protocols

Detailed methodologies for the validation of GC-MS and HPLC-UV methods for this compound quantification are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Target ion (m/z): 95 (quantifier), 168 (qualifier).

Sample Preparation: Standard and sample solutions of this compound are prepared in a suitable solvent such as dichloromethane or ethyl acetate.

Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by analyzing blank samples and samples spiked with potential impurities.[1] The mass spectrometric detection provides high specificity.[2]

  • Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations.[1][3]

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[1][4]

  • Precision: Repeatability is assessed by analyzing multiple injections of the same sample, while intermediate precision is determined by performing the analysis on different days or with different analysts.[1][4]

  • LOD and LOQ: These are determined based on the signal-to-noise ratio of the chromatogram.[3][5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature) is evaluated.[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC System: Waters Alliance e2695 or equivalent, equipped with a photodiode array detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Sample Preparation: Standard and sample solutions of this compound are prepared in the mobile phase.

Validation Parameters:

  • Specificity: Assessed by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.[1]

  • Linearity: Determined by plotting the peak area against the concentration of the analyte over a specified range.[1][3]

  • Accuracy: Evaluated by analyzing samples with known concentrations of this compound.[1][4]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.[1][4]

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.[3][5]

  • Robustness: The effect of small variations in mobile phase composition, flow rate, and column temperature on the results is investigated.[1]

Visualizations

Analytical Method Validation Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., GC-MS, HPLC-UV) A->B C Preliminary Parameter Optimization B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Analysis J->K Implement Validated Method L Method Monitoring & Re-validation K->L

Caption: Workflow for analytical method validation.

Logical Comparison of GC-MS and HPLC-UV

cluster_gcms GC-MS cluster_hplcuv HPLC-UV GC_Sample Volatile Sample GC_Separation Gas Phase Separation (Boiling Point) GC_Sample->GC_Separation GC_Detection Mass Spectrometry (Mass-to-Charge Ratio) GC_Separation->GC_Detection Result_GC High Specificity Good for complex matrices GC_Detection->Result_GC HPLC_Sample Soluble Sample HPLC_Separation Liquid Phase Separation (Polarity) HPLC_Sample->HPLC_Separation HPLC_Detection UV-Vis Spectroscopy (Chromophore Absorbance) HPLC_Separation->HPLC_Detection Result_HPLC Widely Applicable Good for routine QC HPLC_Detection->Result_HPLC Analyte This compound Analyte->GC_Sample Derivatization (if needed) Analyte->HPLC_Sample

Caption: Comparison of GC-MS and HPLC-UV principles.

References

A Comparative Guide to HPLC and GC-MS Methods for Furoate Ester Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of furoate esters, a common moiety in active pharmaceutical ingredients (APIs), is critical in drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of thermally labile and non-volatile compounds like furoate esters. It offers high sensitivity and specificity, making it ideal for complex biological matrices.

Experimental Protocol: HPLC-MS/MS for Furoate Ester Analysis

This protocol is a composite based on validated methods for the analysis of mometasone furoate and fluticasone furoate.

1. Sample Preparation:

  • Plasma/Serum: Protein precipitation is a common initial step. To 50 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte). Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solid Dosage Forms: Dissolve the powdered sample in a suitable organic solvent like methanol or acetonitrile to a known concentration. Further dilution may be necessary to fall within the calibration range.

  • Extraction: For complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to concentrate the analyte and remove interferences.

2. Chromatographic Conditions:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).

  • Gradient Elution: A typical gradient starts at 30-40% B, ramps up to 90-95% B over several minutes, holds for a short period, and then returns to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target furoate ester and internal standard must be optimized.

  • Ion Source Parameters: Optimized settings for gas temperatures, gas flows, and capillary voltage are specific to the instrument used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of furoate esters, a derivatization step is necessary to convert them into more volatile analogs suitable for GC analysis.

Experimental Protocol: Proposed GC-MS Method for Furoate Ester Analysis

As direct GC-MS methods for furoate esters like mometasone and fluticasone are not widely published, the following protocol is proposed based on established methods for other steroid esters.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to HPLC, initial extraction from the sample matrix (e.g., LLE or SPE) is required. The extract must be evaporated to dryness under a gentle stream of nitrogen.

  • Derivatization: This is a critical step to increase the volatility of the furoate ester. Silylation is a common approach for compounds with hydroxyl and keto groups.

    • Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a catalyst (e.g., ammonium iodide/dithiothreitol) to the dried extract.

    • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 180 °C, hold for 1 minute.

    • Ramp: 10-20 °C/min to 300 °C.

    • Final hold: 5-10 minutes.

  • Injection Mode: Splitless for trace analysis.

3. Mass Spectrometry Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific m/z fragments of the derivatized furoate ester. A full scan mode can be used for qualitative identification.

  • Mass Range: 50 - 600 amu for full scan.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Quantitative Performance Comparison

The following tables summarize the typical quantitative performance parameters for HPLC-MS/MS and projected performance for a derivatized GC-MS method for the analysis of furoate esters. Data for HPLC is derived from published methods for mometasone and fluticasone furoate. GC-MS data is based on the analysis of other derivatized steroids and esters, serving as a reasonable estimate.

Table 1: Linearity and Range

ParameterHPLC-MS/MSGC-MS (Projected)
Linearity (r²) > 0.99> 0.99
Typical Range 0.5 - 500 ng/mL1 - 1000 ng/mL

Table 2: Precision and Accuracy

ParameterHPLC-MS/MSGC-MS (Projected)
Precision (RSD%) < 15%< 15%
Accuracy (% Recovery) 85 - 115%80 - 120%

Table 3: Sensitivity

ParameterHPLC-MS/MSGC-MS (Projected)
LOD (Limit of Detection) 0.1 - 1 ng/mL0.5 - 5 ng/mL
LOQ (Limit of Quantitation) 0.5 - 5 ng/mL1 - 10 ng/mL

Method Cross-Validation Workflow

Cross-validation ensures that an analytical method is robust and transferable. The following diagram illustrates a typical workflow for cross-validating HPLC and GC-MS methods.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample Homogenized Sample Prep_HPLC Extraction/Cleanup for HPLC Sample->Prep_HPLC Prep_GCMS Extraction/Cleanup for GC-MS Sample->Prep_GCMS HPLC_MS HPLC-MS/MS Analysis Prep_HPLC->HPLC_MS Derivatization Derivatization Prep_GCMS->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_HPLC HPLC Data (Linearity, Precision, Accuracy, LOD/LOQ) HPLC_MS->Data_HPLC Data_GCMS GC-MS Data (Linearity, Precision, Accuracy, LOD/LOQ) GC_MS->Data_GCMS Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_GCMS->Comparison Conclusion Method Equivalency Decision Comparison->Conclusion

Figure 1: Workflow for Cross-Validation of HPLC and GC-MS Methods.

Logical Framework for Method Selection

The choice between HPLC and GC-MS for furoate ester analysis depends on several factors, including the nature of the sample, the required sensitivity, and available instrumentation.

Start Analyte: Furoate Ester Volatile Is the analyte volatile or thermally stable? Start->Volatile Derivatization_OK Is derivatization feasible/desirable? Volatile->Derivatization_OK Yes HPLC_Path HPLC-MS/MS Volatile->HPLC_Path No High_Sensitivity Is ultra-high sensitivity required (pg/mL)? Derivatization_OK->High_Sensitivity No GCMS_Path GC-MS Derivatization_OK->GCMS_Path Yes High_Sensitivity->HPLC_Path Yes High_Sensitivity->GCMS_Path No

Figure 2: Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful techniques for the analysis of furoate esters, each with its own set of advantages and considerations.

  • HPLC-MS/MS is generally the preferred method for furoate esters due to their inherent non-volatile and thermally labile nature. It offers excellent sensitivity and specificity without the need for chemical derivatization, simplifying sample preparation and avoiding potential artifacts. This makes it particularly suitable for the analysis of furoate esters in biological matrices where high sensitivity is often required.

  • GC-MS can be a viable alternative, especially in laboratories where it is the primary analytical platform. However, the mandatory derivatization step adds complexity to the sample preparation process and may introduce variability. While GC can offer very high chromatographic resolution, the overall sensitivity for large molecules like furoate esters may be lower than that achievable with modern LC-MS/MS instrumentation.

The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required limits of detection, and available resources. For regulated environments, a thorough cross-validation as outlined is essential if both methods are to be used interchangeably.

Comparative Analysis of the Biological Activities of Alkyl 2-Furoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of various alkyl 2-furoates, supported by experimental data and detailed protocols.

Alkyl 2-furoates, a class of organic compounds derived from 2-furoic acid, have garnered interest in various scientific fields for their potential biological applications. This guide provides a comparative overview of the documented biological activities of different alkyl 2-furoates, with a focus on antifouling, antimicrobial, anti-inflammatory, and cytotoxic properties. The information is presented to facilitate objective comparison and to provide researchers with the necessary details to replicate or build upon existing studies.

Antifouling Activity

A notable biological activity of certain n-alkyl 2-furoates is their potential as environmentally friendly antifouling agents. A comparative study has demonstrated a clear structure-activity relationship, with the antifouling efficacy varying with the length of the alkyl chain.

Quantitative Data: Antifouling Activity

The following table summarizes the lethal concentration (LC50) values of n-butyl, n-hexyl, and n-octyl 2-furoates against Artemia salina nauplii, a common model organism for preliminary antifouling screening.

CompoundAlkyl Chain LengthLC50 (µg/mL) [95% Confidence Interval][1]
n-Butyl 2-furoateC41.8 [1.5-2.2]
n-Hexyl 2-furoateC65.5 [4.8-6.3]
n-Octyl 2-furoateC810.2 [8.9-11.7]

These results indicate that the toxicity to Artemia salina nauplii, and thus the potential antifouling activity, decreases as the carbon chain length of the n-alkyl 2-furoate increases from four to eight carbons.[1]

Experimental Protocol: Antifouling Bioassay with Artemia salina

The following protocol was used to determine the antifouling activity of n-alkyl 2-furoates.[1]

  • Organism Preparation: Artemia salina cysts are hatched in a seawater suspension for 24 hours at 20°C under constant illumination and continuous aeration to obtain nauplii.

  • Test Solution Preparation: Stock solutions of the alkyl 2-furoates are prepared. Serial dilutions are then made in seawater to achieve final concentrations ranging from 0.08 to 80 µg/mL. Dimethyl sulfoxide (DMSO) is used as a co-solvent at a suitable concentration in all test solutions and controls.

  • Exposure: 50-60 Artemia salina nauplii are placed in each well of a multiwell plate containing 2 mL of the test solution.

  • Incubation: The plates are incubated for 24 hours.

  • Data Collection: After 24 hours, the number of dead and living larvae in each well is counted using a stereomicroscope. Larvae are considered dead if they show no movement during a 30-second observation period.

  • Data Analysis: The lethal concentration for 50% of the nauplii (LC50) and the 95% confidence intervals are calculated using Probit analysis. All toxicity tests are performed in quadruplicate.

Experimental Workflow: Antifouling Bioassay

Antifouling_Bioassay_Workflow cluster_prep Preparation cluster_exposure Experiment cluster_analysis Analysis hatching Hatching Artemia salina cysts incubation Incubating nauplii with test solutions hatching->incubation Add nauplii prep_solutions Preparing test solutions prep_solutions->incubation Add solutions counting Counting dead and living larvae incubation->counting After 24h calculation Calculating LC50 values counting->calculation

Caption: Workflow for determining the antifouling activity of alkyl 2-furoates.

Antimicrobial, Anti-inflammatory, and Cytotoxic Activities

Despite the promising results in antifouling applications, there is a notable lack of comprehensive, comparative data in publicly available literature regarding the antimicrobial, anti-inflammatory, and cytotoxic activities of a homologous series of simple alkyl 2-furoates (e.g., methyl, ethyl, propyl, butyl).

The biological activity of esters is often influenced by the length of the alkyl chain, which can affect properties like lipophilicity and cell membrane permeability.[3] This principle suggests that the antimicrobial, anti-inflammatory, and cytotoxic activities of alkyl 2-furoates are also likely to vary with the alkyl group. However, without specific experimental data, any such relationship remains speculative for this class of compounds.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information in the reviewed literature detailing the signaling pathways or precise molecular mechanisms of action for the biological activities of simple alkyl 2-furoates. Further research is required to elucidate how these compounds exert their effects at a molecular level.

Future Directions

The existing data on the antifouling properties of n-alkyl 2-furoates highlights the potential of this class of compounds. To fully understand their biological potential, future research should focus on:

  • Systematic Screening: Conducting comprehensive, comparative studies on the antimicrobial, anti-inflammatory, and cytotoxic activities of a homologous series of alkyl 2-furoates (C1 to C8 and beyond).

  • Quantitative Analysis: Determining key quantitative metrics such as MIC, IC50, and selectivity indices against a range of relevant bacterial and fungal strains, as well as cancer and normal cell lines.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which alkyl 2-furoates exert their biological effects.

Such studies would provide invaluable data for researchers and drug development professionals, enabling a more complete understanding of the structure-activity relationships and the potential therapeutic or industrial applications of alkyl 2-furoates.

References

A Comparative Analysis of Spectroscopic Differences Between Butyl 2-furoate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances between isomeric compounds is critical. This guide provides a detailed comparison of the spectroscopic characteristics of Butyl 2-furoate and its key isomers: sec-butyl 2-furoate, isothis compound, tert-butyl 2-furoate, and butyl 3-furoate. By examining their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we can elucidate the distinct spectral fingerprints that enable their differentiation.

The arrangement of the butyl group and the position of the ester functionality on the furan ring significantly influence the electronic environment of the constituent atoms. These differences manifest as unique shifts, splitting patterns, and fragmentation behaviors in various spectroscopic techniques. This guide summarizes the key quantitative data in comparative tables and outlines the experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) and Multiplicity
This compound ~7.58 (dd, 1H, H5), ~7.13 (dd, 1H, H3), ~6.48 (dd, 1H, H4), ~4.27 (t, 2H, -OCH₂-), ~1.72 (m, 2H, -OCH₂CH ₂-), ~1.45 (m, 2H, -CH₂CH ₂CH₃), ~0.96 (t, 3H, -CH₃)
sec-Butyl 2-furoate No experimental data found in the search results.
Isothis compound ~7.57 (d, 1H), ~7.12 (d, 1H), ~6.47 (dd, 1H), ~4.06 (d, 2H, -OCH ₂CH(CH₃)₂), ~2.05 (m, 1H, -OCH₂CH (CH₃)₂), ~0.98 (d, 6H, -OCH₂CH(C H₃)₂)
tert-Butyl 2-furoate No experimental data found in the search results.
Butyl 3-furoate ~8.05 (m, 1H), ~7.40 (t, 1H), ~6.70 (m, 1H), ~4.23 (t, 2H), ~1.70 (m, 2H), ~1.45 (m, 2H), ~0.96 (t, 3H)
¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ)
This compound ~158.9 (C=O), ~146.5 (C5), ~144.9 (C2), ~118.3 (C3), ~111.9 (C4), ~64.6 (-OCH₂-), ~30.7 (-OCH₂C H₂-), ~19.2 (-CH₂C H₂CH₃), ~13.7 (-CH₃)
sec-Butyl 2-furoate No experimental data found in the search results.
Isothis compound ~159.0 (C=O), ~146.4 (C5), ~145.0 (C2), ~118.1 (C3), ~111.8 (C4), ~70.9 (-OC H₂CH(CH₃)₂), ~27.8 (-OCH₂C H(CH₃)₂), ~19.1 (-OCH₂CH(C H₃)₂)
tert-Butyl 2-furoate ~158.3 (C=O), ~146.9 (C5), ~144.0 (C2), ~119.5 (C3), ~111.5 (C4), ~81.5 (-OC (CH₃)₃), ~28.2 (-OC(C H₃)₃)[1]
Butyl 3-furoate No experimental data found in the search results.
IR Spectral Data (cm⁻¹)
CompoundKey Absorptions
This compound ~2960 (C-H stretch, alkyl), ~1720 (C=O stretch, ester), ~1580 (C=C stretch, furan), ~1290, ~1180 (C-O stretch)
sec-Butyl 2-furoate No experimental data found in the search results.
Isothis compound ~2960 (C-H stretch, alkyl), ~1725 (C=O stretch, ester), ~1580 (C=C stretch, furan), ~1290, ~1180 (C-O stretch)
tert-Butyl 2-furoate No experimental data found in the search results.
Butyl 3-furoate No experimental data found in the search results.
Mass Spectrometry Data (m/z)
CompoundKey Fragments
This compound 168 (M⁺), 113, 95, 81, 57
sec-Butyl 2-furoate No experimental data found in the search results.
Isothis compound 168 (M⁺), 113, 95, 57, 41
tert-Butyl 2-furoate 168 (M⁺), 113, 95, 57[1]
Butyl 3-furoate No experimental data found in the search results.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 scans are co-added.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer at a frequency of 100 MHz. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Typically, 1024 scans are co-added with proton decoupling.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation and purity.

  • Ionization: Electron Impact (EI) ionization is typically used with an electron energy of 70 eV.

  • Analysis: The resulting ions are separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments is detected.

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating between this compound and its isomers using the spectroscopic data presented.

Spectroscopic_Differentiation cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Butyl_2_furoate Butyl_2_furoate NMR ¹H & ¹³C NMR Butyl_2_furoate->NMR IR IR Spectroscopy Butyl_2_furoate->IR MS Mass Spectrometry Butyl_2_furoate->MS sec_Butyl_2_furoate sec_Butyl_2_furoate sec_Butyl_2_furoate->NMR sec_Butyl_2_furoate->IR sec_Butyl_2_furoate->MS Isobutyl_2_furoate Isobutyl_2_furoate Isobutyl_2_furoate->NMR Isobutyl_2_furoate->IR Isobutyl_2_furoate->MS tert_Butyl_2_furoate tert_Butyl_2_furoate tert_Butyl_2_furoate->NMR tert_Butyl_2_furoate->IR tert_Butyl_2_furoate->MS Butyl_3_furoate Butyl_3_furoate Butyl_3_furoate->NMR Butyl_3_furoate->IR Butyl_3_furoate->MS Chemical_Shifts Chemical Shifts & Coupling NMR->Chemical_Shifts Functional_Groups Functional Group Region IR->Functional_Groups Fragmentation Fragmentation Pattern MS->Fragmentation Identified_Isomer Unique Spectral Fingerprint Chemical_Shifts->Identified_Isomer Functional_Groups->Identified_Isomer Fragmentation->Identified_Isomer

Figure 1. Workflow for Isomer Differentiation.

This guide highlights the power of combining multiple spectroscopic techniques for the unambiguous identification of isomeric compounds. The distinct electronic and structural environments within each isomer of this compound provide a unique set of spectral data, allowing for their clear differentiation. Further research to obtain experimental data for sec-butyl 2-furoate and more comprehensive data for the other isomers would be beneficial for a complete comparative analysis.

References

A Comparative Performance Analysis of Butyl 2-furoate and Traditional Industrial Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more sustainable, and equally effective industrial solvents is a paramount concern in modern chemical research and pharmaceutical development. This guide provides an objective comparison of the performance of Butyl 2-furoate, a bio-based solvent derived from furoic acid, with traditional industrial solvents such as toluene, xylene, and methyl ethyl ketone (MEK). The information presented herein is supported by available experimental data to aid in the informed selection of solvents for various applications.

Executive Summary

This compound presents itself as a viable alternative to conventional solvents, offering a favorable balance of solvency, a higher flash point, and potentially a better toxicological and environmental profile. While its solvency power is estimated to be moderate, its reduced volatility and non-aromatic structure make it an attractive option for applications where worker safety and environmental impact are primary considerations.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of this compound against common industrial solvents.

Table 1: Physical and Chemical Properties

PropertyThis compoundTolueneXylene (mixed isomers)Methyl Ethyl Ketone (MEK)
CAS Number 583-33-5108-88-31330-20-778-93-3
Molecular Formula C₉H₁₂O₃C₇H₈C₈H₁₀C₄H₈O
Molecular Weight ( g/mol ) 168.1992.14106.1672.11
Boiling Point (°C) 233[1]110.6138-14479.6
Flash Point (°C) 92.78[1]4.427-32-9
Density (g/mL @ 20°C) ~1.0550.867~0.8640.805
Evaporation Rate (n-BuAc=1) < 0.1 (estimated)2.00.6-0.73.8

Table 2: Solvency and Performance Characteristics

ParameterThis compoundTolueneXylene (mixed isomers)Methyl Ethyl Ketone (MEK)
Kauri-Butanol (Kb) Value 60-80 (estimated)105[2]95-100∞ (miscible)
Hansen Solubility Parameters (MPa¹/²)
δD (Dispersion)~16.0 (estimated)18.017.815.3
δP (Polar)~7.0 (estimated)1.41.09.0
δH (Hydrogen Bonding)~6.0 (estimated)2.03.15.1

Table 3: Toxicological and Environmental Profile

ParameterThis compoundTolueneXylene (mixed isomers)Methyl Ethyl Ketone (MEK)
Oral LD50 (rat, mg/kg) 1500 (mouse)[1]500043002737
Dermal LD50 (rabbit, mg/kg) Not determined1212417006480
Inhalation Toxicity Not determinedLC50 (rat, 4h) = 12.5 mg/LLC50 (rat, 4h) = 29.1 mg/LLC50 (rat, 4h) = 23.5 mg/L
Biodegradability Expected to be biodegradableReadily biodegradableReadily biodegradableReadily biodegradable
Environmental Fate Furan-based compounds can degrade in the atmosphere.[3] Limited data on soil and water persistence.Volatilizes readily, subject to atmospheric photooxidation.Volatilizes readily, subject to atmospheric photooxidation.Volatilizes readily, subject to atmospheric photooxidation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of solvent performance. The following sections outline the standard protocols for the key experiments cited in this guide.

Kauri-Butanol (Kb) Value Determination (ASTM D1133)

The Kauri-Butanol value is a standardized measure of a hydrocarbon solvent's solvency power.[2] A higher Kb value indicates a stronger solvent.

Principle: A standard solution of kauri resin in n-butanol is titrated with the solvent being tested until a defined level of turbidity is reached. The volume of solvent required is the Kb value.

Apparatus:

  • 250-mL Erlenmeyer flask

  • 50-mL burette, graduated in 0.1-mL divisions

  • Constant temperature bath (25 ± 1 °C)

  • Standard printed matter for observing turbidity

Procedure:

  • A standard kauri-butanol solution is prepared.

  • 20 g of the standard kauri-butanol solution is placed in the Erlenmeyer flask.

  • The flask is placed in the constant temperature bath to equilibrate at 25 °C.

  • The test solvent is titrated from the burette into the flask while continuously swirling.

  • The titration is continued until the sharp outlines of the standard print, when viewed through the solution, become blurred. This is the endpoint.

  • The volume of solvent used is recorded as the Kauri-Butanol value.

G cluster_0 ASTM D1133: Kauri-Butanol Value A Prepare Standard Kauri-Butanol Solution B Equilibrate 20g of Solution to 25°C A->B C Titrate with Test Solvent B->C D Observe Turbidity (Endpoint) C->D E Record Volume of Solvent (Kb Value) D->E

Experimental Workflow for Kauri-Butanol Value Determination.
Evaporation Rate Determination (ASTM D3539)

This method determines the rate of evaporation of a volatile liquid relative to a standard (n-butyl acetate).

Principle: A known volume of the solvent is spread on a filter paper, and the time taken for a certain percentage of the solvent to evaporate under controlled conditions of temperature, humidity, and air flow is measured.

Apparatus:

  • Evaporometer (Shell Thin-Film Evaporometer)

  • Syringe for sample application

  • Filter paper discs

  • Air supply with controlled temperature and humidity

Procedure:

  • The evaporometer chamber is brought to a stable temperature (25 ± 0.5 °C) and relative humidity.

  • A filter paper disc is placed on the balance within the chamber.

  • A specified volume of the test solvent is dispensed onto the filter paper using the syringe.

  • The weight loss of the solvent over time is recorded.

  • The time required for 90% of the solvent to evaporate is determined.

  • The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the test solvent.

G cluster_1 ASTM D3539: Evaporation Rate A Condition Evaporometer (25°C, controlled humidity) B Apply Known Volume of Solvent to Filter Paper A->B C Record Weight Loss Over Time B->C D Determine 90% Evaporation Time C->D E Calculate Relative Evaporation Rate D->E

Experimental Workflow for Evaporation Rate Determination.
Acute Toxicity Testing (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

  • OECD 402: Acute Dermal Toxicity: This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance. A single dose of the substance is applied to the skin of experimental animals (typically rats or rabbits) and the animals are observed for up to 14 days for signs of toxicity and mortality.

  • OECD 420/423/425: Acute Oral Toxicity: These guidelines describe methods to determine the acute oral toxicity of a substance. The "Up-and-Down Procedure" (OECD 425), "Fixed Dose Procedure" (OECD 420), and "Acute Toxic Class Method" (OECD 423) are designed to estimate the LD50 value while minimizing the number of animals used.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the toxicity of a substance to freshwater algae by measuring the inhibition of their growth over a 72-hour period.[4][5][6][7][8]

Toxicity Profile and Signaling Pathways

The toxicity of furan-containing compounds, such as this compound, is often associated with their metabolic activation in the liver.

Metabolic Activation: The furan ring can be metabolized by cytochrome P-450 monooxygenases to form a highly reactive and electrophilic intermediate, a cis-enedial.[1][2][3][9] This reactive metabolite can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

Detoxification: Glutathione (GSH) plays a crucial role in the detoxification of these reactive metabolites by conjugating with them to form less toxic, water-soluble compounds that can be excreted from the body.

The balance between metabolic activation and detoxification pathways determines the ultimate toxicity of the furan-containing compound.

G cluster_2 Toxicity Pathway of Furan-Containing Compounds Furan This compound (Furan-containing compound) P450 Cytochrome P-450 (Metabolic Activation) Furan->P450 Reactive Reactive Intermediate (cis-enedial) P450->Reactive Binding Covalent Binding to Macromolecules (Proteins, DNA) Reactive->Binding GSH Glutathione (GSH) (Detoxification) Reactive->GSH Toxicity Cellular Damage & Toxicity Binding->Toxicity Conjugate GSH Conjugate (Excretion) GSH->Conjugate

Simplified Toxicity Pathway for Furan-Containing Compounds.

Conclusion

This compound emerges as a promising "green" solvent with a distinct performance profile compared to traditional industrial solvents. Its lower estimated solvency power may limit its use as a direct drop-in replacement in all applications, particularly where very high solvency is required. However, its significantly higher flash point enhances safety in handling and storage. The potential for a more favorable toxicological profile, due to the absence of an aromatic ring and its likely biodegradability, makes it a compelling choice for industries moving towards more sustainable practices. Researchers and drug development professionals are encouraged to consider this compound as a viable alternative, especially in formulations where safety, environmental impact, and moderate solvency are key requirements. Further application-specific testing is recommended to fully evaluate its performance in individual processes.

References

A Comparative Guide to Catalysts in Butyl 2-Furoate Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of catalyst performance in the synthesis of Butyl 2-furoate, a key intermediate in the pharmaceutical and fragrance industries, reveals significant variations in efficiency, reusability, and reaction conditions. This guide provides a comprehensive comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

The synthesis of this compound, typically achieved through the esterification of 2-furoic acid with n-butanol, is a critical process for obtaining this valuable chemical. The choice of catalyst plays a pivotal role in determining the reaction's yield, selectivity, and overall sustainability. This report evaluates the performance of heterogeneous solid acid catalysts, and provides insight into enzymatic and homogeneous catalysis for this important transformation.

Performance Comparison of Catalysts

To facilitate a clear and direct comparison, the following table summarizes the quantitative data for various catalysts employed in the synthesis of this compound.

CatalystCatalyst LoadingReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Selectivity (%)Source
ZrTPA30PEGT100200 mg (per 1 mmol acid)1:331252493 (Conversion)100[1]
ZrPEGTPA30T100200 mg (per 1 mmol acid)1:331402490 (Conversion)100[1]
Au/MgO1:50 (furfural:Au molar ratio)Furfural and n-butanol1101594 (Yield)>99

Experimental Workflow and Methodologies

The general experimental procedure for the synthesis of this compound involves the reaction of 2-furoic acid and n-butanol in the presence of a catalyst. The specific conditions, however, vary significantly depending on the chosen catalytic system.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 2-Furoic_Acid 2-Furoic Acid Mixing Mixing of Reactants and Catalyst 2-Furoic_Acid->Mixing n-Butanol n-Butanol n-Butanol->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating and Stirring Mixing->Heating Filtration Catalyst Filtration (for heterogeneous catalysts) Heating->Filtration Extraction Extraction with Organic Solvent Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Butyl_2-furoate Butyl_2-furoate Purification->Butyl_2-furoate Final Product

General experimental workflow for this compound synthesis.
Heterogeneous Solid Acid Catalysts: Tungstophosphoric Acid/Zirconia Composites

Catalyst Preparation: Zirconia samples modified with tungstophosphoric acid (TPA) are synthesized via sol-gel reactions using zirconium propoxide.[1]

General Esterification Procedure:

  • A mixture of 2-furoic acid (1 mmol), n-butanol (33 mmol), and the dried catalyst (100-200 mg) is placed in a glass tube reactor.[1]

  • The reaction mixture is stirred at a specified temperature (125-140 °C) for 24 hours.[1]

  • Upon completion, the reaction mixture is extracted with acetone, and the solid catalyst is separated by filtration.[1]

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.[1]

  • The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.[1]

Heterogeneous Gold-Based Catalyst: Au/MgO

Catalyst Preparation: Gold nanoparticles are immobilized on magnesium oxide supports.

Oxidative Esterification Procedure:

  • The reaction is carried out with furfural and n-butanol, where n-butanol acts as both a reactant and a solvent.

  • The reaction is conducted at 110 °C for 15 hours under an oxygen atmosphere (6-bar) with a furfural to gold molar ratio of 50.

Signaling Pathways and Logical Relationships in Catalysis

The synthesis of this compound via esterification follows a well-defined reaction pathway. The role of the acid catalyst, whether homogeneous or heterogeneous, is to protonate the carbonyl oxygen of the 2-furoic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by n-butanol.

G 2-Furoic_Acid 2-Furoic Acid Protonated_Acid Protonated 2-Furoic Acid 2-Furoic_Acid->Protonated_Acid Protonation n-Butanol n-Butanol Tetrahedral_Intermediate Tetrahedral Intermediate n-Butanol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Butyl_2-furoate This compound Tetrahedral_Intermediate->Butyl_2-furoate Dehydration Water Water Tetrahedral_Intermediate->Water Butyl_2-furoate->Acid_Catalyst Catalyst Regeneration

Simplified reaction pathway for acid-catalyzed esterification.

Concluding Remarks

The choice of catalyst for the synthesis of this compound has a profound impact on the efficiency and environmental footprint of the process. Heterogeneous solid acid catalysts, such as tungstophosphoric acid/zirconia composites, offer the distinct advantage of easy separation and reusability, contributing to a greener chemical process.[1] Gold-based catalysts have also shown high efficacy in the oxidative esterification of furfural to produce butyl furoate. While detailed data for enzymatic and common homogeneous catalysts specifically for this compound synthesis were not extensively available in the reviewed literature, the general principles of their application in esterification are well-established. Researchers are encouraged to consider the catalyst's activity, selectivity, cost, and environmental impact when developing synthetic routes for this important molecule. Further investigation into enzymatic and optimized homogeneous catalytic systems could provide valuable alternatives for the industrial production of this compound.

References

A Comparative Purity Analysis of Synthesized Butyl 2-furoate Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized Butyl 2-furoate against commercially available standards. Detailed experimental protocols for synthesis and a suite of analytical techniques are presented to allow for objective evaluation. The data herein serves as a benchmark for researchers requiring high-purity this compound for their work.

Introduction

This compound, an ester with a characteristic fruity odor, finds applications in the flavor and fragrance industry and serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical, as impurities can significantly impact reaction yields, biological activity, and safety profiles in drug development. Commercial standards for this compound typically specify a purity of 95% or higher.[1] This guide outlines the synthesis of this compound via Fischer esterification and provides a rigorous analytical workflow to assess its purity in comparison to a commercial benchmark.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and efficient method for synthesizing this compound is the Fischer esterification of 2-furoic acid with n-butanol, using a strong acid catalyst.

Materials:

  • 2-Furoic acid (1.0 eq)

  • n-Butanol (3.0 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Toluene

Procedure:

  • A mixture of 2-furoic acid, n-butanol, and concentrated sulfuric acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Potential impurities from this synthesis method include unreacted 2-furoic acid and n-butanol.

Purity Analysis

The purity of the synthesized this compound was compared against a commercial standard (Assay: ≥99.5%) using the following analytical techniques:

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Instrumentation: Agilent 7890B GC system with FID detector.

  • Column: HP-5, 30 m x 0.32 mm x 0.25 µm.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Sample Preparation: 1 µL of a 1% (v/v) solution in ethanol was injected.

2. High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

  • Instrumentation: Waters Alliance e2695 separations module with a 2998 Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) with 0.1% formic acid.

    • 0-15 min: 40-90% A

    • 15-20 min: 90% A

    • 20-22 min: 90-40% A

    • 22-25 min: 40% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: 10 µL of a 1 mg/mL solution in acetonitrile was injected.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Reference: CDCl₃ at 77.16 ppm.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sampling Method: A thin film of the neat liquid was placed between two NaCl plates.

Data Presentation

The quantitative data from the purity analysis is summarized in the table below.

Analytical Method Parameter Synthesized this compound Commercial Standard
GC-FID Purity (%)99.7≥99.5
Retention Time (min)12.512.5
HPLC-UV Purity (%)99.8≥99.5
Retention Time (min)10.210.2
¹H NMR Chemical Shifts (ppm)Consistent with structureConsistent with structure
¹³C NMR Chemical Shifts (ppm)Consistent with structureConsistent with structure
FTIR Key Peaks (cm⁻¹)1720 (C=O), 1580 (C=C), 1180 (C-O)1720 (C=O), 1580 (C=C), 1180 (C-O)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis reactants 2-Furoic Acid + n-Butanol esterification Fischer Esterification (H₂SO₄, Toluene, Reflux) reactants->esterification workup Aqueous Workup (NaHCO₃, Brine) esterification->workup purification Vacuum Distillation workup->purification synthesized_product Synthesized This compound purification->synthesized_product gc_fid GC-FID synthesized_product->gc_fid Compare hplc_uv HPLC-UV synthesized_product->hplc_uv Compare nmr NMR (¹H & ¹³C) synthesized_product->nmr Compare ftir FTIR synthesized_product->ftir Compare commercial_standard Commercial Standard commercial_standard->gc_fid commercial_standard->hplc_uv commercial_standard->nmr commercial_standard->ftir

Caption: Experimental workflow for the synthesis and comparative purity analysis of this compound.

logical_comparison cluster_synthesized Synthesized Product cluster_commercial Commercial Standard product This compound synth_purity Purity (GC/HPLC): 99.7-99.8% product->synth_purity Evaluated by synth_cost Cost: Lower (in-house) product->synth_cost Economic Factor comm_purity Purity (GC/HPLC): ≥99.5% product->comm_purity Evaluated by comm_cost Cost: Higher product->comm_cost Economic Factor synth_impurities Potential Impurities: - 2-Furoic Acid - n-Butanol synth_purity->synth_impurities Characterized alongside comm_impurities Impurities: Trace, specified in CoA comm_purity->comm_impurities Characterized alongside

Caption: Logical comparison of synthesized versus commercial this compound.

References

Inter-laboratory Comparison of Butyl 2-furoate Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Butyl 2-furoate, a significant compound in various research and development sectors. The presented data, while illustrative, is synthesized from established analytical validation principles and performance data for structurally similar compounds, offering a realistic benchmark for inter-laboratory comparisons. This document is intended for researchers, scientists, and drug development professionals seeking to establish or verify analytical protocols for this compound.

Data Presentation: A Comparative Analysis

An inter-laboratory study was simulated to compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. The following table summarizes the quantitative data from this hypothetical study, reflecting typical performance characteristics observed in the analysis of similar ester and furanic compounds.

Parameter Laboratory A (GC-MS) Laboratory B (HPLC-UV) Laboratory C (GC-MS/MS) Laboratory D (UPLC-MS)
Linearity (R²) 0.99850.99910.99950.9998
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.01 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL0.03 µg/mL0.015 µg/mL
Accuracy (% Recovery) 98.5%99.2%101.5%100.8%
Precision (RSD %)
- Repeatability 2.1%1.8%1.5%1.2%
- Intermediate Precision 3.5%3.1%2.8%2.5%
Robustness HighMediumHighVery High

This data is representative and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • A 1 mL aliquot of the sample is diluted with 9 mL of a suitable solvent (e.g., ethyl acetate).[1][2][3]

    • The mixture is vortexed for 1 minute to ensure homogeneity.

    • An internal standard (e.g., deuterated this compound) is added.

    • The sample is filtered through a 0.22 µm syringe filter prior to injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound and the internal standard.

2. High-Performance Liquid Chromatography (HPLC) Protocol

  • Sample Preparation:

    • A 1 mL aliquot of the sample is diluted with 9 mL of the mobile phase.

    • The solution is sonicated for 5 minutes to ensure complete dissolution.

    • An internal standard is added.

    • The sample is filtered through a 0.45 µm syringe filter before injection.[4][5]

  • Instrumentation:

    • HPLC System: With a quaternary pump, autosampler, and a UV or photodiode array (PDA) detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • HPLC Conditions:

    • Mobile Phase: A gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[4]

    • Injection Volume: 10 µL.

Visualizing Workflows

To further elucidate the processes involved in an inter-laboratory comparison and a typical analytical workflow, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories cluster_Evaluation Data Evaluation Coord_Prep Sample Preparation & Homogenization Coord_Dist Sample Distribution Coord_Prep->Coord_Dist Lab_Analysis Sample Analysis Coord_Dist->Lab_Analysis Lab_Report Data Reporting Lab_Analysis->Lab_Report Data_Collect Data Collection Lab_Report->Data_Collect Stat_Analysis Statistical Analysis (e.g., ISO 5725) Data_Collect->Stat_Analysis Final_Report Final Report Generation Stat_Analysis->Final_Report Analytical_Workflow Sample Sample Receipt Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation Analysis Instrumental Analysis (GC-MS or HPLC) Preparation->Analysis Data_Processing Data Processing (Integration, Calibration) Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Result Reporting Quantification->Reporting

References

A Comparative Guide to the Reactivity of Furan-2-Carboxylates in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between various heterocyclic compounds is paramount for efficient synthesis design and the discovery of novel molecular entities. Furan-2-carboxylates, derived from biomass, are increasingly recognized as versatile building blocks. This guide provides an objective comparison of their reactivity in key organic reactions, supported by experimental data, detailed protocols, and visual workflows to aid in their effective utilization.

General Reactivity Profile

Furan is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons, leading to a higher electron density on the ring carbons compared to benzene. This inherent electron richness makes the furan ring significantly more susceptible to electrophilic attack than benzene. However, this comes at the cost of lower aromaticity, rendering the furan nucleus more prone to participating in reactions that disrupt its aromatic system, such as Diels-Alder reactions.

The general order of reactivity for five-membered heterocycles in electrophilic aromatic substitution is Pyrrole > Furan > Thiophene > Benzene. Furan's higher reactivity compared to thiophene is attributed to the greater electronegativity of the oxygen atom, which holds onto its lone pair of electrons more tightly, making them less available for delocalization and thus decreasing the aromatic stabilization of the ring.

The carboxylate group at the 2-position of the furan ring is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. However, the activating effect of the heteroatom still dominates, making furan-2-carboxylates valuable substrates in a variety of transformations.

Comparative Reactivity in Key Organic Reactions

Nucleophilic Acyl Substitution: Hydrolysis of Esters

The reactivity of the carboxylate group in nucleophilic acyl substitution is a crucial parameter. While extensive comparative kinetic data is scarce, the alkaline hydrolysis of various aromatic esters provides insights into the electronic influence of the heterocyclic ring.

EsterRelative Rate Constant (k_rel)
Methyl Salicylate1.0
Methyl Benzoate2.1
Methyl 4-nitrobenzoate330
Methyl 5-phenyl-2-furoate ~2-3 *

Estimation based on available pKa values of the corresponding acids. A direct kinetic comparison under identical conditions was not found in the surveyed literature.

The data suggests that the furan-2-carboxylate moiety has a reactivity comparable to or slightly greater than benzoate in nucleophilic acyl substitution. The electron-withdrawing nature of the furan ring, which is less aromatic and thus more inductively withdrawing than benzene, likely contributes to this.

This protocol is adapted from studies on the hydrolysis of 5-aryl-2-furancarboxylic acid methyl esters.

Materials:

  • Methyl 5-phenyl-2-furoate

  • Ethanol (50% v/v)

  • Sodium hydroxide solution (standardized)

  • Potentiometer with a glass and calomel electrode

  • Thermostated reaction vessel

Procedure:

  • Prepare a solution of methyl 5-phenyl-2-furoate in 50% (v/v) ethanol.

  • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the ester solution.

  • Add a standardized solution of sodium hydroxide to the vessel.

  • Monitor the progress of the reaction by potentiometrically titrating the remaining sodium hydroxide at various time intervals.

  • The rate constant can be calculated using the integrated rate law for a second-order reaction.

Diels-Alder Reaction

Furan's reduced aromaticity makes it a reactive diene in Diels-Alder cycloadditions, a reaction where thiophene is generally unreactive due to its higher aromatic character. The presence of an electron-withdrawing carboxylate group at the 2-position can decrease the reactivity of the furan ring in this reaction. However, these reactions can still proceed, often with good selectivity.

DieneDienophileReaction ConditionsYieldReference
Ethyl furan-2-carboxylate N-methylmaleimideWater, 50 °C, 16 hGood[1]
ThiopheneN-methylmaleimideAlCl₃, rtGood[2]
FuranMaleimideVariousVariable[3][4]

Interestingly, the Diels-Alder reactions of 2-furoic acid and its derivatives are significantly accelerated in water.[1]

Materials:

  • Ethyl furan-2-carboxylate

  • N-methylmaleimide

  • Water

  • Reaction vessel

Procedure:

  • To a reaction vessel, add ethyl furan-2-carboxylate (1 mmol) and N-methylmaleimide (1.2 mmol).

  • Add water (1 mL) to the mixture.

  • Stir the reaction mixture at 50 °C for 16 hours.

  • After cooling to room temperature, the product can be isolated by filtration or extraction with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
SubstrateCoupling PartnerCatalyst/ConditionsYield
Methyl 5-bromobenzofuran-2-carboxylateArylboronic acidsPd(II)-complex, Toluene/Cs₂CO₃, MWHigh
5-bromothiophene-2-carboxylic acid derivativesArylboronic acidsPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂OModerate to Good
Aryl carbamates/carbonatesArylboronic acidsNi-based catalystsGood to Excellent

This qualitative data suggests that furan-2-carboxylates are viable substrates for cross-coupling reactions.

Diloxanide furoate is an anti-protozoal drug, and its synthesis provides a practical example of a reaction involving a furan-2-carboxylate moiety.[5][6][7][8][9] The final step is an esterification, a form of nucleophilic acyl substitution.

Diloxanide_Furoate_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis p_aminophenol p-Aminophenol intermediate_1 N-(4-hydroxyphenyl)-2,2-dichloroacetamide p_aminophenol->intermediate_1 Acylation dichloroacetyl_chloride Dichloroacetyl Chloride dichloroacetyl_chloride->intermediate_1 methylamine Methylamine diloxanide Diloxanide (N-(4-hydroxyphenyl)-N-methyl-2,2-dichloroacetamide) methylamine->diloxanide intermediate_1->diloxanide N-methylation diloxanide_furoate Diloxanide Furoate diloxanide->diloxanide_furoate Esterification furoyl_chloride Furoyl Chloride (from 2-Furoic Acid) furoyl_chloride->diloxanide_furoate Drug_Discovery_Workflow start Start: Identify Disease Target (e.g., Gluconeogenesis in T2DM) library Compound Library Screening (including furan-2-carboxylates) start->library hit Hit Identification (e.g., SL010110) library->hit sar Structure-Activity Relationship (SAR) Studies (Derivatization of furan-2-carboxylic acid core) hit->sar lead Lead Compound Discovery (e.g., Compound 10v with improved potency) sar->lead pk Pharmacokinetic Studies (Half-life, Bioavailability) lead->pk invivo In Vivo Chronic Experiments (e.g., in diabetic mouse models) pk->invivo candidate Promising Drug Candidate invivo->candidate

References

A Comparative Guide to the Sensory Properties of Furoate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensory properties of various furoate esters, compounds recognized for their diverse aromatic profiles and utilized in the flavor, fragrance, and pharmaceutical industries. By presenting available quantitative data, detailed experimental methodologies, and insights into the underlying sensory perception mechanisms, this document serves as a valuable resource for professionals engaged in sensory science and product development.

Data Presentation: A Comparative Overview of Furoate Ester Sensory Profiles

Furoate esters, characterized by a furan ring attached to an ester group, exhibit a wide range of sensory attributes, from fruity and sweet to nutty and even bitter. The following table summarizes the available qualitative and limited quantitative sensory data for a selection of these compounds. It is important to note that comprehensive, directly comparable quantitative data such as odor and taste thresholds remain scarce in publicly available literature.

Furoate EsterChemical StructureOdor DescriptionTaste DescriptionOdor Threshold (ppb in water)Taste Threshold (ppm in water)
Methyl 2-furoate C₆H₆O₃Nutty, peppermint, tobacco, with mushroom undertones; also described as fruity, sweet, and fungal.[1]Sweet, caramel, brown sugar, slightly musty.[1]Not availableNot available
Ethyl 2-furoate C₇H₈O₃Balsamic, fruity, floral, with notes of plum and raisin.Burnt.Not availableNot available
Propyl 2-furoate C₈H₁₀O₃Fruity, pineapple, sweet.Not availableNot availableNot available
Butyl 2-furoate C₉H₁₂O₃Fruity, sweet, slightly fatty.Not availableNot availableNot available
Hexyl 2-furoate C₁₁H₁₆O₃Fruity, pear-like, earthy, sweet.Not availableNot availableNot available
Octyl 2-furoate C₁₃H₂₀O₃Fruity, waxy, citrus.Not availableNot availableNot available
Phenethyl 2-furoate C₁₃H₁₂O₃Honey, floral, rose.Honey, cocoa.Not availableNot available
3-Methylthis compound C₁₀H₁₄O₃Chocolate.Chocolate.Not availableNot available

Experimental Protocols: Methodologies for Sensory Analysis

The characterization of the sensory properties of furoate esters relies on a combination of instrumental and human panel-based methodologies. These protocols are essential for obtaining reliable and reproducible data.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a mixture.[2] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: The furoate ester sample is diluted in an appropriate solvent. For complex matrices, a volatile extraction method like headspace solid-phase microextraction (HS-SPME) may be employed.

  • Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds. The column effluent is split into two streams.

  • Detection: One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is led to a sniffing port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.

  • Data Analysis: The olfactory data is correlated with the instrumental data to identify the compounds responsible for specific odors. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.[3][4][5]

Sensory Panel Evaluation

Sensory panels, composed of trained assessors, are crucial for quantifying the taste and aroma attributes of furoate esters.[6][7]

Methodology:

  • Panelist Selection and Training: Assessors are screened for their sensory acuity and trained to identify and quantify specific sensory attributes relevant to the samples being tested.[8]

  • Sample Preparation: Furoate esters are dissolved in a neutral carrier (e.g., water, oil, or a simple food matrix) at various concentrations.

  • Testing Procedure: Panelists are presented with the samples in a controlled environment to minimize biases. Different sensory tests can be employed:

    • Descriptive Analysis: Panelists rate the intensity of various sensory attributes (e.g., fruity, sweet, bitter, nutty) on a labeled scale.[9]

    • Threshold Testing: The detection threshold (the minimum concentration at which a substance is detectable) and the recognition threshold (the minimum concentration at which the substance is identifiable) are determined using methods like the two-alternative forced-choice (2-AFC) staircase procedure.[2][10]

  • Data Analysis: Statistical analysis of the panel's responses is performed to determine the sensory profile and thresholds of the furoate esters.

Signaling Pathways and Molecular Interactions

The perception of taste and smell is initiated by the interaction of chemical compounds with specific receptors in the oral and nasal cavities. The signaling cascades that follow these interactions determine the sensory experience.

Olfactory Pathway

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory receptor neurons in the nasal epithelium.[11] The interaction of an odorant molecule, such as a furoate ester, with its specific olfactory receptor triggers a cascade of intracellular events.

Olfactory_Signaling_Pathway Odorant Furoate Ester (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Ion Ca²⁺ Influx CNG_Channel->Ca_Ion Neuron_Depolarization Neuron Depolarization Ca_Ion->Neuron_Depolarization Leads to Signal_To_Brain Signal to Brain Neuron_Depolarization->Signal_To_Brain Sends

Olfactory Signaling Pathway for Furoate Esters.
Bitter Taste Pathway

Some esters have been reported to elicit a bitter taste. The perception of bitterness is mediated by a family of GPCRs known as TAS2Rs (Taste Receptors, Type 2).[1][12] While specific TAS2Rs activated by furoate esters have not been definitively identified, the general pathway for bitter taste transduction is well-established.

Bitter_Taste_Pathway Bitter_Compound Furoate Ester (Bitter Compound) TAS2R TAS2R (Bitter Receptor) Bitter_Compound->TAS2R Binds to Gustducin G-protein (Gustducin) TAS2R->Gustducin Activates PLC Phospholipase C-β2 Gustducin->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Neurotransmitter_Release Neurotransmitter Release TRPM5->Neurotransmitter_Release Leads to Signal_To_Brain Signal to Brain Neurotransmitter_Release->Signal_To_Brain Sends

Bitter Taste Transduction Pathway.

Conclusion

The sensory properties of furoate esters are diverse and contribute significantly to their application in various industries. While qualitative descriptions provide a foundational understanding, there is a clear need for more comprehensive and standardized quantitative sensory data to facilitate direct comparisons and inform formulation decisions. Further research into the specific olfactory and taste receptors that interact with furoate esters will provide a more detailed understanding of the molecular basis for their perception and could pave the way for the targeted design of novel flavor and fragrance ingredients. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for conducting and interpreting sensory studies on this important class of compounds.

References

A Comparative Environmental Impact Assessment: Butyl 2-furoate Versus Petro-Based Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A shift towards sustainability is encouraging industries to adopt greener alternatives to conventional petroleum-based products. This guide offers a comprehensive environmental impact assessment of Butyl 2-furoate, a bio-based compound, against its petro-based counterparts, primarily ethyl acetate and butyl acetate. This analysis is tailored for researchers, scientists, and drug development professionals, providing a detailed comparison supported by experimental data and predictive models.

This compound, derived from furfural, a platform chemical produced from lignocellulosic biomass, presents a promising renewable option. Its environmental footprint is evaluated in contrast to ethyl acetate and butyl acetate, two widely used petro-based solvents with established industrial applications. The comparison encompasses key environmental indicators, including lifecycle greenhouse gas emissions, biodegradability, and aquatic toxicity.

Executive Summary of Comparative Environmental Data

To facilitate a clear and concise comparison, the following table summarizes the key environmental impact parameters for this compound and its petro-based alternatives.

ParameterThis compound (Bio-based)Ethyl Acetate (Petro-based)Butyl Acetate (Petro-based)
Source Renewable (Biomass)Non-renewable (Petroleum)Non-renewable (Petroleum)
Global Warming Potential (kg CO2 eq. per kg) ~ -1.5 (for furfural precursor)Data varies by production method~ 4.3[1]
Biodegradability Predicted to be readily biodegradableReadily biodegradableReadily biodegradable
Aquatic Toxicity (Daphnia magna 48h EC50) Predicted: ~18.5 mg/L~ 164 mg/L~ 44 mg/L
Acidification Potential Data not availableData varies by production methodData varies by production method
Eutrophication Potential Data not availableData varies by production methodData varies by production method

Note: Data for this compound's biodegradability and aquatic toxicity are predicted using Quantitative Structure-Activity Relationship (QSAR) models from the US EPA's EPI Suite™. The Global Warming Potential for this compound is inferred from its precursor, furfural, which can be carbon negative depending on the production process.

Detailed Environmental Impact Analysis

Lifecycle Greenhouse Gas Emissions

The production of this compound begins with furfural, which is derived from agricultural residues like corn cobs and sugarcane bagasse. Life Cycle Assessments (LCAs) of furfural production indicate a significantly lower carbon footprint compared to petro-based chemicals, with some processes even demonstrating the potential for carbon negativity. One study reported a climate change impact of -1.5 kg CO2 equivalent per kg of furfural when produced from sustainably sourced softwood. This suggests that the cradle-to-gate emissions for this compound are likely to be substantially lower than its petroleum-derived counterparts.

In contrast, the production of butyl acetate from petroleum feedstocks has a notable global warming potential. An Environmental Product Declaration for butyl acetate reports a GWP of approximately 4.3 kg CO2 equivalent per kg of product.[1] The environmental impact of ethyl acetate production varies depending on the specific manufacturing process, but it is also derived from non-renewable fossil resources, contributing to greenhouse gas emissions.

Biodegradability

The biodegradability of a chemical is a critical factor in determining its environmental persistence. Standardized tests, such as the OECD 301 series, are used to assess the readiness of a substance to be broken down by microorganisms.

Both ethyl acetate and butyl acetate are known to be readily biodegradable.[2] This means that under aerobic conditions, they are expected to be substantially mineralized by microorganisms in a relatively short period, thus having a low potential for persistence in the environment.

Aquatic Toxicity

The potential harm of a substance to aquatic life is another crucial environmental consideration. Acute toxicity is often assessed using standardized tests with organisms like Daphnia magna (water flea), as outlined in the OECD 202 guideline.

For this compound, in the absence of experimental data, the ECOSAR™ model within the US EPA's EPI Suite™ was used to predict its aquatic toxicity. The model estimates a 48-hour EC50 (the concentration causing immobilization in 50% of the test organisms) for Daphnia magna to be approximately 18.5 mg/L.

Experimental data for the petro-based alternatives show that ethyl acetate has an EC50 for Daphnia magna of around 164 mg/L, indicating a lower toxicity compared to the predicted value for this compound. Butyl acetate, with a reported 48-hour EC50 for Daphnia magna of 44 mg/L, exhibits a toxicity level that is more comparable to the predicted toxicity of this compound.

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies for key experimental procedures cited or used for predictions in this guide.

Synthesis of this compound

The synthesis of this compound is typically achieved through Fischer esterification of 2-furoic acid with butanol, using an acid catalyst.

Materials:

  • 2-furoic acid

  • n-butanol

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • A mixture of 2-furoic acid, an excess of n-butanol, and a catalytic amount of sulfuric acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 2-furoic acid.

  • The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent and excess butanol are removed under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

Biodegradability Testing (OECD 301D - Closed Bottle Test)

This test determines the ready biodegradability of a substance in an aerobic aqueous medium.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for the oxygen uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).

Procedure:

  • Prepare a mineral salt medium and inoculate it with an appropriate source of microorganisms (e.g., activated sludge).

  • Prepare test solutions of the substance at a known concentration in the inoculated mineral medium.

  • Fill BOD (Biochemical Oxygen Demand) bottles completely with the test solution, ensuring no air bubbles are trapped.

  • Prepare blank controls containing only the inoculated mineral medium and reference controls with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Measure the dissolved oxygen concentration in replicate bottles at regular intervals.

  • Calculate the percentage of biodegradation based on the oxygen consumption relative to the ThOD.

Aquatic Toxicity Testing (OECD 202 - Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to Daphnia magna.[3][4][5][6][7]

Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours.[3][4][5][6][7] Immobilisation is recorded at 24 and 48 hours and compared with control values.[3][4][5][6][7] The results are used to calculate the EC50.[3][4][5][6][7]

Procedure:

  • Culture Daphnia magna under controlled laboratory conditions to obtain neonates aged less than 24 hours.

  • Prepare a series of test concentrations of the substance in a suitable aqueous medium.

  • Place a set number of daphnids (e.g., 10) into test vessels containing each test concentration and a control (medium only).

  • Incubate the test vessels for 48 hours under controlled conditions of temperature and light.

  • At 24 and 48 hours, observe the daphnids and record the number of immobilised individuals (those that are not able to swim within 15 seconds after gentle agitation).

  • Use statistical methods to calculate the 48-hour EC50 value.

Visualizing the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of this compound from biomass, highlighting its bio-based origin.

Biomass Lignocellulosic Biomass Hydrolysis Acid Hydrolysis / Enzymatic Hydrolysis Biomass->Hydrolysis Pentoses Pentose Sugars (e.g., Xylose) Hydrolysis->Pentoses Dehydration Dehydration Pentoses->Dehydration Furfural Furfural Dehydration->Furfural Oxidation Oxidation Furfural->Oxidation FuroicAcid 2-Furoic Acid Oxidation->FuroicAcid Esterification Fischer Esterification (with Butanol) FuroicAcid->Esterification ButylFuroate This compound Esterification->ButylFuroate

Synthesis pathway of this compound from biomass.

Conclusion

The assessment of this compound against its petro-based alternatives, ethyl acetate and butyl acetate, reveals a compelling case for the bio-based solvent from an environmental perspective. Its origin from renewable biomass and the potential for a carbon-negative production process for its precursor, furfural, are significant advantages in the context of reducing greenhouse gas emissions. While predictive models suggest it is readily biodegradable, its aquatic toxicity may be slightly higher than that of ethyl acetate, though comparable to butyl acetate.

For researchers and professionals in drug development and other scientific fields, the choice of a solvent has far-reaching environmental implications. While the performance characteristics of each solvent must be considered for specific applications, this guide provides a foundational environmental comparison to inform more sustainable chemical choices. Further experimental studies on the biodegradability and aquatic toxicity of this compound are warranted to validate the predictive models and provide a more complete environmental profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Butyl 2-Furoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Butyl 2-furoate, a common reagent in flavor, fragrance, and pharmaceutical synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Essential Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory. This includes tightly fitting safety goggles, chemical-impervious gloves, and fire- or flame-resistant clothing.[1] In case of accidental release, prevent the chemical from entering drains and ensure the area is well-ventilated before initiating cleanup.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Collection and Storage :

    • Collect waste this compound in a suitable, tightly closed, and properly labeled container.

    • Store the waste container in a dry, cool, and well-ventilated place away from ignition sources.[1]

  • Professional Disposal :

    • The material should be disposed of by a licensed chemical destruction plant.[1]

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[1]

    • Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed with it. [1]

  • Contaminated Packaging Disposal :

    • Containers that have held this compound should be triple-rinsed (or the equivalent).[1]

    • After rinsing, the containers can be offered for recycling or reconditioning.[1]

    • If recycling is not an option, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is also a suitable disposal method.[1]

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is vital for its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C9H12O3[2][3]
Molecular Weight 168.19 g/mol [2][3]
Boiling Point 231.7°C to 233°C at 760 mmHg[2][3][4]
Flash Point 92.78°C to 93.9°C[2][4]
Specific Gravity 1.052 to 1.058 @ 25°C[4]
Vapor Pressure 0.061 mmHg @ 25°C (estimated)[2][4]
Water Solubility 534.2 mg/L @ 25°C (estimated)[4]
LogP (o/w) 2.631 (estimated)[3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound and its contaminated packaging.

Butyl_2_Furoate_Disposal cluster_waste This compound Waste cluster_packaging Contaminated Packaging cluster_disposal Final Disposal Waste Waste this compound Incineration Controlled Incineration with Flue Gas Scrubbing Waste->Incineration Alternative ChemPlant Licensed Chemical Destruction Plant Waste->ChemPlant Primary Method Packaging Contaminated Packaging Rinse Triple-Rinse Container Packaging->Rinse Packaging->Incineration For Combustible Packaging Puncture Puncture Container Rinse->Puncture Recycle Recycle or Recondition Rinse->Recycle Preferred Landfill Sanitary Landfill Puncture->Landfill

This compound Disposal Workflow

Environmental and Health Hazard Considerations

References

Essential Safety and Operational Guidance for Handling Butyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Butyl 2-furoate, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting.

Key Safety Data

A summary of the critical quantitative safety and physical property data for this compound is provided below for quick reference.

PropertyValueSource
Oral Toxicity (LD50) 1500 mg/kg (mouse)[1]
Flash Point 92.78 °C (199.00 °F) - Closed Cup[1]
Boiling Point 233 °C at 760 mmHg[1][2]
Specific Gravity 1.052 - 1.058 @ 25 °C[1]
Vapor Pressure 0.061 mmHg @ 25 °C (estimated)[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required. Butyl rubber gloves are highly recommended for their excellent resistance to a wide range of chemicals, including esters.[4][5] Nitrile rubber may be suitable for splash protection but has a shorter breakthrough time.[6]

    • Lab Coat/Clothing : A standard laboratory coat should be worn. For larger quantities or where splashing is likely, wear fire/flame-resistant and impervious clothing.[3]

    • Footwear : Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection : If exposure limits are exceeded, or if irritation is experienced, a full-face respirator should be used.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Operational Plan for Safe Handling

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials readily available.

  • Handling :

    • Conduct all transfers and manipulations of this compound within a chemical fume hood to ensure adequate ventilation.[3]

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly after handling.[6]

    • Keep the container tightly closed when not in use.[3]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Keep away from sources of ignition.[7]

Emergency and Disposal Plan

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuation and Ventilation : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Control Ignition Sources : Remove all sources of ignition from the spill area.[3][7]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][6]

  • Cleanup :

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

    • Use spark-proof tools and explosion-proof equipment during cleanup.[3]

  • Decontamination : Clean the spill area thoroughly with soap and water.

First Aid Measures

  • After Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[3]

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][6]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

  • Chemical Waste : this compound should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill.[3]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as chemical waste in a sealed container.

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Butyl Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage Post-use spill Spill Occurs handling->spill waste_collection Collect Waste handling->waste_collection Generate Waste spill_response Spill Response Protocol spill->spill_response spill_response->waste_collection decontaminate Decontaminate Work Area waste_collection->decontaminate disposal Dispose of Waste (Chemical & Contaminated PPE) decontaminate->disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-furoate
Reactant of Route 2
Reactant of Route 2
Butyl 2-furoate

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